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  • Product: Carvone-5,6-oxide, trans-(-)-
  • CAS: 39903-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to trans-(-)-Carvone-5,6-oxide: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract trans-(-)-Carvone-5,6-oxide, a naturally derived monoterpene epoxide, presents a compelling scaffold for scientific exploration and application in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(-)-Carvone-5,6-oxide, a naturally derived monoterpene epoxide, presents a compelling scaffold for scientific exploration and application in diverse fields, including fragrance, flavor, and pharmaceutical development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and characteristic reactivity. Particular emphasis is placed on its potential as a chiral building block and its documented biological activities, offering insights for researchers in organic synthesis and drug discovery.

Molecular Structure and Chemical Identity

trans-(-)-Carvone-5,6-oxide, systematically named (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, is a bicyclic monoterpenoid. Its structure is characterized by a cyclohexanone ring fused to an epoxide ring, with a methyl group and an isopropenyl group as substituents. The "trans" designation refers to the stereochemical relationship between the isopropenyl group and the epoxide ring. The absolute stereochemistry is defined by three chiral centers.

Key Identifiers:

  • IUPAC Name: (1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one[1]

  • CAS Number: 39903-97-4[1]

  • Molecular Formula: C₁₀H₁₄O₂[1]

  • Molecular Weight: 166.22 g/mol [1]

A three-dimensional representation of the molecule is crucial for understanding its steric and electronic properties, which dictate its reactivity and biological interactions.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Epoxidation cluster_product Product start (-)-Carvone reaction m-CPBA, CH₂Cl₂ 0°C to rt start->reaction Regioselective Epoxidation product trans-(-)-Carvone-5,6-oxide reaction->product

Caption: Synthetic workflow for trans-(-)-Carvone-5,6-oxide.

Detailed Experimental Protocol: Epoxidation of (-)-Carvone with m-CPBA

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of trans-(-)-Carvone-5,6-oxide.

Materials:

  • (-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane. Add this solution dropwise to the cooled solution of (-)-carvone over a period of 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxyacid.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be purified further by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Choice of m-CPBA: m-CPBA is a highly effective and regioselective epoxidizing agent for electron-rich alkenes. Its use ensures that the isopropenyl double bond is preferentially oxidized over the α,β-unsaturated ketone.

  • Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the epoxidation and to minimize potential side reactions.

  • Aqueous Work-up: The washing steps with sodium sulfite and sodium bicarbonate are critical for removing the peroxyacid and its corresponding carboxylic acid byproduct, ensuring the purity of the final product.

Chemical Reactivity: The Epoxide Ring-Opening

The strained three-membered epoxide ring in trans-(-)-Carvone-5,6-oxide is the focal point of its reactivity, making it susceptible to nucleophilic attack under both acidic and basic conditions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide range of functional groups with high regio- and stereocontrol.

General Principles of Ring-Opening:

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C5) due to the partial positive charge stabilization in the transition state. This pathway often exhibits Sₙ1-like character. The stereochemistry of the attack is typically anti, leading to trans-diaxial opening of the epoxide.

  • Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the attack occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C6). This reaction also proceeds with inversion of configuration at the center of attack.

Logical Flow of Ring-Opening Reactions:

Ring_Opening cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_organometallic Organometallic start trans-(-)-Carvone-5,6-oxide acid_reagent H₃O⁺ / H₂O start->acid_reagent Protonation base_reagent ⁻OH / H₂O start->base_reagent Sₙ2 Attack (at C6) organo_reagent R-MgBr or R-Li start->organo_reagent Sₙ2 Attack (at C6) acid_product trans-Diol acid_reagent->acid_product Nucleophilic Attack (at C5) base_product trans-Diol base_reagent->base_product organo_product Hydroxy-alkyl derivative organo_reagent->organo_product

Caption: Pathways for epoxide ring-opening of trans-(-)-Carvone-5,6-oxide.

Biological Activities and Applications in Drug Development

trans-(-)-Carvone-5,6-oxide and related carvone derivatives have garnered significant interest for their diverse biological activities. These properties make them attractive candidates for further investigation in the pharmaceutical and agrochemical industries.

Key Biological Activities:

  • Antimicrobial Properties: Carvone oxide has demonstrated potent antimicrobial activity against a range of pathogens. [2]Its mechanism of action is believed to involve the disruption of the lipid bilayer of microbial cell membranes, leading to cell damage. [2]* Anti-inflammatory Effects: Studies have shown that carvone derivatives can suppress inflammatory pathways, suggesting potential applications in the treatment of inflammatory conditions. [2]* Insect Attractant: The compound has been identified as an attractant for certain insect species, which has implications for ecological studies and the development of pest management strategies.

  • Flavor and Fragrance Agent: Due to its pleasant minty and spicy aroma, carvone oxide is utilized in the food and cosmetic industries.

Relevance to Drug Development:

The chiral nature and reactive epoxide functionality of trans-(-)-Carvone-5,6-oxide make it a valuable chiral building block in the synthesis of more complex, biologically active molecules. [3][4]The stereocenters present in the molecule can be transferred to new synthetic targets, providing an efficient route to enantiomerically pure compounds. Its inherent biological activities also serve as a starting point for the development of new therapeutic agents through structural modification and lead optimization.

Safety and Handling

trans-(-)-Carvone-5,6-oxide is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is also noted to be sensitive to oxidation and UV exposure, necessitating storage in a cool, dark, and low-oxygen environment. [2]

Conclusion

trans-(-)-Carvone-5,6-oxide is a multifaceted molecule with a rich chemistry and a promising profile of biological activities. Its well-defined stereochemistry, coupled with the reactivity of the epoxide ring, establishes it as a valuable tool for synthetic chemists. For drug development professionals, its inherent biological properties offer a foundation for the design and synthesis of novel therapeutic agents. This guide has provided a detailed technical overview to support and inspire further research and application of this intriguing natural product derivative.

References

  • CARVONE OXIDE - Moumoujus. (URL: )
  • Carvone-5,6-oxide, trans-(-)- | C10H14O2 | CID 11829800 - PubChem. (URL: [Link])

  • CARVONE-5,6-OXIDE, TRANS-(-)- - precisionFDA. (URL: [Link])

  • carvone oxide - FlavScents. (URL: [Link])

  • Health Benefits and Pharmacological Properties of Carvone - Semantic Scholar. (URL: [Link])

  • Traversing the chiral pool potential of carvone in total synthesis of n
  • Carvone as a versatile chiral building block for total syntheses of heterocyclic sesquiterpenoids - PubMed. (URL: [Link])

  • Carvone as a Versatile Chiral Building Block for Total Syntheses of Heterocyclic Sesquiterpenoids | Semantic Scholar. (URL: [Link])

Sources

Exploratory

Natural Occurrence, Biosynthesis, and Isolation of trans-(-)-Carvone-5,6-oxide in Essential Oils: A Technical Guide

Executive Summary trans-(-)-Carvone-5,6-oxide (CAS: 39903-97-4) is a highly reactive monoterpene epoxide naturally occurring in the essential oils of various aromatic plants. Characterized by its unique oxirane ring, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary trans-(-)-Carvone-5,6-oxide (CAS: 39903-97-4) is a highly reactive monoterpene epoxide naturally occurring in the essential oils of various aromatic plants. Characterized by its unique oxirane ring, this compound serves critical ecological functions, acts as a valuable intermediate in organic synthesis, and is utilized in the fragrance and pharmaceutical industries. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth analysis of its chemical profile, natural occurrence, biosynthetic pathways, and the self-validating analytical methodologies required for its accurate isolation and quantification.

Chemical Profile and Mechanistic Significance

trans-(-)-Carvone-5,6-oxide—systematically named (1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one—is an oxidized derivative of the monoterpene ketone carvone[1]. The molecule possesses a molecular formula of C₁₀H₁₄O₂ and is distinguished by its epoxide functional group[1].

Causality in Reactivity: The uniqueness of trans-carvone-5,6-oxide lies in the strain of its three-membered oxirane ring. Unlike its parent compound carvone, which primarily undergoes reactions typical of an α,β-unsaturated ketone, the epoxide ring in carvone oxide makes it highly susceptible to 1[1]. In biological systems, this reactivity allows it to interact specifically with olfactory receptors and microbial cell membranes, conferring its characteristic spearmint-like aroma and antimicrobial properties[1].

Natural Occurrence and Ecological Role

While carvone is ubiquitous in the Lamiaceae family, the natural epoxidation to trans-carvone-5,6-oxide occurs selectively. It was notably isolated in 2005 as a major volatile component in the floral fragrance of the Central American orchid Catasetum maculatum, where it functions as a highly specific insect attractant to facilitate the plant's 2[2].

The compound is also a trace to minor constituent in several commercially significant essential oils. The table below summarizes its quantitative presence and analytical retention indices across different botanical matrices.

Table 1: Botanical Sources of trans-(-)-Carvone-5,6-oxide
Plant SpeciesCommon NameEssential Oil MatrixTypical KRI (HP-5MS)Ecological / Biological Role
Mentha spicataSpearmintAerial parts / Leaves~1276Antimicrobial defense[3]
Carum carviCarawaySeeds~1276Herbivore deterrent[1]
Catasetum maculatumOrchidFloral fragranceN/AEuglossine bee attractant[2]
Citrus medica cv. 'Liscia'CitronFruit peel1276Antimicrobial / Antioxidant[4]
Artemisia herba-albaWhite wormwoodAerial parts1283Environmental stress response[5]

Biosynthetic Pathway in Plants

The biosynthesis of trans-(-)-carvone-5,6-oxide is an enzyme-driven cascade that converts primary terpene precursors into complex, stereospecific oxygenated monoterpenes.

Mechanistic Causality:

  • The pathway initiates with the cyclization of Geranyl Pyrophosphate (GPP) by limonene synthase to form (-)-limonene.

  • A highly specific cytochrome P450 enzyme,6, introduces an oxygen atom to form (-)-trans-carveol[6].

  • Oxidation by carveol dehydrogenase yields (-)-carvone[6].

  • Finally, endogenous plant oxygenases catalyze a stereoselective epoxidation across the endocyclic double bond of carvone, yielding trans-(-)-carvone-5,6-oxide[1][2]. The stereochemical preference is dictated by the steric hindrance of the existing substituents on the cyclohexene ring[2].

Biosynthesis GPP Geranyl Pyrophosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase CarvoneOxide trans-(-)-Carvone-5,6-oxide Carvone->CarvoneOxide Epoxidation

Biosynthetic pathway of trans-(-)-Carvone-5,6-oxide from GPP in essential oil-bearing plants.

Analytical Methodologies: A Self-Validating Protocol

Standard hydrodistillation (boiling plant material in water for hours) is fundamentally flawed for the extraction of epoxides. The combination of heat and the naturally acidic environment of plant vacuoles often induces 3 into vicinal diols[3]. To preserve the native chemical profile, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard.

Step-by-Step HS-SPME and GC-MS Protocol

This protocol is designed as a self-validating system , ensuring that retention time drift does not lead to the misidentification of stereoisomers.

Step 1: Cryogenic Sample Preparation

  • Action: Pulverize 1.0 g of fresh botanical material (e.g., Mentha spicata leaves) in liquid nitrogen.

  • Causality: Cryogenic grinding halts enzymatic degradation and prevents the volatilization of low-boiling monoterpenes prior to extraction.

Step 2: HS-SPME Extraction

  • Action: Transfer the powder to a 20 mL headspace vial. Equilibrate at 40°C for 15 minutes. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace for 30 minutes.

  • Causality: The PDMS/DVB fiber selectively traps volatile and semi-volatile oxygenated monoterpenes. Operating at 40°C prevents the thermal degradation of the fragile oxirane ring.

Step 3: GC-MS Analysis

  • Action: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Utilize an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) with helium as the carrier gas (1.0 mL/min).

  • Causality: The non-polar 5% phenyl methyl siloxane stationary phase of the HP-5MS column provides optimal resolution for closely eluting monoterpenoid stereoisomers (such as cis- vs trans-carvone oxide) based on subtle boiling point and polarity differences[4][5].

Step 4: Self-Validation via KRI Calibration

  • Action: Inject a homologous series of n-alkanes (C₈–C₂₀) under identical chromatographic conditions to calculate the Kovats Retention Index (KRI).

  • Causality: GC columns age, causing raw retention times to drift. Calculating the KRI normalizes the data against an internal standard. The system is validated when the calculated KRI for trans-carvone oxide strictly aligns with the literature consensus of 1276–1283 [4][5].

Step 5: Spectral Matching

  • Action: Confirm the compound identity by matching the mass fragmentation pattern (molecular ion peak at m/z 166 [M⁺]) against NIST/Wiley mass spectral libraries.

AnalyticalWorkflow S1 1. Cryogenic Grinding (Plant Biomass) S2 2. HS-SPME Extraction (40°C, 30 min) S1->S2 S3 3. GC-MS Analysis (HP-5MS Column) S2->S3 S4 4. KRI Calibration (n-Alkane Series) S3->S4 S5 5. Spectral Matching (m/z 166[M+]) S4->S5

Self-validating HS-SPME and GC-MS analytical workflow for monoterpene epoxide quantification.

Pharmacological and Industrial Applications

trans-(-)-Carvone-5,6-oxide is highly valued across multiple disciplines:

  • Drug Development & Toxicology: In mammalian biological systems, epoxides are primarily metabolized by epoxide hydrolase-catalyzed ring cleavage, resulting in the production of vicinal trans-diols. These are subsequently excreted in the urine, meaning the compound presents3 at the exposure levels estimated from its use as a flavoring agent (JECFA No. 1572)[3]. Furthermore, its structural properties are actively explored for developing natural antimicrobial agents[1].

  • Organic Synthesis: The compound serves as a highly stereospecific intermediate. The epoxide ring can be opened by nucleophiles (e.g., alcohols) to yield complex chiral ethers, making it a valuable building block for synthesizing novel biologically active compounds[1].

  • Agriculture: Leveraging its natural ecological function, it is utilized in agricultural practices as a targeted insect attractant for pollinators or as a component in integrated pest control strategies[1].

References

  • Smolecule. "Buy Carvone-5,6-oxide, trans-(-)- | 39903-97-4". Smolecule.com.
  • Smolecule. "Buy Carvone oxide | 18383-49-8". Smolecule.com.
  • INCHEM. "EPOXIDES - INCHEM: trans-Carvone-5,6-oxide".
  • MDPI. "Chemical Composition and in Vitro Antimicrobial, Cytotoxic, and Central Nervous System Activities of the Essential Oils of Citrus medica L. cv. 'Liscia' and C. medica cv.
  • Semantic Scholar. "GC-MS Analysis and Antibacterial Activity of the Essential Oil Isolated from Wild Artemisia herba-alba Grown in South Jordan". Semantic Scholar.
  • ResearchGate. "Biosynthesis pathway of carvone from limonene in Mentha sp.

Sources

Foundational

Biosynthesis Pathway of Carvone Oxide in Plants: A Technical Guide

Executive Summary Carvone oxide is a highly specialized monoterpene epoxide that plays a critical role in plant-insect ecological dynamics. While its precursor, carvone, is ubiquitous in species like caraway (Carum carvi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvone oxide is a highly specialized monoterpene epoxide that plays a critical role in plant-insect ecological dynamics. While its precursor, carvone, is ubiquitous in species like caraway (Carum carvi) and spearmint (Mentha spicata), the downstream epoxidation to carvone oxide is a specialized metabolic adaptation. This whitepaper provides an in-depth mechanistic analysis of the carvone oxide biosynthetic pathway, detailing the enzymatic cascade, stereochemical causality, and the analytical workflows required for its isolation and characterization.

Ecological Significance and Evolutionary Context

The biosynthesis of carvone oxide is a textbook example of convergent evolution driven by plant-pollinator interactions. Trans-carvone oxide and cis-carvone oxide are major floral fragrance components in several Neotropical orchid genera (e.g., Catasetum, Aspasia) and distantly related Euphorbiaceae (Dalechampia) [1].

Unlike traditional nectar-based pollination, these plants secrete carvone oxide as a chemical reward. Male euglossine bees (orchid bees) collect these volatile epoxides using specialized tarsal brushes and store them in their hind-leg pouches to formulate complex, species-specific mating perfumes[3]. The intense evolutionary pressure to attract specific bee species has driven the independent evolution of highly stereoselective cytochrome P450 epoxidases in these disparate plant lineages.

The Core Biosynthetic Pathway: From GPP to Carvone Oxide

The metabolic routing of carvone oxide relies on a four-step enzymatic cascade localized primarily within the leucoplasts and endoplasmic reticulum of glandular trichomes and floral osmophores.

  • Cyclization: The universal monoterpene precursor, Geranyl Diphosphate (GPP), undergoes a metal-dependent intramolecular cyclization catalyzed by Limonene Synthase (LS) to form (-)-limonene.

  • Hydroxylation: (-)-limonene is functionalized by Limonene-6-hydroxylase (L6OH) , a membrane-bound cytochrome P450 enzyme, yielding (-)-trans-carveol. This step requires molecular oxygen and NADPH as a reducing equivalent [2].

  • Oxidation: The secondary alcohol of (-)-trans-carveol is oxidized to an α,β-unsaturated ketone, (-)-carvone, by Carveol Dehydrogenase (CDH) , utilizing NAD+ as a cofactor [2].

  • Epoxidation: Finally, (-)-carvone is oxidized by a specialized Cytochrome P450 Epoxidase . This enzyme transfers an oxygen atom to the endocyclic double bond, yielding carvone oxide.

BiosynthesisPathway GPP Geranyl Diphosphate (GPP) Lim (-)-Limonene GPP->Lim Limonene Synthase (Mg2+) Carveol (-)-trans-Carveol Lim->Carveol Limonene-6-hydroxylase (CYP450, O2, NADPH) Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase (NAD+) CarvOx Carvone Oxide (cis/trans) Carvone->CarvOx CYP450 Epoxidase (O2, NADPH)

Figure 1: Enzymatic cascade from GPP to carvone oxide in plant tissues.

Enzymatic Mechanisms and Causality

Understanding the biosynthesis of carvone oxide requires analyzing the chemical logic and regioselectivity of the final epoxidation step.

Carvone possesses two reactive sites: an electron-deficient endocyclic α,β-unsaturated double bond, and an electron-rich exocyclic isopropenyl double bond. In synthetic organic chemistry, electrophilic peracids (like mCPBA) preferentially attack the electron-rich exocyclic bond. However, the plant-derived Cytochrome P450 Epoxidase exhibits strict regioselectivity, overriding intrinsic chemical reactivity to target the endocyclic bond.

Causality of Stereocontrol: The active site of the P450 enzyme spatially restricts the orientation of the carvone substrate against the catalytic heme-oxo intermediate. Depending on the specific plant species, syn-facial oxygen transfer occurs exclusively from either the alpha or beta face of the ring, dictating the formation of either cis- or trans-carvone oxide. This stereochemical precision is biologically mandatory, as euglossine bee olfactory receptors are highly enantioselective; a mismatch in stereochemistry results in a failure to attract the pollinator [1].

Quantitative Data Summary
EnzymeSubcellular LocalizationCofactors / CosubstratesKey Catalytic Function
Limonene Synthase (LS) LeucoplastsMg²⁺, Mn²⁺Cleavage of GPP pyrophosphate; cyclization of the carbocation intermediate.
Limonene-6-hydroxylase Endoplasmic ReticulumO₂, NADPH, CPRRegioselective allylic hydroxylation at the C6 position [2].
Carveol Dehydrogenase Cytosol / ERNAD⁺Hydride transfer; forms the α,β-unsaturated ketone system [2].
CYP450 Epoxidase Endoplasmic ReticulumO₂, NADPH, CPRRegio- and stereoselective endocyclic oxygenation.

Experimental Workflows for Pathway Elucidation

To isolate and validate the presence of carvone oxide and its biosynthetic intermediates, researchers must utilize non-destructive, highly resolutive analytical techniques.

Protocol 1: In Vivo Volatile Profiling via SPME-GC-MS

Causality: Solid-Phase Microextraction (SPME) is selected over liquid solvent extraction to prevent the co-extraction of heavy cuticular waxes that foul the GC inlet, and to avoid solvent-induced thermal degradation of the heat-sensitive epoxide ring.

Step-by-Step Methodology:

  • Preparation: Enclose the intact orchid inflorescence in a volatile-free polyaryletheretherketone (PEEK) or glass chamber.

  • Internal Standardization: Inject 1 µL of a volatile internal standard (e.g., nonyl acetate, 10 ng/µL) into the chamber. Self-Validation: The internal standard normalizes variations in fiber adsorption efficiency and ambient temperature.

  • Trapping: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes at 25°C.

  • Desorption: Retract the fiber and immediately insert it into the GC-MS inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • Chiral Separation: Route the analytes through a cyclodextrin-based chiral capillary column (e.g., CycloSil-B). Causality: Standard non-polar columns cannot resolve cis- and trans-carvone oxide. Chiral separation is mandatory to map the exact stereoisomer to the specific pollinator response.

  • Mass Spectral Analysis: Identify compounds by comparing electron ionization (EI) fragmentation patterns (m/z 71, 82, 108) against a synthetic racemic carvone oxide standard.

ExperimentalWorkflow A 1. Floral Tissue Enclosure (In Vivo Chamber) B 2. Internal Standard Addition (Self-Validation Step) A->B C 3. Volatile Trapping (PDMS/DVB SPME Fiber) B->C D 4. Thermal Desorption (GC Inlet at 250°C) C->D E 5. Chiral GC-MS Analysis (Stereoisomer Resolution) D->E

Figure 2: SPME-GC-MS workflow for in vivo extraction and profiling of carvone oxide.

Protocol 2: In Vitro Cytochrome P450 Epoxidase Assay

Causality: To prove that the epoxidation is enzymatic and not a byproduct of auto-oxidation, an in vitro assay utilizing isolated microsomal fractions must be performed.

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize floral osmophore tissue in a pH 7.5 HEPES buffer containing DTT and polyvinylpyrrolidone (to bind phenolic inhibitors). Centrifuge at 10,000 x g, then ultracentrifuge the supernatant at 100,000 x g to pellet the ER microsomes.

  • Reaction Assembly: In a 1 mL reaction volume, combine 0.5 mg of microsomal protein, 100 µM (-)-carvone, and a NADPH-regenerating system (glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 30°C for 60 minutes with gentle shaking to ensure adequate oxygenation.

  • Quenching & Extraction: Stop the reaction by adding 500 µL of ice-cold hexane. Vortex vigorously to partition the hydrophobic carvone oxide into the organic layer.

  • Validation: Analyze the hexane layer via GC-MS. Self-Validation: Run a parallel negative control assay omitting NADPH. The absence of carvone oxide in the control definitively proves the P450-dependency of the epoxidation.

Synthetic Biology and Drug Development Implications

The elucidation of the carvone oxide pathway has profound implications for synthetic biology. Because carvone oxide possesses a rigid bicyclic framework and a reactive epoxide moiety, it is a highly valued chiral building block for synthesizing novel cytotoxic and antimicrobial agents.

Currently, industrial epoxidation of carvone relies on harsh chemical oxidants (peracetic acid or m-CPBA). By mining the transcriptomes of Catasetum orchids, researchers can isolate the specific CYP450 epoxidase genes. Co-expressing these genes alongside a compatible Cytochrome P450 Reductase (CPR) in microbial chassis like Escherichia coli or Saccharomyces cerevisiae allows for the scalable, green, and highly stereoselective biomanufacturing of carvone oxide directly from cheap limonene feedstocks.

References

  • Title: Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants Source: Systematic Botany / JSTOR URL: [Link]

  • Title: Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration of enzyme activities and their changes with development Source: Plant Physiology / NCBI PMC URL: [Link]

  • Title: Seasonal stability and species specificity of environmentally acquired chemical mating signals in orchid bees Source: bioRxiv URL: [Link]

Exploratory

Unlocking the Pharmacological Potential of trans-(-)-Carvone-5,6-oxide: A Comprehensive Technical Guide

Executive Summary As the pharmaceutical and cosmetic industries increasingly pivot toward precision-engineered natural derivatives, trans-(-)-Carvone-5,6-oxide (also known as trans-carvone oxide) has emerged as a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical and cosmetic industries increasingly pivot toward precision-engineered natural derivatives, trans-(-)-Carvone-5,6-oxide (also known as trans-carvone oxide) has emerged as a high-value bioactive scaffold. Derived from carvone—a primary constituent of spearmint and caraway essential oils—this monoterpene epoxide exhibits a unique pharmacological profile. This whitepaper synthesizes current empirical data to provide an authoritative guide on its chemical architecture, mechanistic pathways, quantitative bioactivity, and standardized experimental protocols for drug development professionals.

Chemical Architecture & Pharmacokinetics

The molecular formula of trans-(-)-Carvone-5,6-oxide is C₁₀H₁₄O₂ 1. The presence of the epoxide functional group fundamentally alters its reactivity compared to its parent compound, carvone, imparting enhanced electrophilicity that drives its biological interactions.

  • Lipophilicity & Penetration: With a LogP of 1.6–1.7, the compound is highly hydrophobic. This property allows it to function as a potent penetration enhancer, efficiently crossing microbial lipid bilayers and the human stratum corneum 2.

  • Metabolic Detoxification: In mammalian systems, epoxides are generally metabolized to prevent systemic toxicity. Trans-(-)-Carvone-5,6-oxide primarily undergoes epoxide hydrolase-catalyzed ring cleavage, resulting in the production of vicinal trans-diols. These diols are highly water-soluble and are subsequently excreted in the urine, either unchanged or as glucuronic acid conjugates, ensuring a favorable safety profile at low concentrations [[3]]().

Mechanistic Pathways of Biological Activity

The bioactivity of trans-(-)-Carvone-5,6-oxide is multi-faceted, targeting both microbial structural integrity and human sensory/inflammatory receptors.

  • Antimicrobial & Antifungal Action: The compound operates by physically disrupting the lipid bilayer of microbial cell membranes, leading to severe ultrastructural damage and pathogen lysis in strains like Staphylococcus aureus2. It also demonstrates targeted fungicidal activity against Candida albicans by interfering with the serum-induced formation of pathogenic filamentous structures 4.

  • Anti-inflammatory & Sensory Modulation: At the cellular level, it suppresses the SREBP1/TLR4 inflammatory pathways. Concurrently, it acts as an agonist for the TRPM8 receptor, inducing a localized cooling sensation on the skin without the harshness associated with synthetic menthol derivatives 2.

  • Ecological Utility: Due to its specific chirality, the compound serves as a highly effective insect attractant, particularly in ecological studies involving pollinators like euglossine bees 5.

Mechanism Carvone trans-(-)-Carvone-5,6-oxide Membrane Microbial Lipid Bilayer Carvone->Membrane Disrupts TRPM8 TRPM8 Receptor Carvone->TRPM8 Agonist TLR4 SREBP1/TLR4 Pathway Carvone->TLR4 Inhibits Metabolism Epoxide Hydrolase Carvone->Metabolism Substrate Lysis Pathogen Lysis Membrane->Lysis Induces Cooling Cooling Sensation TRPM8->Cooling Triggers Inflammation Anti-inflammatory Effect TLR4->Inflammation Mediates Diols Vicinal trans-diols Metabolism->Diols Cleavage

Fig 1: Mechanistic pathways of trans-(-)-Carvone-5,6-oxide biological activity.

Quantitative Bioactivity Profiles

To facilitate formulation and dosing decisions, the quantitative efficacy of trans-(-)-Carvone-5,6-oxide is summarized below.

Table 1: Antimicrobial and Antifungal Efficacy

Pathogen / TargetMinimum Inhibitory Concentration (MIC)Mechanism of ActionSource
Staphylococcus aureus0.49 – 15.63 μg/mLLipid bilayer disruption2
Candida krusei0.625 mg/mLCell membrane targeting4
Candida albicans0.312 – 0.625 mg/mLInhibition of filamentous structures4

Table 2: Pharmacological and Cytotoxic Properties

Biological PathwayPharmacological EffectSystemic OutcomeSource
TRPM8 ReceptorAgonistDermal cooling sensation2
SREBP1/TLR4SuppressionAnti-inflammatory response2
Epoxide HydrolaseEnzymatic SubstrateDetoxification to trans-diols3
Tumor Cell Lines (HL-60)Weak to Moderate CytotoxicityAnti-proliferative effect6

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for screening trans-(-)-Carvone-5,6-oxide.

Protocol 1: Resazurin-Based Broth Microdilution Assay (Antimicrobial Screening)

Causality Check: Traditional visual turbidity assessments are subjective and prone to error when testing hydrophobic compounds that may precipitate. Resazurin acts as a redox indicator; metabolically active cells reduce the blue resazurin to pink resorufin, providing an objective, self-validating colorimetric endpoint.

  • Preparation of Working Solutions: Dissolve trans-(-)-Carvone-5,6-oxide in DMSO. Crucial step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced microbial toxicity.

  • Serial Dilution: Dispense 100 μL of Mueller-Hinton broth into a 96-well plate. Add 100 μL of the compound to the first column and perform 1:2 serial dilutions across the plate to cover a range of 0.1 to 100 μg/mL.

  • Inoculation: Standardize microbial suspensions to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 and add 10 μL to each well.

  • Incubation: Seal the plate with a gas-permeable film. Causality Check: This prevents the volatilization and oxidative degradation of the reactive epoxide group. Incubate at 37°C for 24 hours.

  • Viability Indicator Addition: Add 20 μL of 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours in the dark.

  • Spectrophotometric Readout: Measure absorbance at 590 nm. The MIC is recorded as the lowest concentration preventing the color change from blue to pink.

Workflow Prep Compound Prep (Low O2) Dilution Serial Dilution (0.1-100 μg/mL) Prep->Dilution Inoculation Pathogen Inoculation Dilution->Inoculation Incubation Incubation (24h, 37°C) Inoculation->Incubation Resazurin Resazurin Addition Incubation->Resazurin Readout Spectrophotometry (590nm) Resazurin->Readout

Fig 2: Step-by-step microdilution workflow for antimicrobial screening.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Profiling

Causality Check: Because trans-(-)-Carvone-5,6-oxide interacts with cellular oxidative pathways, a strict vehicle control (DMSO < 0.5%) must be maintained to isolate the epoxide's specific cytotoxic effect from solvent-induced stress.

  • Cell Seeding: Seed human tumor cell lines (e.g., HL-60) at a density of 1 × 10⁴ cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Exposure: Treat cells with varying concentrations of trans-(-)-Carvone-5,6-oxide (e.g., 0.32 to 1.28 μg/mL). Include a vehicle control to validate specificity.

  • MTT Incubation: After 24–48h, add 10 μL of MTT reagent (5 mg/mL) to each well. The tetrazolium ring is cleaved by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization & Quantification: Remove the media, add 100 μL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Formulation and Stability Constraints

The translation of trans-(-)-Carvone-5,6-oxide from bench to bedside requires overcoming specific chemical hurdles:

  • Oxidative Sensitivity: The epoxide group is highly reactive. Formulations must be manufactured and stored in low-oxygen environments, protected from UV exposure to prevent degradation [[2]]().

  • Dermal Sensitization: While clinical observations show significant antimicrobial activity at concentrations as low as 0.1%, dermal toxicity assessments indicate that concentrations reaching 7.0% begin to induce mild cutaneous irritation. Consequently, precision dosing is critical for leave-on topical applications 2.

References

  • Title: CARVONE OXIDE Source: Moumoujus URL: [Link]

  • Title: Carvone-5,6-oxide, trans-(-)- | C10H14O2 | CID 11829800 Source: PubChem - NIH URL: [Link]

  • Title: EPOXIDES Source: INCHEM URL: [Link]

  • Title: Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives Source: MDPI URL: [Link]

  • Title: Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives Source: SciELO URL: [Link]

Sources

Foundational

Antimicrobial and antifungal properties of trans-(-)-Carvone-5,6-oxide

The Antimicrobial and Antifungal Dynamics of trans-(-)-Carvone-5,6-oxide: A Technical Whitepaper on Mechanisms, Efficacy, and Application Executive Summary As a Senior Application Scientist, I approach the formulation an...

Author: BenchChem Technical Support Team. Date: March 2026

The Antimicrobial and Antifungal Dynamics of trans-(-)-Carvone-5,6-oxide: A Technical Whitepaper on Mechanisms, Efficacy, and Application

Executive Summary

As a Senior Application Scientist, I approach the formulation and evaluation of natural antimicrobial agents not merely as a cataloging of phenotypic responses, but as a rigorous exercise in physical chemistry and molecular biology. trans-(-)-Carvone-5,6-oxide (TCO) is a highly bioactive monoterpene epoxide derived from carvone, a primary constituent of spearmint and caraway essential oils. While its parent compound is well-documented for its bioactivity, the introduction of the oxirane (epoxide) ring elevates TCO into a potent antimicrobial and antifungal agent capable of disrupting recalcitrant biofilms and cellular membranes[1]. This whitepaper dissects the structure-activity relationship, mechanistic pathways, and self-validating experimental protocols required to harness TCO in advanced drug development and cosmetic formulations.

Chemical Profiling & Structure-Activity Relationship (SAR)

The efficacy of TCO is fundamentally rooted in its unique molecular architecture. The p-menthane skeleton provides a lipophilic backbone (LogP ~1.6–1.7), allowing the molecule to readily partition into the lipid bilayers of microbial cell membranes[2]. However, it is the 5,6-epoxide functional group that serves as the primary pharmacophore. Epoxides are highly strained, reactive electrophilic centers. When TCO intercalates into the microbial membrane, this oxirane ring facilitates targeted covalent interactions with nucleophilic residues of membrane-bound proteins and enzymes. This dual-action—lipophilic insertion coupled with electrophilic reactivity—makes TCO significantly more disruptive to cellular homeostasis than its non-epoxidized monoterpene counterparts[1].

Mechanisms of Antimicrobial & Antifungal Action

The biocidal logic of TCO operates on two distinct pathways depending on the target pathogen:

  • Antibacterial Pathway: TCO operates by compromising the structural integrity of the bacterial phospholipid bilayer. The insertion of the molecule induces steric hindrance among the lipid tails, leading to increased membrane fluidity and permeability. This destabilization causes a rapid collapse of the transmembrane pH gradient and the leakage of intracellular constituents, ultimately resulting in cell lysis[3]. Furthermore, at a cellular level, TCO has been shown to suppress inflammatory pathways (such as SREBP1/TLR4) when applied topically, mitigating host tissue damage during infection[2].

  • Antifungal Pathway: Against Candida species and dermatophytes, TCO exhibits a highly specialized mechanism. Rather than merely halting vegetative growth, TCO interferes with the serum-induced formation of filamentous structures (germ tubes)[4]. Because the dimorphic transition from yeast to hyphal form is a critical virulence factor for Candida albicans, inhibiting this polymorphism effectively neutralizes the pathogen's ability to invade host tissues and form resilient biofilms[3].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway TCO trans-(-)-Carvone-5,6-oxide Lipid Lipid Bilayer Disruption TCO->Lipid Lipophilic insertion Dimorphism Inhibition of Dimorphism TCO->Dimorphism Germ tube block pH pH Gradient Reduction Lipid->pH Proton exchange Lysis Cell Lysis & Death pH->Lysis Biofilm Biofilm Suppression Dimorphism->Biofilm Apoptosis Fungal Apoptosis Biofilm->Apoptosis

Fig 1: Mechanistic pathways of trans-(-)-Carvone-5,6-oxide against bacterial and fungal pathogens.

Quantitative Efficacy Profiling

To translate mechanistic theory into practical application, we must evaluate the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The following table synthesizes representative efficacy data for TCO against key opportunistic pathogens.

Pathogen TypeStrainMIC RangeMechanism of Inhibition
Gram-Positive Bacteria Staphylococcus aureus0.49 – 15.63 μg/mLMembrane disruption, ultrastructural damage[2]
Gram-Negative Bacteria Escherichia coli12.5 – 50.0 μg/mLOuter membrane permeabilization[4]
Pathogenic Yeast Candida albicans0.312 – 0.625 mg/mLInhibition of dimorphism and biofilm formation[4]
Pathogenic Yeast Candida krusei0.625 – 1.25 mg/mLErgosterol biosynthesis interference[4]

Note: Variance in MIC values is highly dependent on the formulation matrix (e.g., presence of non-alkaline surfactants) and the specific strain's resistance profile.

Experimental Methodologies: Self-Validating Protocols

In drug development, an assay is only as reliable as its internal controls. The following protocol for determining the MIC and MFC of TCO utilizes a self-validating Broth Microdilution methodology.

Causality Check: Why do we standardize the inoculum? An oversized inoculum can artificially inflate MIC values due to the "inoculum effect" (where a high density of cells neutralizes the active agent), while a sparse inoculum risks false-positive efficacy.

Step-by-Step Protocol:

  • Inoculum Standardization: Cultivate the target strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of TCO in RPMI 1640 medium (for fungi) or Mueller-Hinton broth (for bacteria). Crucial Step: Because TCO is highly hydrophobic, utilize a biologically inert solubilizer (e.g., 1% DMSO) to ensure uniform dispersion without contributing to background toxicity.

  • Inoculation & Incubation: Add 10 μL of the standardized inoculum to each well. Include a positive control (broth + inoculum, no TCO) to validate organism viability, and a negative control (broth + TCO, no inoculum) to validate media sterility. Incubate at 37°C for 24–48 hours.

  • MIC Determination: Identify the lowest concentration of TCO that completely inhibits visible growth. Validate visually and spectrophotometrically (OD at 600 nm).

  • MFC/MBC Confirmation: To differentiate between static and cidal activity, subculture 10 μL from all clear wells onto fresh agar plates. The MFC/MBC is defined as the lowest concentration that results in a >99.9% reduction of the initial inoculum upon subculture.

Workflow Prep Inoculum Preparation Standardize to 0.5 MacFarland Dilution Serial Dilution 0.1% to 5.0% TCO in Broth Prep->Dilution Standardized Load Incubation Incubation 37°C for 24-48 hours Dilution->Incubation Concentration Gradient MIC MIC Determination Visual & Spectrophotometric Incubation->MIC Growth Assessment Plating Agar Plating Transfer clear wells to agar MIC->Plating Viability Check MFC MFC Plating->MFC Bactericidal/Fungicidal Confirmation

Fig 2: Self-validating experimental workflow for determining MIC and MBC/MFC of TCO.

Formulation Constraints & Synergistic Potential

Deploying TCO in a commercial or clinical setting requires navigating its chemical reactivity. The epoxide group, while responsible for its high efficacy, makes the molecule sensitive to oxidation, photolysis, and alkaline hydrolysis[2].

  • pH Parameters: Formulations must be strictly buffered between pH 6.0 and 8.5. Degradation occurs rapidly above pH 7.5[2].

  • Synergy: TCO exhibits profound synergistic potential when combined with conventional azole antifungals (like fluconazole). By compromising the fungal cell membrane, TCO lowers the activation energy required for fluconazole to penetrate the cell and inhibit lanosterol 14-α-demethylase, effectively lowering the required dosage of synthetic drugs and mitigating resistance development.

References

  • Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives Source: SciELO URL
  • Source: PMC (National Institutes of Health)
  • CARVONE OXIDE: Mechanism of Action and Formulation Source: Moumoujus Skincare Lab URL
  • Chemical Composition and Biological Activities of Eucalyptus globulus Essential Oil Source: MDPI URL

Sources

Exploratory

The Chemical Ecology and Synthesis of trans-Carvone-5,6-oxide: A Specialized Attractant for Euglossine Bees

An In-Depth Technical Guide for Chemical Ecologists, Entomologists, and Agrochemical Developers Introduction: The Intersection of Chemical Ecology and Molecular Design In the complex web of Neotropical plant-pollinator i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Ecologists, Entomologists, and Agrochemical Developers

Introduction: The Intersection of Chemical Ecology and Molecular Design

In the complex web of Neotropical plant-pollinator interactions, few phenomena are as chemically intricate as the perfume-collecting behavior of male euglossine (orchid) bees. Unlike traditional pollinators that seek nectar or pollen, male euglossine bees forage for volatile organic compounds (VOCs) to formulate complex, species-specific perfumes stored in specialized hindleg pockets. These perfumes are subsequently utilized during courtship displays to attract females.

Among the myriad of collected volatiles, trans-carvone-5,6-oxide (CAS: 39903-97-4) stands out as a highly specialized and potent attractant. A monoterpene epoxide derived from carvone, this compound is a masterclass in convergent evolution. It is synthesized by entirely unrelated plant lineages—ranging from highly derived orchids to basal angiosperms—to specifically target the olfactory biases of Eulaema and Euglossa bee species [1].

This whitepaper synthesizes the ecological significance, chemical synthesis, and field-validated experimental protocols surrounding trans-carvone-5,6-oxide, providing a comprehensive framework for researchers and agrochemical developers.

Evolutionary Significance: A Case Study in Convergent Evolution

The presence of trans-carvone-5,6-oxide across disparate botanical families highlights a profound ecological pressure to attract specific pollinators. The compound possesses a distinct sweet, caraway, and minty odor profile that acts as a primary semiochemical [3].

G Orchid Orchidaceae (e.g., Catasetum) CarvoneOxide trans-Carvone-5,6-oxide Emission Orchid->CarvoneOxide Convergent Evolution Euphorbiaceae Euphorbiaceae (e.g., Dalechampia) Euphorbiaceae->CarvoneOxide Convergent Evolution Annonaceae Annonaceae (e.g., Unonopsis stipitata) Annonaceae->CarvoneOxide Convergent Evolution MaleBee Male Euglossine Bees (Eulaema & Euglossa) CarvoneOxide->MaleBee Olfactory Attraction Hindleg Hindleg Pocket Storage MaleBee->Hindleg Collection & Blending Courtship Courtship Display & Mating Hindleg->Courtship Sex Pheromone Function

Ecological pathway of trans-carvone-5,6-oxide from plant emission to bee courtship.

Historically, euglossine pollination was thought to be an exclusive co-evolutionary trait of the Orchidaceae. However, modern chemical profiling has revealed that basal angiosperms, such as Unonopsis stipitata (Annonaceae), also emit trans-carvone-5,6-oxide to attract Eulaema bombiformis and Euglossa imperialis [2]. This indicates that the epoxide structure perfectly matches a deeply conserved olfactory receptor in these bees, making it a highly reliable target for artificial baiting and ecological monitoring [4].

Quantitative Data: Ecological Distribution and Attraction Profiles

Table 1: Plant Lineages Emitting trans-Carvone-5,6-oxide

Botanical Family Representative Genera Ecological Role & Evolutionary Context
Orchidaceae Catasetum, Aspasia, Notylia Primary floral reward; drives reproductive isolation between sympatric orchid species.
Euphorbiaceae Dalechampia Convergent floral attractant; utilizes resin and VOCs for specialized pollination.

| Annonaceae | Unonopsis stipitata | Basal angiosperm adaptation (15-30 million years old) diversifying via melittophily. |

Table 2: Euglossine Bee Attraction Bias to trans-Carvone-5,6-oxide

Bee Genus Species Example Attraction Level Behavioral Response in Field Bioassays
Eulaema E. bombiformis High Rapid upwind flight localization; active and prolonged hindleg collection.
Euglossa E. imperialis Moderate-High Strong electroantennographic (EAG) response; utilized in complex perfume blending.

| Eufriesea | Ef. lucifera | Low | Incidental collection; relies primarily on other monoterpenes (e.g., 1,8-cineole). |

Chemical Synthesis: Engineering the Epoxide

To conduct field bioassays, researchers require high-purity trans-carvone-5,6-oxide. Because natural extraction from orchids is low-yield and ecologically destructive, laboratory synthesis via the epoxidation of (-)-carvone is the industry standard.

Synth Carvone (-)-Carvone (Precursor) Reaction Epoxidation Reaction (Controlled Temp) Carvone->Reaction Oxidant m-CPBA or Peracetic Acid Oxidant->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Extract Product trans-Carvone-5,6-oxide (Target Compound) Purification->Product Isomer Separation

Chemical synthesis workflow for epoxidation of carvone to trans-carvone-5,6-oxide.

Step-by-Step Methodology: Epoxidation of (-)-Carvone

Causality Note: We utilize meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent because it selectively attacks the more electron-rich, endocyclic double bond (C5-C6) of carvone, leaving the exocyclic isopropenyl double bond intact.

  • Preparation of Reagents: Dissolve 10 mmol of (-)-carvone in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Self-Validation: Maintaining 0°C prevents thermal degradation and minimizes the formation of unwanted diepoxides.

  • Oxidation: Slowly add 11 mmol of m-CPBA in small portions over 30 minutes under continuous magnetic stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the carvone precursor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

  • Quenching & Washing: Quench the reaction with 20 mL of saturated aqueous sodium sulfite (

    
    ) to neutralize unreacted peroxides. Wash the organic layer twice with saturated sodium bicarbonate (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct.
  • Purification: Dry the organic layer over anhydrous sodium sulfate (

    
    ), concentrate under reduced pressure, and purify via silica gel flash chromatography.
    
  • Isomer Isolation: The reaction yields a mixture of trans- and cis- diastereomers. Elute slowly with a highly non-polar gradient (e.g., 95:5 hexane:diethyl ether) to separate the trans-carvone-5,6-oxide (which elutes slightly earlier due to subtle steric differences) from the cis-isomer [5].

Analytical & Field Methodologies: Self-Validating Systems

Understanding the olfactory biases of euglossine bees requires robust field baiting coupled with high-resolution laboratory analysis. The following protocol ensures that environmental contaminants do not yield false positives.

Exp Bait Chemical Baiting (Filter Paper + Compound) Capture Bee Capture (McPhail Traps / Netting) Bait->Capture Attracts Males Extraction Hindleg Perfume Extraction (Hexane) Capture->Extraction Isolate Hindlegs Analysis GC-MS & EAG Analysis Extraction->Analysis Volatile Profiling Data Species-Specific Olfactory Bias Profiling Analysis->Data Data Synthesis

Field bioassay and analytical workflow for euglossine bee olfactory profiling.

Step-by-Step Methodology: Field Baiting and GC-MS/EAG Profiling

Part A: Field Baiting & Capture

  • Bait Preparation: Apply 1.0 mL of synthetic trans-carvone-5,6-oxide (10% solution in hexane) to a highly absorbent cellulose filter pad.

  • Control Implementation (Self-Validation): Prepare a negative control pad saturated only with 1.0 mL of hexane. This ensures that visual cues or the solvent itself are not responsible for bee attraction.

  • Deployment: Suspend the pads 1.5 meters above the forest floor in a shaded Neotropical understory. Separate the control and active baits by at least 15 meters to prevent cross-contamination of the volatile plumes.

  • Capture: As male bees land on the bait and begin transferring the compound to their hindleg pockets, capture them using an entomological net.

Part B: Hindleg Extraction & Chemical Profiling

  • Extraction: Amputate the hindlegs of the captured bees and submerge them in 500 µL of GC-grade hexane for 24 hours at -20°C. Causality Note: Hexane is utilized because it is a non-polar solvent that efficiently solubilizes lipophilic VOCs without extracting polar, non-volatile cellular debris, ensuring a clean chromatogram.

  • Internal Standardization (Self-Validation): Prior to extraction, spike the hexane with 10 µg of nonadecane (

    
    ). This internal standard allows for the absolute quantification of the extracted perfumes and validates that no sample was lost during instrument injection.
    
  • GC-MS Analysis: Inject 1 µL of the extract into a Gas Chromatograph-Mass Spectrometer equipped with a non-polar DB-5 capillary column. Causality Note: A DB-5 column provides optimal theoretical plates for resolving monoterpene diastereomers based on boiling point and subtle polarity differences.

  • Electroantennography (EAG): To confirm that the bee's peripheral nervous system actively detects the compound, connect an excised bee antenna between two glass capillary electrodes filled with insect saline. Puff the GC effluent over the antenna; a measurable depolarization (measured in mV) confirms active olfactory receptor binding [4].

Future Applications and Agrochemical Potential

The highly specific attractant properties of trans-carvone-5,6-oxide present significant opportunities beyond basic ecological research:

  • Biodiversity Monitoring: Synthetic baits can be deployed in fragmented rainforests to monitor the population health of Eulaema bees, which serve as indicator species for overall ecosystem integrity.

  • Targeted Agrochemicals: By understanding the structure-activity relationship (SAR) of the epoxide group, agrochemical developers can synthesize stable analogs to manage specific insect populations without harming non-target, beneficial pollinators.

  • Pharmacognosy & Preservation: Beyond insect attraction, trans-carvone-5,6-oxide exhibits notable antimicrobial properties, making it a viable candidate for natural preservatives in cosmetics and food products [3].

References

  • Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants Systematic Botany URL:[Link]

  • Perfume-collecting male euglossine bees as pollinators of a basal angiosperm: the case of Unonopsis stipitata (Annonaceae) Plant Biology URL:[Link]

  • Unraveling the Olfactory Biases of Male Euglossine Bees: Species-Specific Antennal Responses and Their Evolutionary Significance for Perfume Flowers Frontiers in Ecology and Evolution URL:[Link]

  • Evolution of Acquired Perfumes and Endogenous Lipid Secretions in Orchid Bees Journal of Chemical Ecology URL:[Link]

Foundational

A Technical Guide to the Olfactory Perception of Carvone Oxide Stereoisomers

Abstract Chirality is a fundamental principle in molecular science, where the spatial arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers and diastereomers—that possess unique biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a fundamental principle in molecular science, where the spatial arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers and diastereomers—that possess unique biological activities. In the realm of olfaction, this structural nuance is profoundly significant, dictating how a molecule interacts with olfactory receptors and, consequently, the odor we perceive. The monoterpenoid carvone is a classic textbook example, with its (R)-(-) enantiomer smelling of spearmint and its (S)-(+) enantiomer of caraway. This guide delves a level deeper, exploring the stereochemical intricacies of carvone oxides, the epoxidized derivatives of carvone. We will examine the synthesis of the four distinct stereoisomers of carvone oxide, the analytical methodologies required to characterize them, and the critical impact of their chirality on the resulting olfactory profiles. This document serves as a technical resource for researchers in chemical synthesis, sensory science, and drug development, providing both foundational principles and actionable protocols.

Introduction: The Olfactory Significance of Chirality

The human olfactory system is a remarkably sensitive and specific chemosensory apparatus, capable of distinguishing between thousands of volatile molecules. This specificity extends to the three-dimensional structure of odorants. Olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal epithelium, possess chiral binding pockets.[1] This architectural feature means that enantiomers, which are non-superimposable mirror images of each other, can and often do interact differently with a given receptor.[2] This differential interaction forms the molecular basis for why one enantiomer may elicit a strong, distinct odor perception while its mirror image smells different, weaker, or is even odorless.

The classic example illustrating this principle is carvone. (R)-(−)-carvone is the principal component of spearmint oil, possessing a characteristic sweet, minty aroma.[3][4] Conversely, its enantiomer, (S)-(+)-carvone, is the main constituent of caraway seed oil and has a spicy, rye-like scent.[3][4] This dramatic difference in odor perception from two molecules with identical chemical formulas and connectivity underscores the importance of stereochemistry in the design and analysis of flavor and fragrance compounds, as well as in identifying potential off-odors in chiral pharmaceutical ingredients.

This guide moves beyond the parent carvone to its oxidized derivatives, the carvone oxides. The introduction of an epoxide ring to the carvone scaffold creates an additional stereocenter, resulting in a total of four possible stereoisomers. Understanding the synthesis and sensory perception of these individual isomers is critical for a complete picture of structure-odor relationships in this important class of molecules.

The Stereoisomers of Carvone Oxide

The epoxidation of carvone typically occurs at the endocyclic double bond, creating a new chiral center at the epoxide ring. Starting with the two enantiomers of carvone, (4R)-carvone and (4S)-carvone, epoxidation can result in two diastereomers for each, commonly referred to as cis and trans relative to the isopropenyl group. This results in four distinct stereoisomers of carvone oxide.

The four stereoisomers are:

  • (+)-trans-Carvone oxide

  • (-)-trans-Carvone oxide

  • (+)-cis-Carvone oxide

  • (-)-cis-Carvone oxide

The relationship between these isomers is crucial. For instance, (+)-trans-carvone oxide and (-)-trans-carvone oxide are enantiomers of each other. The same is true for the cis pair. However, the relationship between a cis isomer and a trans isomer is that of diastereomers. This structural landscape is the basis for the investigation into their unique olfactory profiles.

G cluster_R (4R)-(-)-Carvone Starting Material cluster_S (4S)-(+)-Carvone Starting Material R_Carvone (R)-(-)-Carvone (Spearmint) R_trans (-)-trans-Carvone Oxide R_Carvone->R_trans Epoxidation R_cis (+)-cis-Carvone Oxide R_Carvone->R_cis Epoxidation R_trans->R_cis Diastereomers S_trans (+)-trans-Carvone Oxide R_trans->S_trans Enantiomers S_cis (-)-cis-Carvone Oxide R_trans->S_cis R_cis->S_trans R_cis->S_cis Enantiomers S_Carvone (S)-(+)-Carvone (Caraway) S_Carvone->S_trans Epoxidation S_Carvone->S_cis Epoxidation S_trans->S_cis Diastereomers

Caption: Stereoisomers of Carvone Oxide from (R)- and (S)-Carvone.

Synthesis and Stereochemical Control

The synthesis of specific carvone oxide stereoisomers requires careful selection of both the starting carvone enantiomer and the epoxidation agent. The choice of oxidant can influence the diastereoselectivity of the reaction (the ratio of cis to trans products).

Core Protocol: Diastereoselective Epoxidation of (R)-(-)-Carvone

This protocol describes a general method for the epoxidation of carvone, which can be adapted based on the desired diastereomeric outcome. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation.

Objective: To synthesize a mixture of (-)-trans- and (+)-cis-carvone oxides from (R)-(-)-carvone.

Materials:

  • (R)-(-)-Carvone (98%+ purity)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: Dissolve (R)-(-)-carvone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude oil, containing a mixture of diastereomeric carvone oxides, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers.

  • Characterization: Confirm the identity and purity of the isolated isomers using ¹H-NMR, ¹³C-NMR, and chiral gas chromatography.

Analytical Characterization and Olfactory Evaluation

To correlate the specific stereochemistry of each carvone oxide isomer with its olfactory profile, a combination of chiral separation techniques and sensory analysis is required.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is essential for separating the enantiomers and confirming the enantiomeric purity of the synthesized oxides. Columns with a cyclodextrin-based chiral stationary phase are typically employed for this purpose.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the definitive technique for assigning an odor to a specific, chromatographically separated compound. The effluent from the GC column is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port, where a trained sensory panelist assesses the odor of each compound as it elutes.

G cluster_GC Gas Chromatography System cluster_Detection Detection & Analysis Injector Injector Column Chiral GC Column (Separates Stereoisomers) Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff Olfactometry Port (Odor Description) Splitter->Sniff Data Data Acquisition (Chromatogram & Olfactogram) MS->Data Panelist Trained Panelist Sniff->Panelist Panelist->Data Sensory Input

Caption: Experimental workflow for GC-O analysis of chiral compounds.

Olfactory Profiles of Carvone Oxide Stereoisomers

The critical aspect of this investigation is the determination of how the subtle changes in stereochemistry affect the perceived odor. While the parent (R)-carvone is distinctly "spearmint" and (S)-carvone is "caraway," the addition of the epoxide functional group modulates these profiles. Based on available data, the following olfactory characteristics have been reported.

StereoisomerCommon NameReported Olfactory Profile
(+)-trans-Carvone Oxide(+)-trans-EpoxidePleasant, mint-like odor.[5]
(-)-trans-Carvone Oxide(-)-trans-EpoxideCharacteristic spearmint or peppermint-like aroma.[1]
(+)-cis-Carvone Oxide(+)-cis-EpoxideSweet, pungent odor.[6]
(-)-cis-Carvone Oxide(-)-cis-EpoxideSweet, caraway, minty, spearmint, spicy.[7]

Note: The descriptors are compiled from various sources and may represent analyses of compounds with varying levels of purity. A direct, side-by-side GC-O comparison of all four highly purified stereoisomers is the gold standard for definitive characterization.

The data suggests that the "minty" character associated with the (R)-carvone precursor is largely retained in its epoxide derivatives. Similarly, the "spicy" and "caraway" notes from the (S)-carvone precursor appear to carry through to its corresponding epoxides. However, the introduction of the oxide ring adds complexity, introducing sweet and pungent notes.

Molecular Mechanism of Chiral Recognition

The differential perception of the carvone oxide stereoisomers is rooted in their interaction with specific olfactory receptors. The "three-point interaction model" provides a conceptual framework for understanding this phenomenon. For a chiral receptor to distinguish between two enantiomers, there must be at least three points of interaction between the odorant and the receptor. If one enantiomer can achieve a stable, three-point binding while its mirror image can only achieve a two-point binding, the resulting receptor activation and downstream signaling will be different, leading to a different perceived smell.

G cluster_receptor Olfactory Receptor Binding Pocket (Chiral) cluster_enantiomer1 Enantiomer 1 (e.g., trans-(-)) cluster_enantiomer2 Enantiomer 2 (e.g., trans-(+)) A Site A B Site B C Site C e1_A e1_A->A Interaction 1 e1_B e1_A->e1_B e1_B->B Interaction 2 e1_X e1_B->e1_X e1_C e1_C->C Interaction 3 e1_C->e1_A e1_X->e1_C Outcome1 Strong Binding 'Minty' Signal e1_X->Outcome1 e2_A e2_A->A Interaction 1 e2_B e2_A->e2_B e2_B->B Interaction 2 e2_X e2_B->e2_X e2_C e2_C->C Mismatched (No Interaction) e2_C->e2_A e2_X->e2_C Outcome2 Weak/No Binding Different/No Signal e2_X->Outcome2

Caption: Conceptual model of chiral recognition at an olfactory receptor.

For the carvone oxides, key interaction points likely include hydrogen bonding with the ketone, hydrophobic interactions with the hydrocarbon backbone, and steric interactions related to the orientation of the epoxide ring and the isopropenyl group. The precise combination and geometry of these interactions determine the binding affinity and efficacy for a specific receptor, ultimately shaping the final odor perception. Recent studies have identified specific amino acid residues within receptors like OR1A1 that are crucial for discriminating between carvone enantiomers, providing a genetic basis for these sensory phenomena.[8]

Conclusion and Future Directions

The study of carvone oxides provides a compelling case for the profound influence of stereochemistry on olfactory perception. Moving beyond the well-known carvone example, the epoxides demonstrate how further chemical modification adds layers of complexity, modulating the original scent profile in ways that are dependent on the precise three-dimensional arrangement of the atoms. For professionals in the flavor, fragrance, and pharmaceutical industries, this underscores the absolute necessity of stereospecific synthesis and chiral analysis. A compound cannot be defined by its chemical formula alone; its stereochemistry is an integral part of its chemical and biological identity.

Future research should focus on obtaining high-purity samples of all four carvone oxide stereoisomers and subjecting them to rigorous, side-by-side GC-O analysis with a trained panel. This would provide a definitive, quantitative dataset of their respective odor profiles and thresholds. Furthermore, deorphanizing the specific olfactory receptors that respond to these isomers would provide a deeper mechanistic understanding of how our noses detect and differentiate these subtle, yet significant, molecular differences.

References

  • Brandt, K., Dötterl, S., Fuchs, R., & Milet-Pinheiro, P. (n.d.). The four different stereoisomers of carvone epoxide. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carvone. (n.d.). Bionity.com. Retrieved March 7, 2026, from [Link]

  • Carvone. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • cis-carvone-5,6-oxide. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • Stereoisomerism and Smell. (2023, March 13). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • The four different stereoisomers of carvone epoxide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Leitereg, T. J., Guadagni, D. G., Harris, J., Mon, T. R., & Teranishi, R. (1971). Chemical and sensory data supporting the difference between the odors of the enantiomeric carvones. Journal of Agricultural and Food Chemistry, 19(4), 785–787.
  • Russell, G. F., & Hills, J. I. (1971). Odor differences between enantiomeric isomers. Science, 172(3987), 1043–1044.
  • Sell, C. S. (2006). On the unpredictability of odour.
  • What is the Difference Between R and S Carvone. (2022, January 6). Pediaa.com. Retrieved March 7, 2026, from [Link]

  • Laska, M., Liesen, A., & Teubner, P. (1999). Olfactory Discrimination Ability of Human Subjects for Ten Pairs of Enantiomers. Chemical Senses, 24(2), 163–170.
  • cis-carvone-5,6-oxide. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • Mak, K. K. W., Lai, Y. M., & Siu, Y.-H. (2006). Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions.
  • Ahmed, L., et al. (2018). Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1. Scientific Reports, 8(1), 1163.

Sources

Exploratory

An In-depth Technical Guide to the Epoxide Functional Group in Carvone Derivatives

Introduction: The Strategic Importance of Carvone and Its Epoxides Carvone, a naturally occurring monoterpenoid ketone, is a cornerstone of synthetic organic chemistry and drug development.[1][2] Available in two enantio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Carvone and Its Epoxides

Carvone, a naturally occurring monoterpenoid ketone, is a cornerstone of synthetic organic chemistry and drug development.[1][2] Available in two enantiomeric forms, (R)-(-)-carvone (spearmint oil) and (S)-(+)-carvone (caraway oil), it provides an inexpensive and readily available chiral pool starting material.[2] Its structure is uniquely functionalized with three key features: a stereocenter at C5, an α,β-unsaturated ketone system, and an isopropenyl side chain. This trifecta of reactivity makes carvone an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules.[2][3]

Among the most powerful transformations of the carvone scaffold is epoxidation. The introduction of a strained, three-membered oxirane (epoxide) ring dramatically alters the molecule's reactivity, turning a relatively inert alkene into a highly versatile electrophilic intermediate.[4][5] This guide provides an in-depth exploration of the synthesis, stereochemistry, and reactivity of carvone epoxides, with a focus on the mechanistic principles that govern their formation and subsequent transformations—insights critical for their application in modern drug discovery.[6][7]

Part 1: Regioselective Synthesis of Carvone Epoxides

A key challenge and opportunity in carvone chemistry is the presence of two distinct carbon-carbon double bonds: the endocyclic, electron-deficient double bond of the α,β-unsaturated ketone and the exocyclic, electron-rich double bond of the isopropenyl group.[5][8] The ability to selectively epoxidize one of these sites over the other is paramount and is dictated by the choice of oxidizing agent and reaction conditions. This regioselectivity is a direct consequence of the differing electronic nature of the two alkenes and the mechanism of the chosen epoxidation reaction.[8][9]

Epoxidation of the Electron-Rich Isopropenyl Group (C7-C8)

The exocyclic double bond is more nucleophilic than its endocyclic counterpart. Therefore, electrophilic oxidizing agents, such as peroxy acids, will preferentially react at this site.[10][11] Meta-chloroperoxybenzoic acid (m-CPBA) is the most common reagent for this transformation.[4][8][12]

Causality of Reagent Choice: The reaction proceeds via the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom in a concerted fashion. The alkene acts as the nucleophile, attacking the electrophilic peroxide oxygen.[8] Computational studies confirm that the isopropenyl group is more nucleophilically activated, making it the more reactive site for this type of electrophilic attack.[11] This reaction selectively yields carvone-7,8-oxide (also referred to as 8-epoxycarvotanacetone).[4][12]

Epoxidation of the Electron-Deficient α,β-Unsaturated Ketone (C1-C2)

In contrast, the endocyclic double bond is electron-poor due to conjugation with the carbonyl group. It is therefore a poor substrate for electrophilic epoxidation. To epoxidize this site, a nucleophilic oxidizing agent is required. The classic method is the use of alkaline hydrogen peroxide.[5][8][12]

Causality of Reagent Choice: Under basic conditions, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[8] This anion performs a conjugate addition (a Michael addition) to the α,β-unsaturated ketone system. The resulting enolate then displaces the hydroxide leaving group in an intramolecular SN2 reaction to form the epoxide ring.[8] This mechanism is highly selective for electron-deficient alkenes and leaves the isopropenyl group untouched, yielding carvone-1,2-oxide .[8][12]

Workflow: Regioselective Epoxidation of Carvone

G cluster_start Starting Material cluster_reagents Reagent Selection cluster_products Regiospecific Products Carvone (R)-(-)-Carvone MCPBA m-CPBA (Electrophilic) Carvone->MCPBA Electron-Rich Alkene Reacts H2O2 Alkaline H₂O₂ (Nucleophilic) Carvone->H2O2 Electron-Deficient Alkene Reacts Epoxide78 Carvone-7,8-oxide (Isopropenyl Epoxidation) MCPBA->Epoxide78 Epoxide12 Carvone-1,2-oxide (Enone Epoxidation) H2O2->Epoxide12

Caption: Reagent choice dictates the regioselective epoxidation of carvone.

Part 2: Stereochemistry of Carvone Epoxidation

When forming a new epoxide ring, new stereocenters are created. The stereochemical outcome of carvone epoxidation is controlled by the existing stereocenter at C5, which directs the approach of the oxidizing agent.

Epoxidation of the isopropenyl group of (R)-carvone with agents like m-CPBA is generally not highly diastereoselective, often resulting in a mixture of diastereomers.[3][4] However, more sophisticated methods using organocatalysis have been developed to achieve moderate to good diastereocontrol, allowing for the separate synthesis of the (5R, 7S) and (5R, 7R) epoxides.[3]

In contrast, the epoxidation of the endocyclic double bond with alkaline hydrogen peroxide is highly diastereoselective. The hydroperoxide anion attacks from the face opposite to the bulky isopropenyl group, leading predominantly to the trans epoxide isomer relative to the isopropenyl group.[12]

Part 3: The Epoxide as a Synthetic Hub: Ring-Opening Reactions

The synthetic utility of carvone epoxides stems from the high reactivity of the strained oxirane ring, which can be opened by a wide variety of nucleophiles.[4][7][13] The regioselectivity of this ring-opening is critically dependent on the reaction conditions (acidic vs. basic), a fundamental concept in epoxide chemistry.[14][15]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[15][16] For carvone-7,8-oxide, this means the attack occurs at the terminal carbon (C8), leading to the formation of a secondary alcohol at C7.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[14][15] The reaction then proceeds via a mechanism with significant SN1 character . The nucleophile preferentially attacks the carbon atom that can better stabilize the partial positive charge of the transition state—the more substituted carbon.[14][15] In the case of carvone-7,8-oxide, this directs the nucleophilic attack to the tertiary carbon (C7), resulting in the formation of a tertiary alcohol at C7.

Mechanism: Regioselectivity of Epoxide Ring-Opening

G cluster_start Substrate cluster_conditions Conditions cluster_products Products Epoxide Carvone-7,8-epoxide Base Basic (e.g., RO⁻) Sₙ2 Mechanism Epoxide->Base Acid Acidic (e.g., H⁺, ROH) Sₙ1-like Mechanism Epoxide->Acid Prod_Base Attack at C8 (Less Hindered) Base->Prod_Base Regioselective Product A Prod_Acid Attack at C7 (More Substituted) Acid->Prod_Acid Regioselective Product B

Caption: Reaction conditions control the regiochemical outcome of nucleophilic attack.

Part 4: Applications in Drug Development

The ability to introduce two new functional groups with defined regiochemistry and stereochemistry makes carvone epoxides powerful intermediates in the synthesis of pharmaceuticals.[13] The modification of natural products like carvone is a promising strategy to improve bioavailability and potency.[6]

  • Anti-inflammatory Agents: Derivatives synthesized from carvone epoxides have been shown to significantly reduce protein levels of inducible nitric oxide synthase (iNOS) and nitric oxide production in cellular assays, demonstrating potential as anti-inflammatory leads.[4][6]

  • Chiral Building Blocks: As enantiopure starting materials, carvone epoxides provide access to a wide range of complex chiral molecules. The predictable nature of their ring-opening reactions allows for the installation of various functionalities, which is a cornerstone of modern asymmetric synthesis.[2][3]

  • Antifungal and Antioxidant Agents: Chemical modification of the carvone scaffold, including through epoxidation and subsequent derivatization (e.g., to triazoles), has yielded compounds with significant antifungal and antioxidant properties.[1][17]

Part 5: Experimental Protocols

A protocol must be self-validating, meaning that characterization steps are included to confirm the success of each transformation.

Protocol 1: Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA

Objective: To synthesize carvone-7,8-oxide by selectively epoxidizing the exocyclic double bond.

Methodology:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4][12]

  • In a separate flask, dissolve m-CPBA (~75% purity, 1.5 eq) in DCM.[4][12]

  • Add the m-CPBA solution dropwise to the stirred carvone solution over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate of m-chlorobenzoic acid may form.[12]

  • Stir the reaction mixture at 0 °C for 3-4 hours, or until thin-layer chromatography (TLC) analysis shows complete consumption of the starting material.[12]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Validation:

  • TLC Analysis: The product should have a lower Rf value than the starting carvone.

  • ¹H NMR Spectroscopy: Confirm the disappearance of the vinyl proton signals of the isopropenyl group (typically around 4.7 ppm) and the appearance of new signals for the epoxide protons (around 2.6-2.8 ppm). The signal for the endocyclic vinyl proton (around 6.7 ppm) should remain.[12]

  • ¹³C NMR Spectroscopy: Observe the shift of the isopropenyl carbons from the alkene region (~146 ppm, ~110 ppm) to the epoxide region (~58 ppm, ~52 ppm).[12]

  • IR Spectroscopy: The characteristic C=C stretch of the isopropenyl group (~1645 cm⁻¹) should be absent, while the α,β-unsaturated ketone C=O stretch (~1675 cm⁻¹) remains.[8]

Data Summary: Spectroscopic Shifts in Carvone Epoxidation
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)
(R)-(-)-Carvone 6.7 (CH =C-C=O), 4.7 (C=CH₂ )146 (C=CH₂), 110 (C=C H₂)~1675 (C=O), ~1645 (C=C)
Carvone-7,8-oxide 6.7 (CH =C-C=O), 2.6-2.8 (epoxide CH₂ )58 (epoxide C ), 52 (epoxide C H₂)~1675 (C=O)
Carvone-1,2-oxide 4.7 (C=CH₂ ), 3.4 (epoxide CH )146 (C=CH₂), 110 (C=C H₂)~1710 (C=O), ~1646 (C=C)
(Data synthesized from multiple sources for comparison)[8][12][18]

Conclusion

Carvone epoxides represent a classic yet powerful class of synthetic intermediates. A thorough understanding of the mechanistic principles behind their regioselective synthesis—electrophilic vs. nucleophilic attack—allows chemists to predictably access specific isomers. The subsequent condition-dependent, regioselective ring-opening of these epoxides unlocks a vast chemical space for the development of novel therapeutics and complex molecules. By leveraging carvone as a chiral starting material, its epoxide derivatives serve as invaluable, three-dimensional scaffolds for building the next generation of functional organic molecules.

References

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. (2018). MDPI. [Link]

  • Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives. (n.d.). ResearchGate. [Link]

  • Epoxidation Mechanisms of Carvone. (n.d.). Scribd. [Link]

  • C–C Bond Cleavage of α‑Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. (2018). eScholarship.org. [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. (2023). PubMed. [Link]

  • Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. (2018). MDPI. [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. (2023). PMC. [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented. (n.d.). PDF Free Download. [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (n.d.). ResearchGate. [Link]

  • Regioselective Epoxidation of Carvone. (n.d.). Nanalysis Benchtop NMR. [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (n.d.). Academia.edu. [Link]

  • Health Benefits and Pharmacological Properties of Carvone. (2021). Semantic Scholar. [Link]

  • Synthesis of the epoxides with 42 d.r. (n.d.). ResearchGate. [Link]

  • R-(+)-Limonene Diastereoselective Epoxidation: A Minireview. (n.d.). SciELO. [Link]

  • R-(+)-limonene diastereoselective epoxidation: A minireview about of the synthesis methods. (2024). Ciencia en Desarrollo. [Link]

  • A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid. (2019). RSC Publishing. [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (2006). ACS Publications. [Link]

  • Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. (2018). SciSpace. [Link]

  • Stereochemistry Of Epoxidation Research Articles. (n.d.). R Discovery. [Link]

  • Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. (2020). ACS Omega. [Link]

  • Stereospecific Epoxidation of Limonene Catalyzed by Peroxygenase from Oat Seeds. (2021). MDPI. [Link]

  • Ring-opening reactions of epoxides: Strong nucleophiles. (n.d.). Khan Academy. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

Synthesis of trans-(-)-Carvone-5,6-oxide from R-(-)-carvone: A Regio- and Diastereoselective Nucleophilic Epoxidation

Executive Summary & Nomenclature The transformation of R-(-)-carvone into trans-(-)-carvone-5,6-oxide is a foundational procedure in organic synthesis, demonstrating the principles of chemoselectivity, regioselectivity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

The transformation of R-(-)-carvone into trans-(-)-carvone-5,6-oxide is a foundational procedure in organic synthesis, demonstrating the principles of chemoselectivity, regioselectivity, and diastereoselectivity. Carvone possesses two distinct alkene functionalities: an electron-deficient


-unsaturated ketone and an electron-rich isolated isopropenyl group. By carefully selecting the oxidative conditions, chemists can selectively target either double bond.

Note on Nomenclature: In the literature, trans-(-)-carvone-5,6-oxide is frequently referred to as carvone-1,2-oxide or 1,6-epoxyisodihydrocarvone , depending on whether IUPAC, p-menthane, or bicyclic nomenclature rules are applied[1]. Throughout this protocol, the term denotes the


-epoxide of the conjugated enone system.

Mechanistic Rationale: Regio- and Diastereoselectivity

Standard electrophilic epoxidation reagents, such as meta-chloroperoxybenzoic acid (mCPBA), preferentially attack the most electron-rich double bond, which in carvone is the isolated isopropenyl group[2]. To selectively epoxidize the conjugated


-double bond, a nucleophilic oxidation strategy is required.

This protocol utilizes the Weitz-Scheffer epoxidation [3]. The addition of sodium hydroxide to hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (


). This anion undergoes a conjugate addition at the electrophilic 

-carbon of the enone system, forming a peroxyenolate intermediate.

Diastereoselectivity (Steric Approach Control): The stereochemical outcome is dictated by the existing chiral center at C4 (IUPAC numbering). The bulky isopropenyl group sterically shields one face of the cyclohexenone ring. Consequently, the hydroperoxide anion attacks from the less hindered face (anti to the isopropenyl group). The subsequent intramolecular displacement of the hydroxide ion closes the oxirane ring, locking the epoxide and the isopropenyl group into a trans configuration[4].

Mechanism A R-(-)-Carvone (α,β-Unsaturated Ketone) C Conjugate Addition (HOO⁻ attacks electrophilic β-carbon) A->C B H₂O₂ + NaOH ⇌ HOO⁻ + H₂O (Hydroperoxide Generation) B->C D Peroxyenolate Intermediate (Anti-attack relative to isopropenyl group) C->D E Intramolecular Sₙ2 (Displacement of OH⁻) D->E F trans-(-)-Carvone-5,6-oxide (Target Epoxide) E->F

Caption: Weitz-Scheffer nucleophilic epoxidation mechanism of R-(-)-carvone.

Experimental Protocol

Materials & Reagents
  • Substrate: R-(-)-carvone (1.00 g, 6.68 mmol, 1.0 equiv.)

  • Oxidant: 30% w/w aqueous Hydrogen Peroxide (

    
    ) (3.0 mL, excess)
    
  • Base: 6N aqueous Sodium Hydroxide (NaOH) (1.5 mL)

  • Solvent: Methanol (MeOH) (8.0 mL)

  • Workup Reagents: Dichloromethane (DCM) or Diethyl Ether, Brine, anhydrous

    
    .
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1.00 g of R-(-)-carvone in 8.0 mL of methanol[5].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes.

  • Oxidant Addition: Using a dropping funnel or syringe, add 3.0 mL of 30%

    
     dropwise over a period of 5 minutes while maintaining vigorous stirring[5].
    
  • Base Addition: Slowly add 1.5 mL of 6N aqueous NaOH dropwise to the mixture over 5–10 minutes. Ensure the internal temperature remains near 0 °C[5].

  • Reaction Propagation: Stir the reaction mixture at 0 °C for 15 minutes. Remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 30 minutes[5].

  • Quenching & Extraction: Dilute the mixture with 15 mL of distilled water to quench the reaction. Transfer to a separatory funnel and extract the aqueous layer with DCM (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and gravity filter.
    
  • Concentration: Remove the solvent in vacuo using a rotary evaporator to yield trans-(-)-carvone-5,6-oxide as a clear, pale yellow liquid. (Typical yield: >85%). No further chromatographic purification is usually necessary[5].

Causality & Expert Insights (The "Why" Behind the "What")
  • Biphasic Homogenization (Solvent Choice): Carvone is highly lipophilic and insoluble in water, whereas the active reagents (

    
     and NaOH) are aqueous. Methanol acts as a critical miscible co-solvent that bridges this solubility gap, ensuring uniform reaction kinetics and preventing localized reagent pooling[5].
    
  • Exothermic Control (Temperature): The generation of the hydroperoxide anion and the subsequent epoxidation are highly exothermic. Maintaining 0 °C during the addition phase prevents the thermal, base-catalyzed disproportionation of

    
     into 
    
    
    
    gas and water, which would deplete the oxidant and potentially cause a dangerous pressure buildup[5].
  • Reagent Addition Order:

    
     is added to the substrate before the base. This ensures that the highly reactive 
    
    
    
    nucleophile is generated in situ in the immediate presence of the carvone substrate, maximizing the probability of successful conjugate addition before the anion degrades[6].

Analytical Validation & Data Presentation

To ensure the protocol is a self-validating system, chemists must monitor the reaction's progress and confirm the structural identity of the product using Thin Layer Chromatography (TLC) and Benchtop


 NMR.
Self-Validating Checkpoints
  • TLC Monitoring: The epoxidation removes the conjugation of the enone, slightly increasing the polarity of the molecule. On a silica plate (Hexane:EtOAc 8:2), the product spot will elute slightly lower (

    
    ) than the starting R-(-)-carvone (
    
    
    
    ).
  • NMR Confirmation: The definitive proof of success is the disappearance of the

    
    -vinyl proton. In R-(-)-carvone, this proton appears as a multiplet at ~6.7 ppm. Upon successful epoxidation, this peak vanishes, replaced by an oxirane proton doublet shifted significantly upfield to ~3.4 ppm[5].
    
Analytical ParameterR-(-)-Carvone (Starting Material)trans-(-)-Carvone-5,6-oxide (Product)
Physical Appearance Clear, colorless liquidClear, pale yellow liquid

H NMR:

-alkenyl / oxirane proton
~6.7 ppm (1H, m, C=CH)~3.4 ppm (1H, d, oxirane CH)

H NMR: Isopropenyl protons
~4.7 - 4.8 ppm (2H, m)~4.7 - 4.8 ppm (2H, m)
TLC

(Hexane:EtOAc 8:2)
~0.60~0.45
Chemical Reactivity Profile Electrophilic at

-carbon
Susceptible to nucleophilic ring-opening

Note: If the isopropenyl peaks at 4.7 ppm disappear, it indicates non-specific over-oxidation. If the 6.7 ppm peak persists, the reaction is incomplete.

Applications in Drug Development

Due to its strained cyclic ether structure and maintained chiral integrity, trans-(-)-carvone-5,6-oxide serves as a highly valuable intermediate in asymmetric organic synthesis. The epoxide ring is highly susceptible to regioselective nucleophilic ring-opening, allowing for the synthesis of complex trans-diols and functionalized cyclohexanes[4]. Furthermore, the compound itself is utilized in the fragrance industry and is actively investigated for its antimicrobial and anti-inflammatory properties[1][4].

References

1.[2] Title: Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions - Academia.edu Source: academia.edu URL:

2.[5] Title: 220620-Regioselective Epoxidation of Carvone-Nanalysis-Benchtop-NMR-Sample-Exp.indd - Squarespace Source: squarespace.com URL:

3.[1] Title: Carvone-5,6-oxide, trans-(-)- | C10H14O2 | CID 11829800 - PubChem Source: nih.gov URL:

4.[4] Title: Buy Carvone oxide | 18383-49-8 - Smolecule Source: smolecule.com URL:

5.[3] Title: Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions | Journal of Chemical Education Source: acs.org URL:

6.[6] Title: 220620-Regioselective Epoxidation of Carvone-Nanalysis-Benchtop-NMR-Sample-Exp.indd - Squarespace (Detailed Mechanism & Benchtop Validation) Source: squarespace.com URL:

Sources

Application

Using trans-(-)-Carvone-5,6-oxide as a chiral building block in total synthesis

Application Note: trans-(-)-Carvone-5,6-oxide as a Versatile Chiral Building Block in Total Synthesis Executive Summary The utilization of the chiral pool is a cornerstone of modern asymmetric total synthesis. Among terp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: trans-(-)-Carvone-5,6-oxide as a Versatile Chiral Building Block in Total Synthesis

Executive Summary

The utilization of the chiral pool is a cornerstone of modern asymmetric total synthesis. Among terpene-derived precursors, (-)-carvone stands out due to its commercial availability, low cost, and high functional density. Through controlled Weitz-Scheffer epoxidation, (-)-carvone is converted into trans-(-)-carvone-5,6-oxide, a highly valuable chiral building block. This application note details the mechanistic rationale, quantitative performance data, and self-validating experimental protocols for generating and utilizing trans-(-)-carvone-5,6-oxide in the synthesis of complex natural product scaffolds, including spiro-oxindoles and decalin terpenoid cores.

Mechanistic Rationale & Structural Advantages

The synthetic utility of trans-(-)-carvone-5,6-oxide stems from its unique structural topology. The molecule possesses three distinct reactive sites: an electrophilic epoxide, a nucleophilic/electrophilic ketone, and an unactivated isopropenyl group.

Causality in Stereocontrol: The epoxidation of the electron-deficient enone system in (-)-carvone is achieved via a nucleophilic mechanism using alkaline hydrogen peroxide[1]. The stereochemical outcome is governed by strict steric approach control. The bulky isopropenyl group at C4 shields one face of the cyclohexenone ring. Consequently, the hydroperoxide anion (HOO⁻) is forced to attack the β-carbon from the less hindered face, yielding the trans-epoxide (relative to the isopropenyl group) with exceptional diastereoselectivity.

Once formed, the epoxide permanently locks the conformation of the ring, enabling highly stereoselective downstream transformations. For instance, Baran and Richter exploited this rigid framework to perform an oxidative rearrangement, successfully constructing the complex spiro-oxindole core of welwitindolinone A isonitrile[2]. Furthermore, the epoxide can be preserved during 1,2-additions to the ketone, allowing for protecting-group-free syntheses of highly functionalized chloroketones[3].

Synthetic Workflow

G A (-)-Carvone (Chiral Pool) B trans-(-)-Carvone-5,6-oxide (Key Building Block) A->B Alkaline H2O2 Diastereoselective Epoxidation C Decalin Intermediates (Terpenoid Cores) B->C Radical Coupling & Dieckmann Condensation D Spiro-Oxindoles (Alkaloid Cores) B->D Oxidative Rearrangement (Baran & Richter) E Chloroketones (Protecting-Group-Free) B->E Vinylation & Chlorination

Synthetic pathways utilizing trans-(-)-Carvone-5,6-oxide as a chiral building block.

Quantitative Performance Data

The following table summarizes the reaction conditions, efficiencies, and stereochemical outcomes of key transformations utilizing trans-(-)-carvone-5,6-oxide.

TransformationReagents / ConditionsYield (%)Diastereomeric Ratio (dr)Target Motif / Application
Weitz-Scheffer Epoxidation 35% H₂O₂, 4.0 M NaOH, MeOH, -20 °C85–95%>10:1 (trans:cis)trans-(-)-Carvone-5,6-oxide[1]
Oxidative Rearrangement t-BuOCl, Et₃N, THF (-30 °C), then TFA/H₂O28%10:1Spiro-oxindole alkaloid core[2]
Vinylation & Chlorination Vinyl-MgBr, then NCS75%Single diastereomerChloroketone intermediate[3]

Validated Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-(-)-Carvone-5,6-oxide

Objective: Convert (-)-carvone to its corresponding trans-epoxide via controlled nucleophilic epoxidation.

Causality of Experimental Design: Conducting the reaction at -20 °C in HPLC-grade methanol is critical. The low temperature suppresses the competitive non-selective Baeyer-Villiger oxidation and prevents the premature ring-opening of the newly formed epoxide by the methoxide/hydroxide present in the basic medium.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask open to the environment, dissolve (R)-(-)-carvone (5.0 g, 33 mmol, 1.0 equiv) in HPLC-grade methanol (83 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the mixture to precisely -20 °C.

  • Activation: Add a 4.0 M aqueous solution of sodium hydroxide (2.5 mL, 9.9 mmol, 0.3 equiv) dropwise over 2 minutes.

  • Epoxidation: Sequentially add a 35% aqueous hydrogen peroxide solution (3.7 mL, 43 mmol, 1.3 equiv) in a dropwise fashion over 15 minutes. Caution: Exothermic reaction. Maintain internal temperature below -15 °C.

  • Quenching: After 2 hours of stirring at -20 °C, quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Causality: Thiosulfate safely reduces unreacted peroxides, preventing explosive hazards during subsequent solvent concentration.

  • Extraction: Dilute with diethyl ether (100 mL), wash with brine (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Self-Validating System Checks:

  • TLC Monitoring: Use Hexane/EtOAc (8:2). The UV-active enone starting material (Rf ~0.6) will disappear. The product is UV-inactive but stains dark blue/purple with p-anisaldehyde (Rf ~0.5).

  • ¹H NMR Validation: Confirm success by the complete disappearance of the enone olefinic proton at ~6.7 ppm and the emergence of the characteristic epoxide proton at ~3.4 ppm (d, J = 2.5 Hz).

Protocol 2: Regioselective Vinylation (Protecting-Group-Free Intermediate)

Objective: Perform a 1,2-addition on the ketone without opening the delicate epoxide ring.

Causality of Experimental Design: Organomagnesium reagents are highly nucleophilic. To prevent the Grignard reagent from acting as a Lewis acid and triggering an epoxide rearrangement, the reaction must be heavily diluted and maintained strictly at -78 °C.

Step-by-Step Methodology:

  • Preparation: Dissolve trans-(-)-carvone-5,6-oxide (1.0 g, 6.0 mmol) in anhydrous THF (40 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add Vinylmagnesium bromide (1.0 M in THF, 7.2 mL, 1.2 equiv) down the side of the flask over 10 minutes.

  • Stirring: Stir at -78 °C for 45 minutes. Do not allow the reaction to warm above -60 °C.

  • Quenching: Quench cold with saturated aqueous NH₄Cl (15 mL), then allow the mixture to warm to room temperature. Extract with EtOAc (3 × 20 mL).

Self-Validating System Checks:

  • IR Spectroscopy: Successful 1,2-addition is immediately confirmed by the complete disappearance of the strong C=O stretching frequency at 1705 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹.

  • Structural Integrity: ¹H NMR must show the epoxide proton at ~3.4 ppm remains unshifted and intact, validating that no premature ring-opening occurred.

References

  • Enantiospecific Entry to a Common Decalin Intermediate for the Syntheses of Highly Oxygenated Terpenoids - PMC. National Institutes of Health (NIH).[Link]

  • Making natural products from renewable feedstocks: back to the roots? - RSC Publishing. Royal Society of Chemistry.[Link]

Sources

Method

Application Note: Nucleophilic Ring-Opening of trans-(-)-Carvone-5,6-oxide

Introduction & Mechanistic Rationale In the landscape of organic synthesis and drug development, trans-(-)-Carvone-5,6-oxide (C₁₀H₁₄O₂) serves as a premier model compound for studying stereochemical outcomes and oxabicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of organic synthesis and drug development, trans-(-)-Carvone-5,6-oxide (C₁₀H₁₄O₂) serves as a premier model compound for studying stereochemical outcomes and oxabicyclo framework reactivity[1]. Characterized by an α,β-unsaturated ketone moiety and a highly strained epoxide ring, this monoterpene derivative offers a versatile scaffold for generating complex, 1,2-difunctionalized cyclohexanes[1].

The causality behind the high reactivity of this molecule lies in its inherent ring strain. The bicyclo[4.1.0]heptane system possesses an estimated strain energy of approximately 22 kcal/mol, making the epoxide moiety highly susceptible to nucleophilic attack[2]. The ring-opening process is thermodynamically driven by the relief of this strain, leading to a more stable cyclohexane derivative[2].

Classically, these reactions proceed via an Sₙ2-type mechanism. The nucleophile attacks from the face opposite to the C–O bond being broken (backside attack), resulting in a strict inversion of stereochemistry at the attacked carbon[2]. This stereospecificity is highly valued in asymmetric synthesis, as it allows for the simultaneous formation of two contiguous stereocenters[3]. Recently, the synthetic utility of epoxides has been radically expanded by photoredox catalysis, allowing for single-electron transfer (SET) pathways that convert classical nucleophilic opening events into versatile carbon-centered radicals[4].

Pathway Decision Matrix

The selection of a ring-opening pathway depends on the desired downstream functionalization. The diagram below outlines the logical divergence between classical Sₙ2 functionalization and modern light-mediated radical generation.

G Start trans-(-)-Carvone-5,6-oxide Choice Select Ring-Opening Pathway Start->Choice Path1 Classical Nucleophilic (Sₙ2 Attack) Choice->Path1 Amines, Azides, Alcohols (Heat / Lewis Acid) Path2 Light-Mediated Radical (Fluorinated Thiolate) Choice->Path2 PyfSH + Blue Light (Photocatalyst) Prod1 1,2-Difunctionalized Cyclohexane (Anti-addition) Path1->Prod1 Inversion of Stereocenter Prod2 Alkyl Radical Intermediate (Giese Addition / Trapping) Path2->Prod2 Single-Electron Transfer (SET)

Decision matrix for nucleophilic ring-opening pathways of trans-(-)-Carvone-5,6-oxide.

Experimental Protocols

Protocol A: Classical Regioselective Azidolysis (Sₙ2 Pathway)

This self-validating protocol utilizes sodium azide to generate a trans-azido alcohol.

  • Causality of Reagents: Epoxides are relatively stable to neutral nucleophiles. The addition of ammonium chloride (NH₄Cl) acts as a mild proton source. It protonates the developing alkoxide oxygen during the transition state, lowering the activation energy for the Sₙ2 attack without providing enough acidity to cause premature, non-selective epoxide degradation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve trans-(-)-Carvone-5,6-oxide (1.0 equiv, 5.0 mmol) in a solvent mixture of DMF and H₂O (8:1 ratio, 18 mL total volume).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv, 15.0 mmol) followed by Ammonium Chloride (NH₄Cl, 1.5 equiv, 7.5 mmol) in one portion at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirring mixture to 60 °C using a temperature-controlled oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until complete consumption of the starting material (typically 4–6 hours).

  • Quenching & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Diethyl Ether (3 × 20 mL).

  • Purification: Wash the combined organic extracts with brine (30 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure azido-alcohol.

Protocol B: Light-Mediated Radical Ring-Opening (2025 Photoredox Method)

Based on the 2025 breakthrough by Savchenko, Zubkov, Levin, and Dilman, this protocol details a metal-free approach to regioselective radical ring-opening using a redox-active perfluorinated thiol[4].

  • Causality of Reagents: 4-(mercapto)tetrafluoropyridine (PyfSH) acts initially as a nucleophile to open the epoxide. The addition of pyridine is critical; it shifts the proton source from the thiol to the pyridinium cation, drastically improving regioselectivity (>20:1)[4]. The resulting sulfide features a weakened C–S bond due to the electron-withdrawing perfluorinated ring. Under blue light irradiation, a single-electron reduction cleaves this bond, generating a carbon-centered radical that can be trapped by Michael acceptors[4].

Step-by-Step Methodology:

  • Nucleophilic Prefunctionalization: In a Schlenk tube under an argon atmosphere, dissolve trans-(-)-Carvone-5,6-oxide (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Thiol Addition: Add Pyridine (1.2 equiv, 0.6 mmol) followed by PyfSH (1.1 equiv, 0.55 mmol). Stir at room temperature for 2 hours to form the intermediate fluorinated sulfide.

  • Photoredox Setup: To the same vessel, add a stoichiometric reductant (e.g., Hantzsch ester, 1.5 equiv) and the desired radical trap (e.g., a Michael acceptor, 2.0 equiv).

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles to ensure the stability of the generated radicals. Irradiate the reaction mixture with a 400 nm Blue LED array at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo and purify the resulting functionalized bicyclic product via silica gel chromatography.

Mechanistic Workflow of Photoredox Activation

The following diagram illustrates the logical sequence of the light-mediated radical generation, highlighting the dual role of the fluorinated thiolate mediator.

Mechanism Epoxide Strained Epoxide (trans-Carvone oxide) Nucleophile PyfSH Nucleophilic Attack (Pyridine-directed) Epoxide->Nucleophile Sulfide Redox-Active Intermediate Sulfide Nucleophile->Sulfide SET Single-Electron Reduction (Blue LED + Reductant) Sulfide->SET Radical Alkyl Radical (Ready for Trapping) SET->Radical

Mechanism of light-mediated radical generation via fluorinated thiolate nucleophilic ring-opening.

Quantitative Data Summary

The table below summarizes the comparative metrics between classical and photoredox-mediated ring-opening strategies for trans-(-)-Carvone-5,6-oxide.

ParameterProtocol A: Classical Sₙ2 AzidolysisProtocol B: Light-Mediated Radical Opening
Primary Reagents NaN₃, NH₄ClPyfSH, Pyridine, Hantzsch ester
Mechanistic Pathway Concerted Sₙ2 (Backside Attack)Nucleophilic Opening followed by SET
Stereochemical Outcome Strict Inversion (anti-addition)Loss of stereocenter at the radical site
Regioselectivity High (Sterically driven)Excellent (>20:1 with Pyridine additive)
Reaction Conditions 60 °C in DMF/H₂O (4–6 hours)Room Temp, 400 nm Blue LED (12 hours)
Typical Yields 75–90% (Isolated)70–90% (For trapped radical products)
Downstream Utility Click chemistry, Amine synthesisGiese additions, C–C bond formation

References

Sources

Application

Application Note: Chemoselective Tandem Reduction of trans-(-)-Carvone-5,6-oxide to Dihydrocarvone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically sound, self-validating protocol for the chemoselective deoxygenation and subsequent reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically sound, self-validating protocol for the chemoselective deoxygenation and subsequent reduction of trans-(-)-carvone-5,6-oxide to dihydrocarvone, bypassing the limitations of global catalytic hydrogenation.

Executive Summary

trans-(-)-Carvone-5,6-oxide (also known as


-epoxycarvone) is a highly functionalized monoterpene epoxide utilized as a synthetic intermediate and biological agent[1]. The targeted conversion of this epoxide to the saturated ketone, dihydrocarvone, requires the precise orchestration of two chemical events: the removal of the oxirane oxygen and the reduction of the resulting conjugated double bond[1][2].

While global catalytic hydrogenation (e.g., Pd/C, H


) could theoretically achieve this, it suffers from poor chemoselectivity. Hydrogenation often over-reduces the isolated C8-C9 isopropenyl group, yielding the fully saturated carvomenthone[3][4]. To guarantee high fidelity, this application note details a biphasic, zinc-mediated strategy. By exploiting the specific electronic requirements of single-electron transfer (SET) and dissolving metal reductions, the isolated alkene remains pristine[2][4].

Mechanistic Rationale & Causality

To design a self-validating protocol, we must understand the causality behind the reagent selection:

  • Phase 1: Reductive Deoxygenation via SET. The first step utilizes Nugent’s Reagent—bis(cyclopentadienyl)titanium(III) chloride (Cp

    
    TiCl)—generated in situ from Cp
    
    
    
    TiCl
    
    
    and zinc dust[5]. Ti(III) acts as a mild single-electron transfer (SET) agent that homolytically cleaves the C–O bond of the epoxide. A subsequent SET and elimination of the titanium oxide species restores the
    
    
    -unsaturated system, yielding (-)-carvone[5]. This method is chosen because it strictly targets the strained oxirane ring without interacting with non-conjugated alkenes.
  • Phase 2: Chemoselective 1,4-Conjugate Reduction. The intermediate (-)-carvone is subjected to a dissolving metal reduction using zinc dust in a protic solvent (Methanol/Water)[2]. Zinc donates electrons into the lowest unoccupied molecular orbital (LUMO) of the conjugated enone, forming a radical anion. The protic solvent rapidly protonates this intermediate, driving the equilibrium toward the saturated ketone (dihydrocarvone)[2]. Because the isolated isopropenyl double bond lacks conjugation, its LUMO is too high in energy to accept electrons from zinc, ensuring absolute chemoselectivity[3][4].

G A trans-(-)-Carvone-5,6-oxide (Epoxide) B (-)-Carvone (Conjugated Enone) A->B Step 1: Deoxygenation Cp2TiCl2, Zn dust, THF Single Electron Transfer (SET) C Dihydrocarvone (Saturated Ketone) B->C Step 2: 1,4-Reduction Zn dust, MeOH/H2O Chemoselective Dissolving Metal

Fig 1. Two-stage mechanistic pathway for the reduction of trans-(-)-Carvone-5,6-oxide.

Experimental Protocols

Phase 1: Deoxygenation of trans-(-)-Carvone-5,6-oxide

This step relies on visual validation: the generation of the active Ti(III) catalyst is confirmed by a distinct color change.

  • Catalyst Generation: Charge a flame-dried round-bottom flask with Zinc dust (6.6 equiv) and Cp

    
    TiCl
    
    
    
    (2.2 equiv) under an inert Argon atmosphere[5].
  • Activation: Inject anhydrous THF (approx. 0.4 M relative to the substrate) and stir vigorously at room temperature for 15 minutes. Validation Check: The suspension will transition from red to a dark green/blue color, confirming the formation of the active Ti(III) species[5].

  • Substrate Addition: Dissolve trans-(-)-carvone-5,6-oxide (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the active catalyst suspension to prevent thermal spiking.

  • Reaction: Stir the mixture at room temperature for 1.5 hours[5]. Monitor via TLC (Hexanes/EtOAc 8:2) until the polar epoxide spot is fully consumed and the UV-active carvone spot appears.

  • Workup: Quench the reaction by adding saturated aqueous monosodium phosphate (NaH

    
    PO
    
    
    
    ). Extract the aqueous layer with Ethyl Acetate (3x)[5].
  • Filtration: Filter the combined organic layers through a pad of Celite to remove insoluble titanium and zinc salts[5]. Concentrate under reduced pressure to yield crude (-)-carvone.

Phase 2: Dissolving Metal Reduction to Dihydrocarvone

This step selectively reduces the enone without requiring high-pressure hydrogen gas.

  • Solvent Preparation: Dissolve the crude (-)-carvone (1.0 equiv) from Phase 1 in a 1:1 mixture of Methanol and Deionized Water[2].

  • Reduction: Add an excess of Zinc dust (5.0 equiv) to the solution[2].

  • Agitation: Stir the suspension vigorously at room temperature[2]. The protic environment is critical here, as it acts as the proton donor to quench the zinc-generated enolate radical.

  • Monitoring: Track the reaction via GC-MS or TLC. The reaction is complete when the UV-active spot of the conjugated enone disappears.

  • Isolation: Filter the mixture through sintered glass to remove unreacted zinc dust[2]. Extract the aqueous methanolic filtrate with diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any trace acidity, then dry over anhydrous magnesium sulfate[2]. Filter and concentrate under reduced pressure to obtain the crude dihydrocarvone[2].

Workflow N1 1. Reagent Prep In situ Cp2TiCl N2 2. Deoxygenation THF, 1.5h, RT N1->N2 N3 3. Intermediate Workup Filtration & Extraction N2->N3 N4 4. Enone Reduction Zn, MeOH/H2O, Stir N3->N4 N5 5. Final Isolation Dry, Filter, Concentrate N4->N5

Fig 2. Step-by-step experimental workflow from reagent preparation to final isolation.

Quantitative Data & Tracking Parameters

To ensure reproducibility, researchers should cross-reference their experimental setups with the stoichiometric and analytical parameters outlined below.

Table 1: Reagent Stoichiometry and Reaction Parameters

StepSubstrateReagentEquivalentsSolventTempTime
1. Deoxygenation trans-(-)-Carvone-5,6-oxideCp

TiCl

2.2THF (Anhydrous)25 °C1.5 h
Zn dust6.6
2. Reduction (-)-CarvoneZn dust5.0MeOH/H

O (1:1)
25 °C2.0 h

Table 2: Physicochemical and Analytical Tracking

CompoundMolecular WeightFunctional Group ChangesExpected GC Elution Order
trans-(-)-Carvone-5,6-oxide166.22 g/mol Epoxide, Ketone, Isolated Alkene3 (Highest MW, Most polar)
(-)-Carvone150.22 g/mol Conjugated Enone, Isolated Alkene2
Dihydrocarvone152.24 g/mol Saturated Ketone, Isolated Alkene1 (Lowest BP, Least polar)

References

  • Benchchem. An In-depth Technical Guide to the Stereoisomerism of Dihydrocarvone Compounds. Benchchem.
  • Wikipedia. Carvone. Wikipedia.
  • Smolecule. Buy Carvone-5,6-oxide, trans-(-)- | 39903-97-4. Smolecule.
  • ResearchGate. Various chemical reductions of carvone.
  • PMC. Enantiospecific Entry to a Common Decalin Intermediate for the Syntheses of Highly Oxygenated Terpenoids.

Sources

Method

Use of trans-(-)-Carvone-5,6-oxide in developing new pharmaceutical agents

Application Note: Harnessing trans-(-)-Carvone-5,6-oxide as a Chiral Scaffold in Pharmaceutical Development Scientific Rationale and Pharmacological Potential trans-(-)-Carvone-5,6-oxide (also classified as (1S,4S,6S)-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing trans-(-)-Carvone-5,6-oxide as a Chiral Scaffold in Pharmaceutical Development

Scientific Rationale and Pharmacological Potential

trans-(-)-Carvone-5,6-oxide (also classified as (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one) is a monoterpene epoxide derived from the natural product carvone[1]. Featuring a highly strained three-membered cyclic ether (epoxide) conjugated with a ketone, this molecule serves as a highly reactive, stereochemically rich building block for modern drug discovery[2].

As a Senior Application Scientist, I emphasize that the true value of this compound lies in its dual utility: it is both a direct bioactive agent and a versatile synthetic intermediate.

Mechanistic Insights into Bioactivity:

  • Antimicrobial and Antifungal Action: Epoxycarvone derivatives exhibit targeted antifungal activity against opportunistic human pathogens, including Candida albicans, C. tropicalis, and C. krusei[3][4]. The lipophilic nature of the monoterpene skeleton allows for efficient cell membrane penetration. Once inside, the reactive epoxide ring can covalently interact with intracellular nucleophiles, disrupting fungal biofilm integrity and inhibiting pathogenic germ tube formation[3][4].

  • Neurological Modulation: The precise stereogenic centers of trans-(-)-carvone-5,6-oxide dictate its psychopharmacological stereoselectivity[5]. In vivo models have demonstrated that epoxycarvone possesses significant anticonvulsant and antinociceptive activities, effectively modulating central nervous system (CNS) pathways through stereospecific receptor binding[5].

  • Synthetic Intermediacy: The strained epoxide ring undergoes regioselective and stereoselective ring-opening reactions in the presence of nucleophiles (e.g., amines), yielding chiral aminodiols[5]. These aminodiols are privileged pharmacophores essential for synthesizing beta-blockers, sphingosine analogs, and other complex therapeutics.

Development Workflow and Pathway Visualization

The transition from a raw botanical isolate to a validated pharmaceutical lead requires a rigorous, multi-stage workflow. The diagram below illustrates the developmental pipeline of trans-(-)-carvone-5,6-oxide, mapping the logical progression from chemical synthesis to biological screening.

G N1 (-)-Carvone (Botanical Precursor) N2 Weitz-Scheffer Epoxidation (Nucleophilic Addition) N1->N2 H2O2, KOH, 0°C N3 trans-(-)-Carvone-5,6-oxide (Chiral Epoxide Scaffold) N2->N3 Stereoselective Isolation N4 Antifungal Assays (Candida spp. MIC/MFC) N3->N4 Direct Bioactivity N5 CNS In Vivo Models (Anticonvulsant Screening) N3->N5 Neuromodulation N6 Nucleophilic Ring Opening (Chiral Aminodiol Synthesis) N3->N6 Derivatization N7 Novel Pharmaceutical Agent (Lead Compound) N4->N7 Optimization N5->N7 Optimization N6->N7 Library Screening

Drug development pipeline utilizing trans-(-)-carvone-5,6-oxide as a core intermediate.

Quantitative Pharmacological Data

To benchmark the efficacy of trans-(-)-carvone-5,6-oxide against its precursors, the following table summarizes key biological metrics derived from comparative in vitro and in vivo studies[3][5].

CompoundTarget / Assay ModelActivity MetricPharmacological Significance
(-)-Carvone Candida albicans (In vitro)MIC: 0.312 mg/mLBaseline lipophilic disruption of fungal cell membranes.
α,β-Epoxycarvone Candida krusei (In vitro)Moderate InhibitionEpoxide functionalization enhances strain-specific targeting.
Epoxycarvone Isomers Murine Seizure ModelsAnticonvulsant ActivityStereogenic center configuration heavily influences CNS receptor binding.
Chiral Aminodiols Synthetic DerivativesVariable (Library dependent)Ring-opened products serve as highly specific target modulators.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of trans-(-)-Carvone-5,6-oxide

Causality Focus: This synthesis utilizes a Weitz-Scheffer epoxidation. By using alkaline hydrogen peroxide (H₂O₂/KOH), the reaction proceeds via a nucleophilic hydroperoxide anion (HOO⁻) that specifically attacks the electron-deficient β-carbon of the α,β-unsaturated ketone[5]. This chemoselectivity is critical: it ensures the isolated isopropenyl double bond remains unreacted, which would otherwise be erroneously epoxidized if an electrophilic reagent like mCPBA were used.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 g (33.3 mmol) of (-)-carvone in 35 mL of HPLC-grade methanol in a round-bottom flask equipped with a magnetic stirrer[5].

  • Temperature Control: Submerge the flask in an ice bath to strictly maintain 0 °C. Rationale: Lower temperatures maximize stereoselectivity and prevent the exothermic decomposition of hydrogen peroxide or unwanted over-oxidation.

  • Reagent Addition: Slowly add 10.2 mL of 30% H₂O₂, followed dropwise by 16.6 mL of 6N KOH[5]. Maintain vigorous stirring. The dropwise addition prevents localized heating spikes.

  • Reaction Progression & Self-Validation: Stir the mixture for 4 hours at 0 °C[5]. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The complete disappearance of the UV-active (-)-carvone spot confirms total conversion.

  • Quenching and Extraction: Allow the two-phase system to reach room temperature. Separate the phases and extract the aqueous layer with diethyl ether (3 × 20 mL)[5].

  • Purification: Wash the combined organic phases with distilled water (3 × 20 mL) to remove residual peroxide and base. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Isolation: Purify the crude oil via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to isolate pure trans-(-)-carvone-5,6-oxide. Verify the structure via ¹H-NMR (confirming the characteristic epoxide proton shift at ~3.4 ppm).

Protocol B: In Vitro Antifungal Susceptibility Testing (MIC/MFC)

Causality Focus: Evaluating the direct pharmaceutical potential of the synthesized epoxide requires standardized microdilution. RPMI 1640 medium is specifically chosen because it mimics human physiological fluids, ensuring the observed fungal growth inhibition translates accurately to in vivo potential[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Candida albicans strains on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of trans-(-)-carvone-5,6-oxide (dissolved in 1% DMSO) across the columns to achieve a concentration range of 0.039 to 5.0 mg/mL. Rationale: 1% DMSO ensures compound solubility without exhibiting background cytotoxicity[3].

  • Inoculation: Add 100 µL of the yeast inoculum to each well containing 100 µL of the diluted compound.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 °C for 48 hours[3].

  • Viability Determination (Self-Validation): Add 30 µL of 0.01% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolizing fungi. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains definitively blue.

  • MFC Determination: Plate 10 µL from all wells showing no visible growth onto fresh agar plates. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that yields zero colony growth after an additional 48 hours of incubation.

References

  • CymitQuimica. "CAS 36616-60-1: (R,R,R)-Carvone epoxide".
  • PubChem. "Carvone-5,6-oxide, trans-(-)- | C10H14O2 | CID 11829800".
  • MDPI. "Comparative Anticonvulsant Study of Epoxycarvone Stereoisomers".
  • Portal de Revistas da USP. "Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives".
  • PMC. "Health Benefits and Pharmacological Properties of Carvone".

Sources

Application

Application Note: Gas Chromatographic Resolution of Carvone Oxide Stereoisomers

Introduction & Mechanistic Insights Carvone (p-mentha-6,8-dien-2-one) is a versatile chiral monoterpene widely utilized in the flavor, fragrance, and pharmaceutical industries. The epoxidation of carvone yields carvone o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Carvone (p-mentha-6,8-dien-2-one) is a versatile chiral monoterpene widely utilized in the flavor, fragrance, and pharmaceutical industries. The epoxidation of carvone yields carvone oxide (carvone-1,2-oxide), a compound of significant interest in asymmetric synthesis, olfaction studies, and agricultural chemistry.

Separating the isomers of carvone oxide is a complex analytical challenge. Because carvone possesses two distinct carbon-carbon double bonds—an electron-deficient endocyclic


-unsaturated ketone and an electron-rich exocyclic isopropenyl group—its epoxidation is highly regioselective depending on the reagent used.
  • Electrophilic Oxidation : Peroxyacids (like m-CPBA) preferentially attack the electron-rich exocyclic double bond, yielding 8,9-epoxycarvone[1].

  • Nucleophilic Oxidation : Alkaline hydrogen peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /NaOH) selectively attacks the electron-deficient endocyclic double bond via a Michael-type addition, yielding carvone-1,2-oxide.
    

Because the endocyclic epoxidation can occur from either the


- or 

-face of the chiral carvone ring, the reaction of a single carvone enantiomer (e.g., (R)-(-)-carvone) produces a pair of diastereomers: (-)-cis-carvone oxide and (-)-trans-carvone oxide . Consequently, a racemic carvone mixture will yield four distinct stereoisomers[2].

Epoxidation Carvone Carvone (Contains 2 double bonds) mCPBA m-CPBA (Electrophilic Oxidation) Carvone->mCPBA H2O2 Alkaline H2O2 (Nucleophilic Oxidation) Carvone->H2O2 Exo 8,9-Epoxycarvone (Exocyclic Epoxide) mCPBA->Exo Attacks electron-rich alkene Endo Carvone-1,2-oxide (Endocyclic Epoxide) H2O2->Endo Attacks electron-deficient alkene

Fig 1. Regioselective epoxidation pathways of carvone depending on the reagent used.

Analytical Strategy for Isomer Separation

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the gold standard for separating these isomers due to their volatility and thermal stability[3].

  • Diastereomeric Separation (Achiral GC) : cis- and trans-carvone oxide have different physical properties (e.g., dipole moments and boiling points). They can be baseline-resolved on standard achiral stationary phases. On a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5), the cis-isomer elutes before the trans-isomer[4].

  • Enantiomeric Separation (Chiral GC) : Resolving all four stereoisomers simultaneously requires a chiral stationary phase. Columns coated with derivatized

    
    -cyclodextrins (e.g., 
    
    
    
    -DEX 110 or 120) separate enantiomers based on transient, stereoselective inclusion complexes formed between the analyte and the cyclodextrin cavity[2].

Experimental Protocols

Protocol 1: Synthesis of Carvone-1,2-Oxide Standards

To establish a reliable GC method, reference standards must be synthesized. This protocol acts as a self-validating system : successful conversion is confirmed chromatographically by the disappearance of the carvone peak and the emergence of two distinct diastereomer peaks with identical


 166 molecular ions.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 0.5 g of (R)-(-)-carvone (or racemic carvone, depending on the target standard) in 8 mL of HPLC-grade methanol in a 25 mL round-bottom flask.

  • Temperature Control : Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the peroxide addition and prevent over-oxidation[5].

  • Reaction Execution : Add 30%

    
     (aqueous) dropwise over 5 minutes. Immediately follow with the dropwise addition of 6N aqueous NaOH over 5 minutes.
    
  • Incubation : Stir the solution at 0 °C for 15 minutes, then remove the ice bath and allow it to stir at room temperature for 30 minutes.

  • Quenching & Extraction : Dilute the mixture with 15 mL of distilled water and extract three times with 10 mL of dichloromethane (or n-hexane). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Sample Dilution : Dilute the dried extract 1:100 (v/v) in n-hexane for GC injection.

Protocol 2: GC-MS/FID Method Configuration

Step-by-Step Methodology:

  • Instrument Initialization : Ensure the GC-MS system is tuned (e.g., using PFTBA for MS tuning) and the inlet is clean to prevent active site degradation of the epoxides.

  • Sequence Setup : Inject 1.0 µL of the diluted sample using a split ratio of 1:50 to prevent column overloading, which can cause peak fronting and loss of diastereomeric resolution.

  • Self-Validation Check : Inject the unreacted carvone standard followed by the synthesized epoxide mixture. The complete disappearance of the carvone peak (RI ~1243) and the appearance of two new peaks (RI ~1259 and 1273) confirms both the chemical conversion and the chromatographic resolving power of the system. If only one peak appears at

    
     166, the column resolution is insufficient, and the temperature ramp must be decreased.
    

GCWorkflow Prep Sample Prep (Dilution in Hexane) Inj Injection (Split 1:50, 250°C) Prep->Inj Col GC Separation (Chiral or DB-5 Column) Inj->Col Det Detection (EI-MS, 70 eV) Col->Det Data Data Analysis (RI & MS Spectra) Det->Data

Fig 2. Standard GC-MS workflow for the separation and identification of carvone oxide isomers.

Data Presentation

Table 1: GC-MS Configuration for Diastereomer vs. Enantiomer Separation
ParameterAchiral Method (Diastereomers)Chiral Method (Enantiomers)
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)

-Cyclodextrin derivative (e.g.,

-DEX 120)
Column Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (2 min)

3°C/min to 240°C
40°C (2 min)

2°C/min to 220°C
Injector Temp 250°C220°C
Split Ratio 1:501:100 (Higher split for sharper peaks)
Detector MS (EI, 70 eV), Scan 40-400 amuMS (EI, 70 eV) or FID (250°C)
Table 2: Retention Indices (RI) for Carvone Oxide Isomers

Note: Retention indices are calculated using a homologous series of n-alkanes (


-

) under temperature-programmed conditions.
CompoundRI (Non-Polar, DB-5)[4]RI (Polar, DB-WAX)[4]Molecular Ion (

)
Carvone (Starting Material) ~1243~1740150
cis-Carvone oxide ~1259~1809166
trans-Carvone oxide ~1273~1817166

Results Interpretation & Causality

Elution Causality: On a non-polar DB-5 column, separation is primarily driven by dispersive (van der Waals) interactions, which correlate closely with boiling points. The cis-diastereomer of carvone oxide has a slightly lower boiling point and a distinct spatial geometry compared to the trans-isomer, causing it to interact less strongly with the polysiloxane stationary phase. Consequently, cis-carvone oxide consistently elutes earlier (RI ~1259) than trans-carvone oxide (RI ~1273)[6].

Mass Spectrometric Fragmentation: Both diastereomers exhibit nearly identical electron ionization (EI) mass spectra, which is why chromatographic separation is mandatory prior to MS detection.

  • Molecular Ion : A weak molecular ion is observed at

    
     166.
    
  • Key Fragments : The spectra are characterized by a base peak at

    
     82 (derived from the cleavage of the terpene ring/retro-Diels-Alder fragmentation), and prominent secondary fragments at 
    
    
    
    151 (loss of a methyl radical,
    
    
    ) and
    
    
    123[7].

By strictly adhering to the temperature ramps and utilizing the self-validating synthesis protocol, analysts can ensure baseline resolution and accurate identification of these critical stereoisomers.

References

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions Journal of Chemical Education URL:[Link]

  • Subtle Chemical Variations with Strong Ecological Significance: Stereoselective Responses of Male Orchid Bees to Stereoisomers of Carvone Epoxide Journal of Chemical Ecology URL:[Link]

  • Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry (4th Edition) Diablo Analytical / R.P. Adams URL:[Link]

  • Carvone oxide - NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

R-(-)-Carvone Epoxidation Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the epoxidation of R-(-)-carvone. This guide is engineered for research scientists and drug development professionals seeking to optimize yields, understand mechanistic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the epoxidation of R-(-)-carvone. This guide is engineered for research scientists and drug development professionals seeking to optimize yields, understand mechanistic pathways, and troubleshoot common synthetic failures.

R-(-)-carvone presents a classic regioselectivity challenge: it possesses an electron-deficient


-unsaturated ketone (endocyclic) and an electron-rich isolated isopropenyl double bond (exocyclic)[1]. Controlling which bond is epoxidized requires precise reagent selection and strict adherence to kinetic controls.

Mechanistic Divergence & Regioselectivity

The success of your epoxidation relies entirely on matching the electronic character of the oxidizing agent to the target double bond[2].

  • Electrophilic Epoxidation (m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) acts as an electrophile. It preferentially attacks the electron-rich, isolated isopropenyl double bond, leaving the deactivated enone system intact[1]. This yields carvone-7,8-oxide .

  • Nucleophilic Epoxidation (Alkaline

    
    ):  In the presence of NaOH, hydrogen peroxide forms the hydroperoxide anion (
    
    
    
    ). This strong nucleophile undergoes a Michael-type addition at the
    
    
    -carbon of the electron-deficient enone, followed by intramolecular displacement to form carvone-1,2-oxide [3].

G Carvone R-(-)-Carvone (2 Distinct Double Bonds) mCPBA m-CPBA / CH2Cl2 (Electrophilic Oxidant) Carvone->mCPBA Attacks electron-rich isopropenyl group H2O2 H2O2 / NaOH (Nucleophilic Oxidant) Carvone->H2O2 Attacks electron-deficient enone group Epox78 Carvone-7,8-oxide (Exocyclic Epoxide) mCPBA->Epox78 60-78% Yield Epox12 Carvone-1,2-oxide (Endocyclic Epoxide) H2O2->Epox12 78-80% Yield

Regioselective epoxidation pathways of R-(-)-carvone based on oxidizing agent.

Quantitative Yield Optimization Data

To benchmark your laboratory results, refer to the expected yield parameters and reaction conditions summarized below. Deviations from these baselines indicate a need for troubleshooting.

Target ProductReagent SystemTarget Double BondTemp / TimeExpected YieldStereoselectivity
Carvone-7,8-oxide m-CPBA (in

)
Exocyclic (Isopropenyl)0 °C, 16 h60% – 78%[2][4]Non-selective (1:1 diastereomeric mixture)[1]
Carvone-1,2-oxide 30-35%

/ NaOH
Endocyclic (Enone)0 °C to RT, 35 min78% – 80%[2]Diastereoselective (Major trans-isomer)[5]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality between your actions and the chemical outcome.

Protocol A: Synthesis of Carvone-7,8-oxide (m-CPBA Method)

Mechanism: Electrophilic attack on the isopropenyl group.

  • Preparation: Dissolve 1.0 equivalent of R-(-)-carvone (e.g., 500 mg) in 8 mL of anhydrous dichloromethane (

    
    ) in a round-bottom flask[4].
    
  • Thermal Control: Submerge the flask in an ice bath and allow the solution to equilibrate strictly to 0 °C. Validation: Failure to chill the solvent will result in exothermic runaway, leading to Baeyer-Villiger lactonization.

  • Reagent Addition: Dissolve 1.1 equivalents of 75% active m-CPBA in 4 mL of

    
    . Add this solution dropwise over 10 minutes to the carvone solution[4].
    
  • Reaction: Stir the mixture at 0 °C for 16 hours. Monitor via TLC until the starting material is consumed[4].

  • Quenching & Workup: Add a 10% aqueous solution of sodium sulfite (

    
    ) to neutralize unreacted peroxides. Wash the organic layer sequentially with saturated sodium bicarbonate (
    
    
    
    ) to remove the m-chlorobenzoic acid byproduct, followed by brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude epoxide (Expected: ~66-78%)[2][4].
    
Protocol B: Synthesis of Carvone-1,2-oxide (Alkaline Method)

Mechanism: Nucleophilic Michael addition followed by ring closure.

  • Preparation: Dissolve 9.6 mmol (1.5 mL) of R-(-)-carvone in 16 mL of methanol[6].

  • Thermal Control: Cool the mixture to 0 °C in an ice bath.

  • Peroxide Addition: Add 3.0 mL of 30-35% aqueous

    
    [6].
    
  • Base Catalysis: With vigorous stirring, add 2 mL of 6 M aqueous NaOH dropwise over 1-2 minutes[6]. Validation: The base deprotonates

    
     to form the active 
    
    
    
    nucleophile. Rapid addition causes localized heating and side-reactions.
  • Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and stir at room temperature for exactly 20 minutes[6].

  • Workup: Dilute with 20 mL of

    
    . Extract and wash the organic layer twice with distilled water, then once with brine. Dry over 
    
    
    
    and concentrate[6].

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield: Carvone-7,8-oxide Check1 Check m-CPBA Purity Issue->Check1 Check2 Check Reaction Temp Issue->Check2 Action1 Titrate Reagent (Must be >70% active) Check1->Action1 If degraded Action2 Maintain strictly at 0°C (Prevents lactonization) Check2->Action2 If > 5°C

Troubleshooting workflow for low yields in m-CPBA epoxidation of carvone.

Q1: Why is my epoxidation with m-CPBA yielding a complex mixture instead of pure carvone-7,8-oxide?

A: This is typically caused by poor temperature control or inadequate workup. m-CPBA is an electrophilic oxidant. If the reaction temperature exceeds 0 °C, the ketone moiety can undergo a competing Baeyer-Villiger oxidation, yielding unwanted lactones[7]. Furthermore, the byproduct of the reaction is m-chlorobenzoic acid. If this acid is not rapidly neutralized with


 during workup, the acidic environment can trigger the nucleophilic ring-opening of your newly formed epoxide, destroying your yield.
Q2: How do I prevent over-oxidation (diepoxide formation) during alkaline epoxidation?

A: Diepoxide formation occurs when the reaction is allowed to proceed for too long at room temperature. While the nucleophilic attack of


 on the enone is fast, extended exposure allows background oxidation of the isopropenyl group. Solution:  Strictly control the equivalents of 

and limit the room temperature stirring phase to a maximum of 20 minutes before immediate quenching and extraction[6].
Q3: Why does my isolated carvone-7,8-oxide show duplicated peaks in the and NMR spectra?

A: This is an expected chemical outcome, not a contamination issue. The epoxidation of the exocyclic isopropenyl group with m-CPBA is not stereoselective[1][4]. Because the existing chiral center at C5 is distant and does not exert sufficient steric hindrance on the isopropenyl group, the reagent attacks from both faces equally. This yields a roughly 1:1 mixture of diastereomers ((5R,8R) and (5R,8S)), which causes the NMR signals to appear in duplicated pairs[4][8].

Q4: I am scaling up the m-CPBA reaction. Is dichloromethane ( ) strictly required?

A: While


 is the standard solvent for m-CPBA epoxidations due to its inertness and thermal properties, it has a poor sustainability profile and toxicity concerns at scale. For scale-up, alternative green methods utilizing Oxone in Acetone/Water or in-situ generated dimethyl dioxirane (DMDO) under ultrasonic agitation have been shown to selectively epoxidize the isopropenyl group in minutes with near quantitative yields[9][10].

References

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxid
  • Epoxid
  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC (N
  • Calculate theoretical yield Epoxidation of (R)-(-)-Carvone by Alkaline H2O2 - Chegg
  • Carvone, (+-)- | 99-49-0 - Benchchem
  • Buy Carvone oxide | 18383-49-8 - Smolecule
  • A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone - Royal Society of Chemistry
  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - IRIS - Unibo
  • Ultrasonic and Catalyst-Free Epoxidation of Limonene and Other Terpenes Using Dimethyl Dioxirane in Semibatch Conditions - ACS Sustainable Chemistry & Engineering
  • In the epoxidation of carvone by alkaline H2O2, select the correct product AND draw and explain... - Homework.Study.com

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in trans-(-)-Carvone-5,6-Oxide Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who are frustrated by the poor stereofidelity and regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who are frustrated by the poor stereofidelity and regioselectivity of direct carvone epoxidation.

The key to mastering this synthesis is understanding that you cannot brute-force the intrinsic steric and electronic biases of the carvone molecule; you must bypass them. This guide provides the mechanistic causality behind common byproduct failures and details a self-validating, field-proven protocol to achieve high-purity trans-(-)-carvone-5,6-oxide.

Mechanistic Causality of Byproduct Formation

When attempting to epoxidize the


-unsaturated ketone of (R)-(-)-carvone, two major byproduct pathways dominate conventional direct methods:
  • Stereoisomeric Byproducts (The cis problem): Under basic Weitz-Scheffer conditions (alkaline

    
    ), the hydroperoxide anion attacks the electron-deficient 5,6-alkene. However, steric interactions dictate a syn-facial addition, resulting in a 94:6 ratio heavily favoring the unwanted cis-(-)-carvone-5,6-oxide[1].
    
  • Regioisomeric Byproducts (The 8,9-epoxide problem): If you switch to an electrophilic peroxyacid like mCPBA to alter stereochemistry, the reagent preferentially attacks the more electron-rich, unactivated exocyclic 8,9-isopropenyl double bond, yielding carvone-8,9-oxide instead of the desired 5,6-epoxide[2].

To bypass these intrinsic kinetic preferences and minimize waste, we must abandon direct epoxidation and employ a directed synthesis strategy utilizing an allylic alcohol intermediate[3].

ReactionPathways cluster_direct Direct Epoxidation (High Byproduct Formation) cluster_directed Directed Synthesis (Target Pathway) Start (R)-(-)-Carvone H2O2 Alkaline H2O2 Start->H2O2 mCPBA mCPBA Start->mCPBA Luche 1. Luche Reduction (NaBH4, CeCl3) Start->Luche CisByprod cis-(-)-Carvone-5,6-oxide (Stereoisomer Byproduct) H2O2->CisByprod RegioByprod Carvone-8,9-oxide (Regioisomer Byproduct) mCPBA->RegioByprod Carveol (-)-cis-Carveol Luche->Carveol VO 2. Directed Epoxidation (VO(acac)2, TBHP) Carveol->VO EpoxyAlc trans-Epoxy Alcohol VO->EpoxyAlc Ox 3. Mild Oxidation (DMP, NaHCO3) EpoxyAlc->Ox Target trans-(-)-Carvone-5,6-oxide (High Purity Target) Ox->Target

Mechanistic divergence in (R)-(-)-carvone epoxidation highlighting the directed synthesis pathway.

Quantitative Data: Epoxidation Strategy Comparison

The following table summarizes the expected outcomes of various epoxidation strategies, highlighting why the 3-step directed method is mandatory for trans-isomer purity.

Epoxidation StrategyReagent SystemTarget Double BondMajor ProductDiastereomeric Ratio (cis:trans)
Direct Nucleophilic Alkaline

Endocyclic (5,6)cis-(-)-Carvone-5,6-oxide94:6
Direct Electrophilic mCPBAExocyclic (8,9)Carvone-8,9-oxideN/A
Directed (3-Step)

/ TBHP
Endocyclic (5,6)trans-(-)-Carvone-5,6-oxide< 5:95

Troubleshooting & FAQs

Q: My alkaline


 reaction is yielding >90% of the wrong diastereomer. How do I invert the stereoselectivity? 
A:  The Weitz-Scheffer epoxidation of (R)-(-)-carvone inherently favors the cis-isomer[1]. The hydroperoxide anion attacks the less sterically hindered face of the 

-unsaturated ketone. To achieve trans selectivity, you must temporarily convert the ketone to an allylic alcohol via Luche reduction. The resulting hydroxyl group can then direct the epoxidation to the trans face via a cyclic transition state, followed by mild oxidation back to the ketone[3].

Q: When using mCPBA to epoxidize the ring, I see massive byproduct formation at the isopropenyl tail. How do I achieve regiocontrol? A: mCPBA is an electrophilic oxidant that preferentially reacts with the most electron-rich double bond. In carvone, the exocyclic 8,9-alkene is more nucleophilic than the electron-deficient 5,6-enone system, leading to rapid formation of carvone-8,9-oxide[2]. By switching to the


/TBHP system on the carveol intermediate, the transition metal coordinates exclusively with the allylic alcohol, rendering the epoxidation 100% regioselective for the 5,6-position, leaving the 8,9-alkene completely untouched.

Q: During the final oxidation step, my epoxide ring opens, yielding a complex diol mixture. What went wrong? A: You likely used an acidic oxidant (such as Jones reagent or unbuffered PCC). Epoxides are highly susceptible to acid-catalyzed nucleophilic ring-opening. To prevent this byproduct, use Dess-Martin Periodinane (DMP) buffered with solid


. The bicarbonate neutralizes the acetic acid byproduct generated by DMP, maintaining a neutral environment that preserves the oxirane ring.

Self-Validating Experimental Protocol: 3-Step Directed Synthesis

This protocol establishes a self-validating system where each intermediate must meet specific analytical criteria before proceeding, ensuring zero propagation of byproducts[3].

Step 1: Luche Reduction to (-)-cis-Carveol
  • Objective: Convert the ketone to an allylic alcohol to serve as a directing group.

  • Methodology:

    • Dissolve (R)-(-)-carvone (1.0 eq) and

      
       (1.2 eq) in methanol (0.2 M). Cool to 0 °C.
      
    • Add

      
       (1.0 eq) portion-wise over 15 minutes.
      
    • Stir for 1 hour at 0 °C, then quench with saturated aqueous

      
      .
      
    • Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate.
      
  • Causality: Cerium(III) acts as a hard Lewis acid, selectively coordinating to the carbonyl oxygen. This activates the ketone for 1,2-reduction by

    
     while completely suppressing the 1,4-conjugate reduction byproduct.
    
  • Self-Validation Checkpoint: Perform

    
     NMR. The disappearance of the ketone is confirmed by the emergence of a new allylic methine proton multiplet at ~4.2 ppm. Do not proceed if starting material remains.
    
Step 2: Vanadium-Catalyzed Directed Epoxidation
  • Objective: Stereospecific epoxidation of the 5,6-alkene.

  • Methodology:

    • Dissolve (-)-cis-carveol (1.0 eq) in dry toluene (0.1 M).

    • Add

      
       (0.05 eq) and stir at room temperature for 10 minutes until the solution turns dark red/green.
      
    • Dropwise add tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 1.5 eq).

    • Stir for 4 hours. Quench with saturated aqueous

      
       to destroy excess peroxide.
      
    • Extract with ethyl acetate, wash with water, dry, and concentrate.

  • Causality: The vanadium catalyst coordinates simultaneously to the allylic hydroxyl group and the TBHP. This cyclic transition state delivers the oxygen atom exclusively to the trans face of the 5,6-alkene. The 8,9-alkene is ignored because it lacks a coordinating hydroxyl group.

  • Self-Validation Checkpoint:

    
     NMR must show the complete disappearance of the endocyclic alkene proton (~5.4 ppm). The exocyclic isopropenyl protons (~4.7 ppm) must remain fully intact.
    
Step 3: Mild Oxidation to trans-(-)-Carvone-5,6-oxide
  • Objective: Regenerate the ketone without opening the delicate oxirane ring.

  • Methodology:

    • Dissolve the trans-epoxy alcohol (1.0 eq) in anhydrous

      
       (0.1 M).
      
    • Add solid

      
       (5.0 eq) to create a heterogeneous buffer.
      
    • Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0 °C.

    • Warm to room temperature and stir for 2 hours.

    • Quench with a 1:1 mixture of saturated

      
       and 
      
      
      
      . Extract with
      
      
      , dry, and purify via flash chromatography (silica gel, hexanes/EtOAc).
  • Causality: DMP is chosen over Jones reagent because acidic conditions rapidly catalyze the ring-opening of the epoxide into a diol byproduct. The addition of

    
     neutralizes the acetic acid generated during the DMP oxidation, preserving the epoxide's integrity.
    
  • Self-Validation Checkpoint: IR spectroscopy will confirm success via the reappearance of the strong

    
    -epoxy ketone carbonyl stretch at ~1710 cm⁻¹, and the absence of a broad O-H stretch at 3300 cm⁻¹.
    

References

1.[2] Title: Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions Source: Journal of Chemical Education - ACS Publications URL:

2.[1] Title: Buy Carvone oxide | 18383-49-8 Source: Smolecule URL:

3.[3] Title: Comparative Anticonvulsant Study of Epoxycarvone Stereoisomers Source: PMC (National Institutes of Health) URL:

Sources

Troubleshooting

Purification techniques for high-purity trans-(-)-Carvone-5,6-oxide

Welcome to the technical support center for the purification of high-purity trans-(-)-Carvone-5,6-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of high-purity trans-(-)-Carvone-5,6-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols to address challenges encountered during the synthesis and purification of this valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is trans-(-)-Carvone-5,6-oxide and why is high purity essential?

trans-(-)-Carvone-5,6-oxide is a monoterpene epoxide derived from (-)-carvone, a primary component of spearmint oil.[1] Its molecular formula is C₁₀H₁₄O₂.[1] High purity is critical for several reasons:

  • Pharmaceutical Research: The epoxide's specific stereochemistry is crucial for its bioactivity, including potential anti-inflammatory and antimicrobial properties.[1][2] Impurities can lead to misleading biological data and potential off-target effects.

  • Organic Synthesis: It serves as a chiral building block for creating more complex molecules.[1] The presence of isomers or byproducts can complicate subsequent reaction pathways and reduce the yield and purity of the final target compound.

  • Fragrance and Flavor Applications: The sensory profile of carvone derivatives is highly dependent on their stereochemistry.[1] Impurities can drastically alter the desired aroma and taste.

Q2: What are the common synthetic routes to trans-(-)-Carvone-5,6-oxide and what primary impurities can I expect?

The most common method is the regioselective epoxidation of the endocyclic double bond of (R)-(-)-carvone.[3][4] This is typically achieved using reagents like alkaline hydrogen peroxide (H₂O₂).[3] Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) tends to selectively oxidize the external double bond, yielding the undesired carvone-7,8-oxide.[4][5]

Common Impurities Include:

  • Unreacted (R)-(-)-Carvone: The starting material for the epoxidation.

  • cis-(-)-Carvone-5,6-oxide: The diastereomer of the target compound.

  • Carvone-7,8-oxide: The regioisomer formed if the exocyclic double bond is epoxidized.

  • Degradation Products: The strained epoxide ring is susceptible to hydrolysis or rearrangement, especially under acidic or basic conditions, which can lead to diols or other rearranged products like carvone camphor.[6]

Q3: What are the recommended storage conditions to maintain the purity of trans-(-)-Carvone-5,6-oxide?

To minimize degradation, samples should be stored under an inert atmosphere (e.g., argon or nitrogen) in airtight, light-protected containers.[7] For long-term stability, storage at low temperatures (e.g., -20°C) is highly recommended to prevent volatilization and slow down potential degradation pathways.[7]

Q4: Which analytical techniques are most effective for assessing purity and confirming the structure?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, identifying the presence of isomers, and detecting residual solvents or byproducts.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for determining the percentage purity of the compound and detecting volatile impurities.[6][9] MS provides molecular weight information, aiding in the identification of unknown peaks.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[3][5]

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., the carbonyl group and the absence of a hydroxyl group from the starting material).[8]

Experimental Workflow and Troubleshooting Guide

This section provides a logical workflow for the synthesis and purification of trans-(-)-Carvone-5,6-oxide and a detailed troubleshooting guide to address common issues.

General Experimental Workflow

The diagram below illustrates a typical workflow from synthesis to final purity analysis.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Purity & Identity Confirmation start (R)-(-)-Carvone epoxidation Epoxidation (e.g., alkaline H₂O₂) start->epoxidation quench Quench Reaction epoxidation->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis TLC, GC-MS, NMR, IR chromatography->analysis end end analysis->end High-Purity Product

Caption: General workflow for synthesis and purification.

Troubleshooting Common Purification Issues
Issue 1: The final product is contaminated with unreacted (R)-(-)-carvone.
  • Question: My NMR and GC-MS spectra show a significant amount of the starting material, (R)-(-)-carvone, even after purification. How can I improve its removal?

  • Answer: This issue stems from either an incomplete reaction or, more commonly, co-elution during column chromatography due to similar polarities.

    • Causality: (R)-(-)-carvone and its epoxide have relatively close Rf values on a TLC plate, making separation challenging if the chromatographic conditions are not optimized.

    • Solution: Optimized Column Chromatography Protocol

      • Solvent System Selection: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between carvone and carvone-5,6-oxide. Start with a low-polarity mobile phase, such as Hexane/Ethyl Acetate (95:5), and gradually increase the polarity. Test various ratios with TLC before running the column. The goal is a ΔRf of at least 0.1.

      • Column Packing and Loading: Use a long, narrow column for better separation. Load the crude product onto the column in a minimal amount of the initial mobile phase to ensure a tight starting band.

      • Fraction Collection: Collect small fractions and analyze them by TLC. Combine only the fractions containing the pure desired product.

Issue 2: My yield is high, but the product contains both trans and cis diastereomers.
  • Question: I've successfully synthesized carvone-5,6-oxide, but my analysis indicates a mixture of diastereomers. How can I separate them or improve the stereoselectivity of the reaction?

  • Answer: The formation of both diastereomers can occur during epoxidation. While improving reaction selectivity is complex, chromatographic separation is a practical solution.

    • Causality: The approach of the oxidizing agent to the double bond can occur from two different faces, leading to the formation of both trans and cis epoxides. The trans isomer is generally favored.

    • Solution: High-Resolution Chromatography

      • Technique: Flash column chromatography with a high-performance silica gel (smaller particle size) can enhance separation.

      • Solvent System: A fine-tuned, low-polarity solvent system is crucial. Isocratic elution (a constant solvent ratio) often provides better resolution for separating isomers than a gradient elution. Test solvent systems like Hexane/Dichloromethane or Hexane/tert-Butyl methyl ether.

      • Monitoring: As with removing starting material, meticulous TLC analysis of each fraction is essential. The two diastereomers will likely have very close Rf values, so spotting them side-by-side on the same TLC plate is necessary for comparison.

Issue 3: I see unexpected peaks in my GC-MS analysis, suggesting product degradation.
  • Question: My purified product, which initially looked clean, shows new peaks after storage or during GC-MS analysis. What are these, and how can I prevent their formation?

  • Answer: The epoxide ring of carvone-5,6-oxide is strained and can open under certain conditions, leading to degradation products like dihydrocarvone or carvone camphor.[6][10]

    • Causality: Traces of acid or base can catalyze ring-opening. High temperatures, particularly in the GC injector port, can also cause thermal degradation.[7]

    • Troubleshooting & Prevention:

      • Neutralize Thoroughly: During the workup, ensure all acidic or basic reagents are completely removed by washing the organic layer with a saturated sodium bicarbonate solution and then with brine until the aqueous layer is neutral.

      • Gentle Concentration: Remove the solvent under reduced pressure at a low temperature (rotary evaporator water bath ≤ 30°C).

      • GC-MS Parameter Optimization: To minimize thermal degradation during analysis, use a lower injector temperature (e.g., 220-240°C) and a faster temperature ramp in the oven program.[7]

      • Proper Storage: As mentioned in the FAQs, store the purified product at low temperatures under an inert atmosphere.[7]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purity issues.

G start Analyze Purified Product (GC-MS, NMR) purity_check Is Purity < 99%? start->purity_check impurity_id Identify Main Impurity purity_check->impurity_id Yes end High-Purity Product Achieved purity_check->end No carvone Impurity is Starting Material (Carvone) impurity_id->carvone Unreacted Carvone isomer Impurity is Diastereomer (cis-oxide) impurity_id->isomer Isomer unknown Impurity is Unknown Peak(s) impurity_id->unknown Degradation solution_carvone Optimize Column Chromatography: - Test solvent systems (TLC) - Use long, narrow column - Collect smaller fractions carvone->solution_carvone solution_isomer High-Resolution Chromatography: - Use fine silica - Use isocratic, low-polarity mobile phase - Meticulous fraction analysis isomer->solution_isomer solution_unknown Prevent Degradation: - Ensure neutral workup - Use low temp for solvent removal - Optimize GC-MS parameters - Store cold & under inert gas unknown->solution_unknown solution_carvone->end solution_isomer->end solution_unknown->end

Caption: Troubleshooting decision tree for purity issues.

Data Presentation
Table 1: Comparison of Purification Techniques
TechniquePrincipleProsConsBest For
Flash Column Chromatography Adsorption; separation based on polarity.High resolution, applicable to a wide range of polarities, scalable.Can be time-consuming, requires significant solvent volumes.Primary purification method for removing starting material and isomers.
Preparative TLC Adsorption; similar to column chromatography but on a plate.Good for small-scale separations (<100 mg), quick to set up.Very limited sample capacity, difficult to scale up.Quick purification of small quantities for analytical purposes.
Fractional Distillation Separation based on differences in boiling points.Good for large scales, can be automated.Requires thermally stable compounds, may not separate isomers effectively.Removing low-boiling solvents or highly non-polar impurities. Not ideal for this separation.
Table 2: Typical GC-MS Analytical Parameters
ParameterTypical SettingRationale
Column Non-polar or medium-polarity (e.g., DB-5ms)Provides good separation for terpenes and their derivatives.
Injector Temperature 240°CHot enough to vaporize the sample quickly but low enough to minimize thermal degradation.[7]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Initial 60°C, ramp 10°C/min to 250°CA starting temperature below the solvent's boiling point and a steady ramp allows for good separation of components.
Ion Source Temp. 230°CStandard temperature for electron ionization.

References

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. (2018). MDPI. Available at: [Link]

  • Nguyen, T., Chau, D., Duus, F., & Le, T. (2013). Green Synthesis of Carvenone by Montmorillonite-Catalyzed Isomerization of 1,2-Limonene Oxide. International Journal of Organic Chemistry, 3, 206-209. Available at: [Link]

  • Green Synthesis of Carvenone by Montmorillonite-Catalyzed Isomerization of 1,2-Limonene Oxide. (2013). ResearchGate. Available at: [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. Academia.edu. Available at: [Link]

  • Lourido, L., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. International Journal of Molecular Sciences, 24(3), 2263. Available at: [Link]

  • Carvone oxide. NIST WebBook. Available at: [Link]

  • Regioselective Epoxidation of (R)-(-)-Carvone. Nanalysis. Available at: [Link]

  • Huang, Y., et al. (2022). Degradation and Pathways of Carvone in Soil and Water. Toxics, 10(4), 179. Available at: [Link]

  • Structures of carvone and its degradation products. ResearchGate. Available at: [Link]

  • CARVONE-5,6-OXIDE, TRANS-(-)-. Inxight Drugs. Available at: [Link]

  • Preparation of carvone. Google Patents.
  • oxidizing limonene to carvone/carveol. Sciencemadness.org. Available at: [Link]

  • CARVONE-5,6-OXIDE, TRANS-(+)-. Inxight Drugs. Available at: [Link]

  • Epoxidation Mechanisms of Carvone. Scribd. Available at: [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Regioselective Epoxidation of Carvone's Exocyclic Double Bond

Welcome to the Technical Support Center for the regioselective epoxidation of carvone. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot, optimize, and underst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective epoxidation of carvone. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot, optimize, and understand the mechanistic nuances of modifying carvone's exocyclic double bond.

Mechanistic Pathways & Logical Relationships

Carvone possesses two distinct double bonds: an electron-deficient endocyclic α,β-unsaturated ketone and an electron-rich exocyclic isopropenyl group. Achieving chemoselectivity requires selecting the correct 1[2].

Mechanistic_Pathways Carvone Carvone (Two Double Bonds) Exo Exocyclic Isopropenyl (Electron-Rich Alkene) Carvone->Exo Endo Endocyclic Enone (Electron-Deficient Alkene) Carvone->Endo mCPBA Electrophilic Oxidant (e.g., m-CPBA) Exo->mCPBA Electrophilic Attack H2O2 Nucleophilic Oxidant (e.g., H2O2 / NaOH) Endo->H2O2 Conjugate Addition Product1 8-Epoxycarvotanacetone (Exocyclic Epoxide) mCPBA->Product1 Product2 Carvone-1,2-oxide (Endocyclic Epoxide) H2O2->Product2

Caption: Chemoselectivity in Carvone Epoxidation Pathways

Frequently Asked Questions (FAQs)

Q: Why does m-CPBA exclusively target the exocyclic double bond? A: The chemoselectivity is governed by the electronic nature of the alkenes. The exocyclic isopropenyl group is highly electron-rich. In contrast, the endocyclic double bond is conjugated with the electron-withdrawing carbonyl group, making it electron-deficient. According to 3[3], electrophilic peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) preferentially attack the more nucleophilic (electron-rich) alkene.

Q: Why do I observe a mixture of diastereomers when epoxidizing the exocyclic double bond? A: Epoxidation of the exocyclic double bond with m-CPBA exhibits low diastereoselectivity. The3[3] for the diastereofacial attack of the peroxyacid on either face of the isopropenyl group are nearly identical (e.g., ~20.9 and ~21.2 kcal/mol). This minimal energy difference results in a nearly 1:1 mixture of (5R)-8-epoxycarvotanacetone and (5S)-8-epoxycarvotanacetone[2].

Q: Can I use alkaline hydrogen peroxide (H₂O₂/NaOH) to epoxidize the exocyclic double bond? A: No. Alkaline hydrogen peroxide generates the hydroperoxide anion (HOO⁻), a strong nucleophile. This reagent undergoes a Weitz-Scheffer conjugate addition exclusively at the4[4] (endocyclic double bond), yielding carvone-1,2-oxide while leaving the exocyclic double bond intact.

Troubleshooting Guide

Issue 1: Significant formation of diepoxide (epoxidation at both double bonds).

  • Root Cause: Use of excess oxidant, extended reaction times, or elevated temperatures can force the electrophilic oxidant to eventually attack the less reactive endocyclic double bond.

  • Solution: Strictly control the stoichiometry to 1.0 – 1.1 equivalents of m-CPBA. Maintain the reaction strictly at 0 °C using an ice bath and monitor closely via TLC to quench the reaction immediately upon consumption of the starting material[2].

Issue 2: Epoxide ring opening (formation of diols or ether derivatives) during workup.

  • Root Cause: Epoxides are highly strained oxirane rings that are susceptible to1[2]. m-CPBA produces m-chlorobenzoic acid as a byproduct, which lowers the pH of the reaction mixture.

  • Solution: Ensure a thorough quench with a mild base (e.g., saturated aqueous NaHCO₃) to completely neutralize the acidic byproduct before proceeding with organic extraction[2].

Issue 3: Detection of carvacrol byproduct in the reaction mixture.

  • Root Cause: Under acidic conditions, carvone can undergo a rearrangement of the tertiary carbocation, leading to the aromatization of the ring and the formation of the more stable carvacrol[2].

  • Solution: Avoid strong acidic conditions and ensure your dichloromethane solvent is acid-free.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen oxidative system[2][3][4]:

Reagent SystemTarget Double BondReaction TypeChemoselectivityDiastereoselectivityTypical Yield
m-CPBA (1.0 eq) / CH₂Cl₂ Exocyclic (Isopropenyl)Electrophilic EpoxidationHigh (>95%)Low (~1:1 ratio)59% - 66%
Peracetic Acid / CH₂Cl₂ Exocyclic (Isopropenyl)Electrophilic EpoxidationHigh (>95%)Low (~1:1 ratio)~60%
H₂O₂ / NaOH / MeOH Endocyclic (Enone)Nucleophilic EpoxidationHigh (>95%)High>70%

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating protocol for the regioselective synthesis of 8-epoxycarvotanacetone using m-CPBA[2][5].

Experimental_Workflow Step1 1. Dissolve Carvone in ice-cold DCM Step2 2. Dropwise addition of m-CPBA in DCM Step1->Step2 Step3 3. Stir at 0 °C for 16 h (Monitor via TLC) Step2->Step3 Step4 4. Quench with aq. Na2S2O3 Step3->Step4 Step5 5. Wash with aq. NaHCO3 Step4->Step5 Step6 6. Dry, Filter, & Evaporate Yield: ~66% Step5->Step6

Caption: Workflow for Regioselective Exocyclic Epoxidation of Carvone

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg of carvone in 8 mL of ice-cold dichloromethane (CH₂Cl₂)[2].

  • Oxidant Addition: In a separate beaker, prepare a solution of 85 mg of 75% m-CPBA diluted in 4 mL of CH₂Cl₂. Slowly add the m-CPBA solution dropwise to the carvone mixture over 10 minutes to prevent localized heating[2].

  • Reaction: Stir the mixture continuously at 0 °C (using an ice bath) for 16 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears.

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxides.

  • Neutralization & Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 × 15 mL) to neutralize the m-chlorobenzoic acid byproduct. Self-Validation Check: Ensure the aqueous layer is slightly basic (pH ~8) to confirm complete neutralization, preventing acid-catalyzed epoxide ring opening[2].

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Analytical Confirmation: Confirm the structure via NMR and FT-IR. Self-Validation Check: In the ¹H NMR spectrum, ensure the peak at 6.75 ppm (endocyclic vinylic proton) remains unaltered, while the signals corresponding to the exocyclic methylene protons disappear[2]. The FT-IR spectrum should retain the strong C=O stretch at ~1668 cm⁻¹[2].

References

  • Title: Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages Source: International Journal of Molecular Sciences (via PMC / nih.gov) URL: [Link]

  • Title: A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid Source: RSC Advances (rsc.org) URL: [Link]

  • Title: Regioselective Epoxidation of Carvone - Nanalysis Benchtop NMR Sample Experiment Source: Nanalysis (squarespace.com) URL: [Link]

Sources

Troubleshooting

Technical Support Center: trans-(-)-Carvone-5,6-oxide Stability &amp; Workflows

Welcome to the Technical Support Center for trans-(-)-Carvone-5,6-oxide (also known as 1,6-epoxyisodihydrocarvone). This compound features a rigid 7-oxabicyclo[4.1.0]heptan-2-one core, making its epoxide functionality hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trans-(-)-Carvone-5,6-oxide (also known as 1,6-epoxyisodihydrocarvone). This compound features a rigid 7-oxabicyclo[4.1.0]heptan-2-one core, making its epoxide functionality highly reactive[1]. This guide is designed for researchers and drug development professionals to troubleshoot stability issues, optimize ring-opening reactions, and ensure reproducible experimental workflows.

Troubleshooting Guide: Experimental Anomalies

Q1: Why did my trans-(-)-Carvone-5,6-oxide degrade rapidly during storage, yielding a mixture of unknown byproducts? A1: Epoxides are highly susceptible to nucleophilic attack and ring-opening reactions[1]. trans-(-)-Carvone-5,6-oxide is highly hydrophobic (LogP ~1.6) and sensitive to oxidation, UV exposure, and trace moisture[2]. If your storage environment contained trace acids or bases, the epoxide ring likely hydrolyzed into vicinal trans-diols[3]. To prevent this, the compound must be stored in a low-oxygen, anhydrous environment at low temperatures (e.g., 4 °C or -20 °C) in amber glass vials to block UV degradation[2][4].

Q2: I attempted an acid-catalyzed nucleophilic ring-opening, but I obtained a mixture of regioisomers. How can I control regioselectivity? A2: The regioselectivity of epoxide ring-opening is strictly dictated by the strength of the acid and the polarity of the solvent. Under strongly acidic conditions (e.g., using a strong Lewis acid like TiCl₄ in CH₂Cl₂), the epoxide oxygen is heavily protonated, creating an


-like transition state. The nucleophile attacks the more substituted carbon because it better stabilizes the developing positive charge (carbenium ion)[5].

If you are seeing a mixture, your acid may not be strong enough to fully polarize the C-O bond, or your solvent is interfering. To shift the reaction to attack the less substituted carbon, use a weaker Lewis acid (e.g., TiCl(O-i-Pr)₃) in a highly polar solvent like DMF, which forces an


-like mechanism[5].

Table 1: Regioselectivity Control in Ring-Opening Reactions

Reaction ConditionReagent / SolventMechanistic PathwayPrimary Attack Site
Strong Lewis Acid TiCl₄ / CH₂Cl₂

-like
More substituted carbon[5]
Weak Lewis Acid TiCl(O-i-Pr)₃ / DMF

-like
Less substituted carbon[5]
Basic / Nucleophilic NaOH / THF-H₂O

Less sterically hindered carbon[1]

Q3: During a base-catalyzed ring-opening experiment, the reaction stalled with extremely low yields. What is the cause? A3: Base-catalyzed ring-opening relies on a pure


 mechanism, requiring the nucleophile to directly attack the less sterically hindered carbon without the activating effect of protonation[1]. The bicyclic nature of trans-(-)-Carvone-5,6-oxide creates significant steric hindrance around the epoxide ring. To overcome this high activation energy barrier, you must increase the reaction temperature (e.g., refluxing) or utilize a more aggressive nucleophile (such as an alkoxide or thiolate) in a polar aprotic solvent.

Frequently Asked Questions (FAQs): Biological Assays & Formulations

Q4: Is trans-(-)-Carvone-5,6-oxide stable in standard biological and antimicrobial assays? A4: Yes, but its stability is pH-dependent. While it exhibits potent antimicrobial properties by disrupting microbial lipid bilayers, it is highly reactive toward strong nucleophiles like amines and thiols (e.g., glutathione) naturally present in biological media[2][3]. To maintain the integrity of the epoxide group during assays, formulations must be strictly buffered to an optimal pH of 6.0–8.5[2].

Table 2: Physicochemical and Biological Parameters

ParameterValueReference
Molecular Weight 166.22 g/mol [1]
Lipophilicity (LogP) 1.6 - 1.7[2]
Optimal pH for Stability 6.0 - 8.5[2]
MIC (Common Skin Pathogens) 0.49 - 15.63 μg/mL[2]

Q5: What are the primary metabolic or environmental degradation products of this compound? A5: In aqueous environments or biological systems, the primary degradation pathway is catalyzed by epoxide hydrolases or spontaneous chemical hydrolysis, resulting in the cleavage of the epoxide ring by water to yield vicinal trans-diols[3]. These diols are significantly more polar and lack the reactivity of the parent epoxide.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Regioselective Acid-Catalyzed Ring Opening (Chlorohydrin Formation)

This protocol directs nucleophilic attack to the more substituted carbon via an


-like pathway.
  • Preparation : Dissolve 1.0 mmol of trans-(-)-Carvone-5,6-oxide in 10 mL of anhydrous CH₂Cl₂.

    • Rationale: Anhydrous conditions are critical to prevent competitive hydrolysis of the oxonium ion intermediate into diols[6].

  • Temperature Control : Chill the solution to 0 °C using an ice bath under an inert argon atmosphere.

    • Rationale: Epoxide ring-opening is highly exothermic. Cooling suppresses thermal degradation and unwanted polymerization of the isopropenyl group.

  • Catalyst Addition : Slowly add 1.2 mmol of TiCl₄ dropwise.

    • Rationale: TiCl₄ is a strong Lewis acid that coordinates with the epoxide oxygen, severely weakening the C-O bond and promoting an

      
      -like transition state[5].
      
  • Reaction & Validation : Stir for 2 hours at 0 °C.

    • Validation Checkpoint: Analyze an aliquot via GC-MS or TLC. The reaction is validated when the parent peak (m/z 166.22) is entirely replaced by the tertiary chloride product, confirming complete conversion[1][5].

  • Quenching : Carefully add 10 mL of saturated aqueous NaHCO₃.

    • Rationale: Rapidly neutralizes the Lewis acid, halting the reaction and preventing acid-catalyzed rearrangement of the newly formed alcohol.

  • Isolation : Extract with diethyl ether (3 x 30 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Hydrolysis (Vicinal Diol Formation)

This protocol directs nucleophilic attack to the less hindered carbon via an


 pathway.
  • Preparation : Dissolve 1.0 mmol of trans-(-)-Carvone-5,6-oxide in 10 mL of a 1:1 mixture of THF and deionized water.

    • Rationale: THF solubilizes the highly hydrophobic epoxide (LogP ~1.6)[2], while water acts as the solvent for the hydroxide nucleophile.

  • Activation : Add 2.0 mmol of NaOH and heat the mixture to 65 °C (reflux).

    • Rationale: The rigid bicyclic framework sterically hinders the

      
       approach trajectory. Thermal energy is mandatory to overcome this high activation barrier[1].
      
  • Reaction & Validation : Reflux for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC. The disappearance of the non-polar epoxide spot and the emergence of a highly polar spot (baseline proximity) validates the formation of the vicinal diol.

  • Neutralization : Cool to room temperature and neutralize to exactly pH 7.0 using 1M HCl.

    • Rationale: Leaving the solution basic during workup can trigger aldol condensation or degradation of the adjacent ketone moiety.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of trans-(-)-Carvone-5,6-oxide degradation and ring-opening based on the pH of the environment.

G CarvoneOxide trans-(-)-Carvone-5,6-oxide Acidic Acidic Conditions (H+ / Lewis Acids) CarvoneOxide->Acidic Basic Basic Conditions (Nu- / OH-) CarvoneOxide->Basic Protonated Protonated Epoxide Intermediate Acidic->Protonated Protonation / Coordination SN2 SN2 Pathway (Steric Approach Control) Basic->SN2 Direct Attack SN1 SN1-like Pathway (Carbocation Character) Protonated->SN1 Weakened C-O Bond ProdAcid Attack at More Substituted Carbon (e.g., Tertiary Alcohols/Chlorides) SN1->ProdAcid Nucleophilic Attack ProdBase Attack at Less Substituted Carbon (e.g., Secondary Alcohols/Diols) SN2->ProdBase Inversion of Configuration

Caption: Divergent ring-opening pathways of carvone oxide under acidic and basic conditions.

References

  • Smolecule . "Buy Carvone oxide | 18383-49-8". Smolecule.com. 1

  • Kiyoshi Nishitani . "AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS". HETEROCYCLES, Vol. 74, 2007. 5

  • Moumoujus . "CARVONE OXIDE". Moumoujus.com. 2

  • INCHEM . "EPOXIDES". Inchem.org. 3

  • MDPI . "An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions". MDPI.com. 4

  • ACS Sustainable Chemistry & Engineering . "Ultrasonic and Catalyst-Free Epoxidation of Limonene and Other Terpenes Using Dimethyl Dioxirane in Semibatch Conditions". ACS.org. 6

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Attack on Carvone Oxide

Welcome to the technical support center for carvone oxide chemistry. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for carvone oxide chemistry. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing nucleophilic ring-opening reactions of carvone oxide. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of carvone oxide.

Q1: Which carvone oxide isomer is the focus, and why?

The most common starting material is (R)-(-)-carvone, which is readily available from spearmint oil. Epoxidation of carvone can occur at two different C=C bonds. Reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) selectively epoxidizes the electron-rich isopropenyl double bond, yielding carvone-7,8-oxide, while the electron-deficient α,β-unsaturated ketone remains intact.[1][2][3] Conversely, epoxidation with alkaline hydrogen peroxide (H₂O₂) attacks the α,β-unsaturated system to form carvone-1,2-oxide.[1][4][5] This guide focuses on the nucleophilic ring-opening of carvone-7,8-oxide , as its strained oxirane ring is a versatile handle for introducing diverse functionalities.[2]

Q2: How do reaction conditions dictate which carbon the nucleophile attacks (regioselectivity)?

The regioselectivity of the epoxide ring-opening is critically dependent on the pH of the reaction medium.[6] This is the most important parameter to control for achieving a single, desired product.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism . The nucleophile will attack the less sterically hindered carbon of the epoxide.[7][8][9] For carvone-7,8-oxide, this is the terminal methylene carbon (C-8). This pathway is favored for strong, anionic nucleophiles (e.g., RO⁻, HO⁻, R₂N⁻, Grignard reagents).[8]

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[7][9] The reaction then proceeds through a transition state with significant Sₙ1 character . The nucleophile preferentially attacks the more substituted carbon (C-7), which can better stabilize the partial positive charge that develops during the C-O bond cleavage.[7][9]

Q3: What is the expected stereochemistry of the ring-opening product?

In both acidic and basic conditions, the nucleophilic attack occurs from the face opposite to the C-O bond of the epoxide ring. This results in an inversion of stereochemistry at the carbon center being attacked, a hallmark of both Sₙ2 and Sₙ2-like mechanisms.[7][8] The resulting product will have a trans relationship between the newly introduced nucleophile and the hydroxyl group.

Q4: What are common nucleophiles used with carvone oxide?

The strained three-membered ring of carvone oxide makes it susceptible to attack by a wide range of nucleophiles.[2][8] Common examples include:

  • Oxygen Nucleophiles: Water (for diols), alcohols (for β-alkoxy alcohols), and hydroxides.[2][7]

  • Nitrogen Nucleophiles: Amines and azides.[6]

  • Carbon Nucleophiles: Grignard reagents and organocuprates.[8]

  • Hydride Reagents: Reagents like LiAlH₄ can act as a source of H⁻ to open the epoxide, typically at the less substituted position.

Q5: How does solvent choice impact the reaction?

The solvent plays a crucial role in stabilizing reactants and intermediates.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent for acid-catalyzed reactions as they can stabilize the developing carbocation-like transition state and also act as the nucleophile themselves.[2] They are also suitable for many base-catalyzed reactions.

  • Polar Aprotic Solvents (e.g., THF, DCM, acetonitrile): These are preferred for reactions involving highly reactive nucleophiles like Grignard reagents or hydrides, which would be quenched by protic solvents.[4][10]

Section 2: Core Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Base-Catalyzed Ring-Opening with an Alcohol Nucleophile (e.g., Methanol)

This protocol is designed for Sₙ2 attack at the less substituted carbon (C-8).

Materials:

  • Carvone-7,8-oxide

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe) or other suitable base

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve carvone-7,8-oxide (1.0 eq) in anhydrous methanol (approx. 0.1 M solution). Place the flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add the base (e.g., NaOMe, 0.1 eq) to the solution. For less reactive nucleophiles, stoichiometric amounts of a stronger base may be required to generate the nucleophile in situ.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction may take several hours. Gentle heating (40-50 °C) can be applied to increase the rate if necessary.[2]

  • Workup: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual methanol and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure β-alkoxy alcohol.[2]

Protocol 2.2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (e.g., Methanol)

This protocol is designed for Sₙ1-like attack at the more substituted carbon (C-7). A solid-supported acid catalyst is used here for easier removal.

Materials:

  • Carvone-7,8-oxide

  • Methanol

  • Acid catalyst (e.g., Amberlyst-15, catalytic H₂SO₄, or hydrazine sulfate[2])

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Dissolve carvone-7,8-oxide (1.0 eq) in methanol (approx. 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Add the acid catalyst (e.g., hydrazine sulfate, 0.1-0.2 eq).[2]

  • Reaction: Stir the mixture. Gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[2] Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature. If a solid catalyst was used, filter it off. If a soluble acid was used, neutralize the reaction carefully with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired regioisomer.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem: Low or No Product Yield

  • Possible Cause 1: Incomplete Reaction.

    • Diagnosis: TLC or NMR of the crude mixture shows a significant amount of unreacted starting material.[3]

    • Solution:

      • Extend Reaction Time: Continue monitoring the reaction for a longer period.

      • Increase Temperature: Gently heat the reaction, but be mindful of potential side reactions. An optimal temperature must be determined empirically.

      • Increase Reagent/Catalyst Concentration: If the reaction has stalled, a catalyst may be deactivated or the nucleophile may not be potent enough. Consider adding more catalyst or using a stronger base/acid.[3]

  • Possible Cause 2: Deactivated Nucleophile/Reagents.

    • Diagnosis: The reaction fails to start even with appropriate conditions. This is common with moisture-sensitive reagents like Grignards or hydrides.

    • Solution:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents.

      • Verify the purity and activity of starting materials and reagents. Impurities in the starting material can sometimes inhibit the reaction.[3]

  • Possible Cause 3: Product Loss During Workup.

    • Diagnosis: The reaction appears complete by TLC, but isolated yield is low.

    • Solution:

      • The product, now containing a hydroxyl group, may have increased water solubility. Perform multiple extractions (3-5 times) with smaller volumes of organic solvent to ensure complete recovery from the aqueous layer.[3]

      • Ensure the pH of the aqueous layer is correct during extraction. For amine-containing products, the aqueous layer should be basic to ensure the amine is in its neutral, more organic-soluble form.

Problem: Poor Regioselectivity (Mixture of C-7 and C-8 attack products)

  • Possible Cause: Ambiguous Reaction Conditions (pH not clearly acidic or basic).

    • Diagnosis: ¹H NMR or GC-MS analysis of the product shows a mixture of the two possible regioisomers.

    • Solution:

      • For C-8 Attack (Sₙ2): Ensure strictly basic or neutral conditions. Use a strong nucleophile (e.g., an alkoxide, RO⁻) rather than a neutral one (ROH). Avoid any source of acid.

      • For C-7 Attack (Sₙ1-like): Ensure the presence of a sufficient amount of acid catalyst to fully protonate the epoxide. The reaction medium must be unambiguously acidic.[6] Using a non-nucleophilic solvent and a separate nucleophile can sometimes improve selectivity compared to using a solvent that is also the nucleophile (solvolysis).

Problem: Formation of Unexpected Side Products

  • Possible Cause 1: Rearrangement Reactions.

    • Diagnosis: Characterization data (NMR, MS) reveals products with a different carbon skeleton or unexpected functional groups (e.g., allylic alcohols).

    • Solution:

      • Acid-catalyzed conditions, especially with heat, can sometimes promote carbocation rearrangements. Use milder acids or lower the reaction temperature.

      • Strong, non-nucleophilic bases can sometimes promote elimination to form allylic alcohols.[8] Ensure your base is acting as a catalyst for addition, not as a reagent for elimination.

  • Possible Cause 2: Reaction with the Carbonyl Group.

    • Diagnosis: Products indicate addition to the C=O bond of the cyclohexenone ring.

    • Solution: This is more likely with very strong, hard nucleophiles like Grignard reagents. Use a milder nucleophile or a reagent with higher selectivity for epoxides, such as an organocuprate (Gilman reagent).[8]

Section 4: Data Summaries & Visualizations

Table 1: Regioselectivity of Nucleophilic Attack on Carvone-7,8-Oxide
Condition Catalyst/Reagent Nucleophile (Example) Mechanism Major Attack Site Typical Product Reference(s)
Basic NaOMe, NaOHMeO⁻, HO⁻Sₙ2C-8 (less hindered)trans-8-methoxy-p-menth-6-en-2-one[7],[8],[9]
Acidic H₂SO₄, Hydrazine SulfateMeOH, H₂OSₙ1-likeC-7 (more substituted)trans-7-hydroxy-8-methoxy-p-menth-6-en-2-one[2],[7],[9]
Organometallic Grignard (R-MgBr)R⁻ (e.g., Me⁻)Sₙ2C-8 (less hindered)8-alkyl-7-hydroxy-p-menth-6-en-2-one[8]
Diagrams

Below are visualizations of the core mechanism and a logical workflow for troubleshooting common issues.

G cluster_base Base-Catalyzed Pathway (SN2) cluster_acid Acid-Catalyzed Pathway (SN1-like) B_Start Carvone-7,8-Oxide B_Attack Nucleophile (Nu⁻) attacks less hindered C-8 B_Start->B_Attack B_Intermediate Alkoxide Intermediate B_Attack->B_Intermediate B_Protonation Protonation (from solvent/workup) B_Intermediate->B_Protonation B_Product Product B (trans-8-Nu-7-ol) B_Protonation->B_Product A_Start Carvone-7,8-Oxide A_Protonation Protonation of Epoxide Oxygen (H⁺) A_Start->A_Protonation A_TS SN1-like Transition State (δ+ on more substituted C-7) A_Protonation->A_TS A_Attack Nucleophile (Nu-H) attacks C-7 A_TS->A_Attack A_Deprotonation Deprotonation A_Attack->A_Deprotonation A_Product Product A (trans-7-Nu-8-ol) A_Deprotonation->A_Product

Caption: Reaction mechanisms for nucleophilic attack on carvone oxide.

T cluster_causes cluster_solutions start Low Reaction Yield? incomplete Incomplete Reaction (Starting Material Remains) start->incomplete Yes deactivated Deactivated Reagents (No Reaction Starts) start->deactivated No, No Reaction workup_loss Product Loss (Reaction OK by TLC) start->workup_loss No, Reaction Complete sol_incomplete 1. Extend Time 2. Increase Temp 3. Add Catalyst incomplete->sol_incomplete sol_deactivated 1. Use Anhydrous Solvents 2. Dry Glassware 3. Check Reagent Purity deactivated->sol_deactivated sol_workup 1. Perform More Extractions 2. Check Aqueous pH workup_loss->sol_workup

Sources

Troubleshooting

Scaling up the synthesis of trans-(-)-Carvone-5,6-oxide for pilot production

Welcome to the technical support center for the scaled-up synthesis of trans-(−)-Carvone-5,6-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scaled-up synthesis of trans-(−)-Carvone-5,6-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during pilot production. The information herein is grounded in established chemical principles and practical experience to ensure scientific integrity and successful implementation.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of trans-(−)-Carvone-5,6-oxide, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inefficient Epoxidation: The choice of epoxidizing agent and reaction conditions are critical for selectively targeting the endocyclic double bond of carvone. For instance, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are known to selectively epoxidize the electron-rich exocyclic double bond, leading to the undesired carvone-7,8-oxide.[1][2][3] Conversely, alkaline hydrogen peroxide is effective for epoxidizing the electron-deficient α,β-unsaturated ketone system to form the desired trans-(−)-Carvone-5,6-oxide.[2][3][4]

  • Reagent Decomposition: Hydrogen peroxide can decompose, especially in the presence of contaminants or at elevated temperatures, reducing its effective concentration.[5] The base used to activate the peroxide can also degrade if not handled properly.

  • Suboptimal Reaction Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the epoxidation and minimize side reactions.[2] Deviation from the optimal temperature range can lead to reduced yield and the formation of byproducts.

  • Poor Phase Mixing (in biphasic systems): If a phase-transfer catalyst is employed in a biphasic system, inadequate agitation will limit the transport of reactants between the aqueous and organic phases, thereby slowing down the reaction rate.

Solutions:

  • Reagent Selection and Handling:

    • Confirm the use of an appropriate epoxidizing agent for targeting the α,β-unsaturated carbonyl, such as alkaline hydrogen peroxide.

    • Use fresh, properly stored hydrogen peroxide and titrate to determine its exact concentration before use.

    • Ensure the base (e.g., sodium hydroxide) is of high purity and has been stored under appropriate conditions to prevent degradation.

  • Reaction Condition Optimization:

    • Maintain the reaction temperature strictly within the optimized range using an efficient cooling bath.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

  • Improving Phase-Transfer Catalysis (if applicable):

    • Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases.

    • Consider screening different phase-transfer catalysts and optimizing their concentration.

Problem 2: Formation of Significant Byproducts (e.g., cis-Carvone-5,6-oxide, Carvone-7,8-oxide)

Potential Causes:

  • Incorrect Epoxidizing Agent: As mentioned, using a peroxy acid like m-CPBA will favor the formation of the undesired carvone-7,8-oxide.[1][6]

  • Lack of Stereocontrol: The formation of the cis-diastereomer can occur if the reaction conditions do not sufficiently favor the trans-addition of the epoxide. The chiral center in carvone inherently directs the epoxidation to an extent.[7]

  • Over-oxidation or Side Reactions: Prolonged reaction times or excessive temperatures can lead to further oxidation of the product or other side reactions.

Solutions:

  • Verify Reagent and Reaction Type: Ensure the use of alkaline hydrogen peroxide for the synthesis of carvone-5,6-oxide.[3][4]

  • Optimize Reaction Time and Temperature: Monitor the reaction closely to stop it once the starting material is consumed, preventing byproduct formation. Adhere to the recommended low-temperature conditions.

  • Purification Strategy: Employ column chromatography to separate the desired trans-isomer from byproducts. The choice of solvent system for chromatography is crucial for achieving good separation.

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes:

  • Incomplete Quenching of Oxidant: Residual hydrogen peroxide can interfere with the workup and purification process.

  • Emulsion Formation During Extraction: The presence of surfactants or certain salts can lead to the formation of stable emulsions during the aqueous workup, making phase separation difficult.

  • Co-elution of Impurities: Structurally similar byproducts may co-elute with the desired product during chromatography.

Solutions:

  • Effective Quenching: After the reaction is complete, quench any remaining oxidant by adding a reducing agent like sodium sulfite solution.[4]

  • Breaking Emulsions:

    • Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break emulsions.

    • If necessary, filter the mixture through a pad of celite.

  • Chromatography Optimization:

    • Use a high-resolution silica gel for column chromatography.

    • Perform a gradient elution with a carefully selected solvent system (e.g., hexane/ethyl acetate) to improve the separation of isomers and impurities.[4]

    • Analyze fractions by TLC or GC to ensure pure product collection.

Problem 4: Safety Concerns During Scale-Up

Potential Causes:

  • Exothermic Reaction: The epoxidation reaction is exothermic and can lead to a runaway reaction if not properly controlled, especially at a larger scale.[8]

  • Handling Concentrated Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns and is a fire hazard.[5] It can also form explosive mixtures with organic compounds.[5]

  • Peroxide Formation in Solvents: Ethers like THF, if used, can form explosive peroxides upon storage.

Solutions:

  • Thermal Management:

    • Use a reactor with efficient cooling and temperature monitoring capabilities.

    • Add the hydrogen peroxide solution dropwise to control the rate of the reaction and heat generation.[2]

  • Safe Handling of Hydrogen Peroxide:

    • Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9]

    • Work in a well-ventilated fume hood.

    • Avoid contact with metals, dust, and other contaminants that can catalyze its decomposition.[5][9]

    • Never return unused hydrogen peroxide to the original container.[5][9]

  • Solvent Safety:

    • Test solvents for the presence of peroxides before use, especially before distillation.[10]

    • Store peroxide-forming solvents in airtight, dark containers.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of trans-(−)-Carvone-5,6-oxide.

Q1: Why is alkaline hydrogen peroxide the preferred reagent for this synthesis over peroxy acids like m-CPBA?

A1: The choice of reagent is dictated by the electronic nature of the two double bonds in the carvone molecule. The endocyclic double bond is part of an α,β-unsaturated ketone system, making it electron-deficient. The exocyclic double bond, on the other hand, is electron-rich. Peroxy acids like m-CPBA are electrophilic and preferentially react with the more nucleophilic (electron-rich) exocyclic double bond to yield carvone-7,8-oxide.[1][3] In contrast, alkaline hydrogen peroxide generates a hydroperoxide anion (HOO-), which is a nucleophile. This nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated ketone in a Michael-type addition, leading to the formation of the desired trans-(−)-Carvone-5,6-oxide.[3]

Q2: What is the role of the base in the alkaline hydrogen peroxide epoxidation?

A2: The base, typically sodium hydroxide, plays a crucial catalytic role. It deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO-), which is the active nucleophilic species that attacks the α,β-unsaturated ketone.[12] The acid-base reaction between NaOH and H2O2 is a key step in initiating the epoxidation.[12]

Q3: How can I monitor the progress of the reaction effectively during pilot production?

A3: For pilot-scale production, real-time or frequent monitoring is essential. Thin-layer chromatography (TLC) is a rapid and cost-effective method for qualitative analysis of the reaction mixture, allowing you to visualize the consumption of the starting material (carvone) and the formation of the product.[4] For more quantitative and precise monitoring, Gas Chromatography (GC) is highly recommended. GC can provide information on the conversion of the starting material and the relative amounts of the desired product and any byproducts.

Q4: What are the key parameters to consider when scaling up the purification by column chromatography?

A4: When scaling up column chromatography, several factors need to be considered:

  • Column Dimensions: The diameter and length of the column should be increased proportionally to the amount of crude product to be purified. A general rule of thumb is to maintain a silica gel to crude product ratio of around 30-50:1 (w/w).

  • Solvent Consumption: Scaling up will significantly increase solvent consumption. Plan accordingly for solvent procurement and waste disposal.

  • Flow Rate: The optimal flow rate will need to be determined for the larger column to ensure good separation without excessively long run times.

  • Fraction Size: The volume of the fractions collected should be adjusted based on the column size to ensure that the product is collected in a concentrated form without significant cross-contamination.

Q5: Are there any "greener" or more sustainable approaches to this synthesis?

A5: Research is ongoing to develop more environmentally friendly methods for epoxidation. Some potential avenues include:

  • Catalytic Systems: The use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling.[13]

  • Alternative Solvents: Replacing chlorinated solvents with greener alternatives like dialkylcarbonates is an area of active research.[13]

  • Biocatalysis: Enzymatic oxidation presents a highly selective and environmentally benign route, although scaling up can present its own challenges.[14]

III. Experimental Protocols & Data

Detailed Step-by-Step Methodology: Synthesis of trans-(−)-Carvone-5,6-oxide

This protocol is adapted for a pilot scale. Caution: This reaction is exothermic and involves hazardous materials. All operations should be conducted in a suitable reactor with appropriate safety measures in place.

  • Reactor Setup:

    • Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel.

    • Ensure the reactor is clean, dry, and inerted with nitrogen or argon.

  • Reagent Preparation:

    • Prepare a solution of (R)-(−)-carvone in methanol.

    • Prepare a separate aqueous solution of sodium hydroxide.

  • Reaction:

    • Charge the reactor with the solution of (R)-(−)-carvone in methanol.

    • Cool the reactor to 0 °C using a circulating chiller.[2]

    • Slowly add 30% w/w hydrogen peroxide to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.[2]

    • Next, add the aqueous sodium hydroxide solution dropwise over 30-60 minutes, again ensuring the temperature does not exceed 5 °C.[2]

    • Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.[2]

    • Remove the cooling and let the reaction stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.[2]

  • Workup:

    • Cool the reaction mixture back to 0-5 °C.

    • Quench the excess hydrogen peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.[4]

    • Reduce the volume of methanol under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield trans-(−)-Carvone-5,6-oxide as a colorless to pale yellow liquid.[2]

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
(R)-(−)-Carvone:H₂O₂:NaOH Molar Ratio 1 : 1.5 : 0.5An excess of hydrogen peroxide ensures complete conversion of the starting material. The base is used in catalytic amounts.
Reaction Temperature 0 - 5 °C (addition), Room Temp (stirring)Controls exothermicity, minimizes side reactions, and ensures a reasonable reaction rate.[2]
Typical Yield (after purification) 60-75%This is a representative yield for this type of reaction, though it can be optimized.
Purity (by GC) >98%High purity is essential for subsequent applications.

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification start Reactor Setup (Inert Atmosphere) reagents Charge Carvone & Methanol start->reagents cooling Cool to 0°C reagents->cooling h2o2_add Add H₂O₂ (dropwise) cooling->h2o2_add naoh_add Add NaOH (dropwise) h2o2_add->naoh_add stir_rt Stir at RT naoh_add->stir_rt monitoring Monitor by TLC/GC stir_rt->monitoring quench Quench with Na₂SO₃ monitoring->quench solvent_rem Remove Methanol quench->solvent_rem extraction Solvent Extraction solvent_rem->extraction wash Wash with Brine extraction->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure Product: trans-(-)-Carvone-5,6-oxide chromatography->end

Caption: Workflow for the synthesis of trans-(−)-Carvone-5,6-oxide.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Byproduct Formation cause1 Incorrect Reagent (e.g., m-CPBA) problem->cause1 cause2 Reagent Decomposition (H₂O₂, Base) problem->cause2 cause3 Suboptimal Temp. (Too high/low) problem->cause3 cause4 Poor Mixing (Biphasic) problem->cause4 sol1 Verify Use of Alkaline H₂O₂ cause1->sol1 Check sol2 Use Fresh Reagents & Titrate H₂O₂ cause2->sol2 Verify sol3 Strict Temp. Control (0-5°C) cause3->sol3 Optimize sol4 Increase Stirring Rate cause4->sol4 Adjust

Caption: Troubleshooting logic for synthesis issues.

V. References

  • Green Synthesis of Carvenone by Montmorillonite-Catalyzed Isomerization of 1,2-Limonene Oxide. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. (2018, June 19). MDPI. Retrieved March 7, 2026, from [Link]

  • Method for realizing one-step synthesis of carvone through catalytic oxidation. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Ultrasound assisted phase-transfer catalytic epoxidation of 1,7-octadiene - a kinetic study. (2007, January 15). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Process for the preparation of carvone. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Method for preparing carvone from carveol by heterogeneous catalytic oxidation with molecular oxygen. (2018, May 25). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Epoxidation Mechanisms of Carvone. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Carvone Epoxidation Prelab Lecture. (2018, July 30). YouTube. Retrieved March 7, 2026, from [Link]

  • Regioselective Epoxidation of Carvone. (n.d.). Nanalysis. Retrieved March 7, 2026, from [Link]

  • PTC Useful for Ring Closure to Epoxides. (n.d.). PTC Organics, Inc. Retrieved March 7, 2026, from [Link]

  • Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. (2022, July 20). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Safe Handling. (n.d.). European Organic Peroxide Safety Group. Retrieved March 7, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved March 7, 2026, from [Link]

  • GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Robert Morris University. Retrieved March 7, 2026, from [Link]

  • CARVONE-5,6-OXIDE, TRANS-(-)-. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]

  • Solved In this experiment you epoxidized R-carvone. (2020, October 12). Chegg.com. Retrieved March 7, 2026, from [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (2006, July 1). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. (2023, January 23). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • CARVONE-5,6-OXIDE, TRANS-(-)-. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3‐ and 6‐modified carvone substrates. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • CARVONE-5,6-OXIDE, TRANS-(+)-. (n.d.). gsrs. Retrieved March 7, 2026, from [Link]

  • PEROXIDE FORMING CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved March 7, 2026, from [Link]

  • CHEM 2212L Experiment 4 - Conversion of Carvone to Carvacrol. (2020, June 19). YouTube. Retrieved March 7, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-CARVEOL. (2007, August 8). European Patent Office. Retrieved March 7, 2026, from [Link]

  • Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by. (2024, January 15). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carvone-5,6-oxide, trans-(-)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Stereospecific synthesis of (+)2R,5R trans dihydrocarvone from (-) carvone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Carvone-5,6-oxide, cis-(-)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Carvone oxide. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • Carvone-5,6-oxide, trans-(+)- CAS# 36616-60-1. (n.d.). Scent.vn. Retrieved March 7, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparison of trans-(-)-Carvone-5,6-oxide vs cis-(-)-Carvone-5,6-oxide reactivity

Comparative Reactivity Guide: trans- vs cis-Carvone-5,6-oxide in Asymmetric Synthesis Introduction In the realm of target-oriented synthesis, α,β-epoxy ketones serve as indispensable electrophilic linchpins. Carvone-5,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: trans- vs cis-Carvone-5,6-oxide in Asymmetric Synthesis

Introduction

In the realm of target-oriented synthesis, α,β-epoxy ketones serve as indispensable electrophilic linchpins. Carvone-5,6-oxide, derived from the natural monoterpene carvone, is a prime example. The epoxidation of carvone’s enone system yields two distinct diastereomers: cis-(-)-carvone-5,6-oxide and trans-carvone-5,6-oxide[1]. Because the isopropenyl group at C4 projects over the cyclohexanone ring, it creates a profound stereofacial bias. This guide dissects the physicochemical properties, mechanistic reactivity, and experimental handling of both isomers, providing researchers and drug development professionals with a predictive framework for nucleophilic ring-opening reactions.

Structural Architecture & Physicochemical Divergence

The fundamental difference between the cis and trans isomers lies in the relative spatial orientation of the epoxide oxygen and the bulky isopropenyl group. In the cis isomer, these groups are syn-facial, creating significant steric crowding. In the trans isomer, they are anti-facial, leaving the epoxide relatively exposed to nucleophilic attack[1].

Table 1: Physicochemical and Spectroscopic Comparison

Parametercis-(-)-Carvone-5,6-oxidetrans-Carvone-5,6-oxide
Absolute Configuration (1S,4R,6S)(1R,4R,6R)
CAS Registry Number 18383-49-833204-74-9
13C NMR (Epoxide Carbons) 58.4 ppm, 61.0 ppm59.3 ppm, 64.8 ppm
Diastereomeric Yield (Alkaline H₂O₂) ~94% (Major Product)~6% (Minor Product)
Steric Accessibility (β-face) Heavily hindered by syn-isopropenylHighly accessible (anti-isopropenyl)
Organoleptic Profile Minty, coolSweet caraway, spicy, minty

Data synthesized from [2] and [1].

Mechanistic Reactivity Profiles

A. Diastereoselective Epoxidation Kinetics The synthesis of carvone-5,6-oxide via Weitz-Scheffer epoxidation (alkaline H₂O₂) is inherently diastereoselective. The hydroperoxide anion (HOO⁻) acts as a soft nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ketone via a conjugate Michael addition. The pseudo-equatorial positioning of the isopropenyl group sterically shields one face of the ring, directing the hydroperoxide attack to the opposite face. Consequently, oxidation of R-(-)-carvone yields a 94:6 ratio favoring the cis-diastereomer ()[1].

B. Nucleophilic Ring-Opening Trajectories Epoxides are strained electrophiles, but α,β-epoxy ketones are uniquely dual-activated. Nucleophiles can attack either the α- or β-carbon.

  • trans-Isomer Reactivity: The anti relationship of the isopropenyl group allows standard S_N2 attack at the β-carbon with minimal steric interference. This leads to predictable α-substituted β-hydroxy ketones.

  • cis-Isomer Reactivity: The syn-isopropenyl group acts as a steric wall, blocking the standard Bürgi-Dunitz approach trajectory. This forces bulky nucleophiles (like organometallics or Grignard reagents) to either attack via an S_N2' pathway or alters the regioselectivity entirely, shifting attack to the less hindered α-carbon despite electronic disfavorability ()[3].

C. Reductive Halogenation When subjected to a Lewis acid-mediated reductive ring-opening (e.g., the SbCl₃-Bu₄NX system), carvone oxide undergoes regioselective cleavage to form haloalcohols. The Lewis acidic SbCl₃ coordinates with the epoxide oxygen, weakening the C-O bonds, while the halide attacks the least sterically hindered position ()[4].

Visualizing the Reaction Pathways

Reactivity_Pathways cluster_cis cis-(-)-Carvone-5,6-oxide Pathway cluster_trans trans-Carvone-5,6-oxide Pathway Cis_Isomer cis-Isomer (1S,4R,6S) Cis_TS Sterically Hindered Transition State Cis_Isomer->Cis_TS Nucleophile Cis_Prod Altered Regioselectivity (e.g., SN2' Attack) Cis_TS->Cis_Prod Blocked Trajectory Trans_Isomer trans-Isomer (1R,4R,6R) Trans_TS Accessible Transition State Trans_Isomer->Trans_TS Nucleophile Trans_Prod Standard Regioselectivity (beta-Attack) Trans_TS->Trans_Prod Favorable SN2

Figure 1: Divergent nucleophilic ring-opening pathways of cis and trans carvone-5,6-oxide.

Experimental Protocols: Self-Validating Workflows

Protocol A: Diastereoselective Epoxidation of (-)-Carvone Objective: Synthesize cis-(-)-carvone-5,6-oxide with high diastereomeric excess.

  • Preparation: Dissolve 10.0 mmol of R-(-)-carvone in 15 mL of HPLC-grade methanol.

  • Cooling: Chill the solution to -20 °C using a dry ice/acetone bath. Causality: Low temperatures decelerate the background decomposition of H₂O₂ and kinetically favor the syn-facial Michael addition over non-selective oxidation.

  • Addition: Dropwise, add 3.0 mL of 30% aqueous H₂O₂, followed immediately by 2.0 mL of 6M NaOH. Causality: Methanol acts as a co-solvent to homogenize the biphasic aqueous/organic mixture, ensuring uniform enolate formation.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active carvone spot disappears (typically 2 hours).

  • Workup & Verification: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with dichloromethane, dry over MgSO₄, and concentrate. Validate the 94:6 cis:trans ratio by integrating the epoxide ¹³C NMR signals at 58.4 ppm (cis) versus 59.3 ppm (trans)[1].

Protocol B: Regioselective Reductive Ring-Opening (SbCl₃-Bu₄NX) Objective: Convert carvone-5,6-oxide to a haloalcohol.

  • Activation: In a flame-dried flask under argon, dissolve 1.0 mmol of carvone-5,6-oxide and 0.2 mmol of SbCl₃ in anhydrous dichloromethane. Causality: The highly oxophilic SbCl₃ acts as a Lewis acid, coordinating to the epoxide oxygen and polarizing the C-O bonds without prematurely cleaving them.

  • Nucleophilic Attack: Add 1.0 mmol of tetrabutylammonium bromide (Bu₄NBr) and 1.8 mmol of Na₂S₂O₃·5H₂O. Causality: The bulky Bu₄NBr provides a highly soluble, naked bromide ion. The steric bulk of the cis-isopropenyl group forces the bromide to attack the less hindered carbon. Na₂S₂O₃ acts as a mild reductant to trap the intermediate.

  • Validation (Post-Reaction): Purify via silica gel chromatography. Confirm ring-opening via IR spectroscopy by observing the appearance of a broad -OH stretch at ~3420 cm⁻¹ while retaining the ketone C=O stretch at ~1717 cm⁻¹[4].

Conclusion

For drug development professionals, the choice between cis- and trans-carvone-5,6-oxide is not merely a matter of starting material availability, but a strategic decision that dictates the downstream stereochemical and regiochemical outcomes of nucleophilic ring-opening cascades. By understanding the steric shielding provided by the isopropenyl group, chemists can rationally design asymmetric syntheses that leverage, rather than fight, the molecule's inherent facial bias.

References

  • Title: Reductive Ring-Opening Reaction of 2,3-Epoxy-1,4-butanediones with SbCl₃-Bu₄NI in the Presence of Na₂S₂O₃ Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Oxidative C–C Bond Formation in Heterocyclic Chemistry Source: Baran Lab, The Scripps Research Institute URL: [Link]

  • Title: Carvone-5,6-oxide, cis-(-)- | CID 11030188 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

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Comparative

A Comparative Analysis of the Biological Activity of Carvone and Carvone Oxide: A Guide for Researchers

In the realm of natural product chemistry and drug development, monoterpenes have emerged as a focal point of research due to their vast structural diversity and significant pharmacological potential. Among these, carvon...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and drug development, monoterpenes have emerged as a focal point of research due to their vast structural diversity and significant pharmacological potential. Among these, carvone, a constituent of essential oils from plants like spearmint and caraway, and its oxidized derivative, carvone oxide (also known as epoxycarvone), have garnered considerable attention. This guide provides a comprehensive comparative analysis of the biological activities of these two compounds, supported by experimental data, to assist researchers in navigating their potential therapeutic applications.

Introduction: Structural and Chemical Profiles

Carvone (C₁₀H₁₄O) is a monoterpenoid ketone existing as two enantiomers: (R)-(-)-carvone, with a characteristic spearmint scent, and (S)-(+)-carvone, which has a caraway-like aroma.[1][2] Carvone oxide is formed through the epoxidation of carvone's isopropenyl group.[3] This structural modification, the addition of an epoxide ring, significantly alters the molecule's electronic and steric properties, leading to distinct biological activities.

Comparative Biological Efficacy

The addition of the epoxide ring to the carvone structure modulates its biological activity, sometimes enhancing it and at other times altering its specificity. This section delves into a side-by-side comparison of their performance in key biological assays.

Antimicrobial Activity

Both carvone and carvone oxide exhibit notable antimicrobial properties, however, their spectrum of activity and potency can differ. Carvone's antimicrobial action is largely attributed to its ability to disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and loss of cellular integrity.[4][5][6][7]

Carvone oxide also functions by disrupting microbial cell membranes.[4] Clinical observations have shown its significant antimicrobial activity at concentrations as low as 0.1%, with minimum inhibitory concentrations (MICs) against common skin pathogens ranging from 0.49 to 15.63 μg/mL.[4]

CompoundTarget OrganismMIC (μg/mL)Reference
Carvone Staphylococcus aureus182 (in PLGA nanoparticles)[8]
Escherichia coli374 (in PLGA nanoparticles)[8]
Carvone Oxide Common skin pathogens0.49 - 15.63[4]
Staphylococcus aureusDemonstrable activity[9]
Candida albicansDemonstrable activity[9]

This table summarizes representative data. MIC values can vary based on the specific strain and experimental conditions.

Anticonvulsant Activity

One of the most distinct differences in the biological profiles of carvone and carvone oxide lies in their effects on the central nervous system, particularly their anticonvulsant properties.

(S)-(+)-carvone has been shown to possess anticonvulsant-like activity, significantly increasing the latency of convulsions induced by pentylenetetrazole (PTZ) and picrotoxin (PIC) in mice at a dose of 200 mg/kg.[10] In contrast, (R)-(-)-carvone was found to be ineffective against these types of convulsions.[10]

Carvone oxide, in its various isomeric forms, has demonstrated potent and broad-spectrum anticonvulsant effects. In PTZ-induced seizure tests, all stereoisomers of epoxycarvone (at 300 mg/kg) increased the latency to seizure onset and provided 100% protection against mortality.[9] They were also effective in the maximal electroshock-induced seizure (MES) model, indicating an ability to prevent the spread of seizures.[9]

Compound/DerivativeSeizure ModelDosageKey FindingReference
(S)-(+)-Carvone PTZ & PIC200 mg/kgIncreased latency of convulsions
(R)-(-)-Carvone PTZ & PIC200 mg/kgIneffective
Epoxycarvone (all stereoisomers) PTZ300 mg/kgIncreased seizure latency, 100% protection against death[9]
Epoxycarvone (all stereoisomers) MES300 mg/kgPrevention of tonic seizures[9]
Insecticidal Activity

Carvone has well-documented insecticidal properties against a range of agricultural pests.[2][11] For instance, a nano-emulsion of carvone was found to be highly effective against the aphids Rhopalosiphum maidis and Sitobion avenae, with an LC50 ranging from 0.87 to 1.94 mg/mL after 24 hours.[12][13]

Information directly comparing the insecticidal activity of carvone oxide is less prevalent in the readily available literature. However, the structural modifications in carvone oxide could potentially alter its interaction with insect target sites, such as the octopamine or GABA receptors, warranting further investigation.

Mechanistic Insights: A Deeper Dive

The differing biological activities of carvone and carvone oxide can be traced back to their distinct molecular interactions with biological targets.

Carvone: Membrane Disruption and Beyond

Carvone's primary antimicrobial mechanism involves the disruption of the bacterial cell membrane's permeability.[5] This lipophilic monoterpene is thought to intercalate into the lipid bilayer, leading to a loss of ion gradients and leakage of cellular contents.[6][7][14] In terms of its neurological effects, (R)-(-)-carvone has been shown to enhance GABAergic transmission by modulating GABAA receptors, contributing to its sedative effects.[10]

A Prepare serial dilutions of test compound in microtiter plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC: lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Preparation of Test Compounds: Dissolve carvone and carvone oxide in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This is a widely used preclinical model to screen for potential anticonvulsant drugs.

Workflow:

A Administer test compound (Carvone/Carvone Oxide) or vehicle to mice B After a defined pretreatment time, administer PTZ (convulsant) A->B C Observe mice for seizure onset and mortality for a set period B->C D Record latency to first convulsion and percentage of mortality C->D

Caption: Workflow for the PTZ-induced seizure model.

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer the test compounds (carvone or carvone oxide) or the vehicle (e.g., saline with a surfactant) intraperitoneally or orally.

  • Pretreatment Time: Allow for a specific pretreatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation cage and observe for the onset of clonic-tonic convulsions and mortality for at least 30 minutes.

  • Data Analysis: Record the latency (time) to the first convulsion and the number of animals that are protected from seizures and death.

Cytotoxicity and Safety Profile

While both compounds show promise, it is crucial to consider their potential cytotoxicity. Carvone has been shown to be cytotoxic to some tumor cell lines. [15]For example, S-(+)-carvone has demonstrated pronounced cytotoxicity against ovarian cancer cells (SW-629). [15]However, studies have also indicated a lack of cytotoxicity of carvone and its derivatives on normal cell lines like MRC-5 at concentrations up to 50 µg/mL. [16][17] Carvone oxide has a high risk of dermal sensitization and is prohibited for use as a fragrance ingredient by the International Fragrance Association (IFRA). [4]However, it is recognized by the FDA as a synthetic flavoring substance. [4]Dermal toxicity assessments indicate that concentrations up to 5.0% are negligible irritants. [4]

Conclusion and Future Directions

This comparative analysis reveals that while both carvone and carvone oxide possess a spectrum of valuable biological activities, their profiles are distinct. Carvone oxide generally exhibits more potent and broader-spectrum anticonvulsant activity. In contrast, carvone has been more extensively studied for its insecticidal properties. Both compounds demonstrate significant antimicrobial potential.

The choice between carvone and carvone oxide for further research and development will depend on the specific therapeutic target. The epoxidation of carvone presents a clear example of how minor structural modifications can lead to significant changes in biological function. Future research should focus on a more direct comparative evaluation of these compounds across a wider range of biological assays and delve deeper into their mechanisms of action to unlock their full therapeutic potential.

References

  • Health Benefits and Pharmacological Properties of Carvone - PMC. (2021, December 1). National Center for Biotechnology Information. [Link]

  • CARVONE OXIDE - Moumoujus. Moumoujus. [Link]

  • Pharmacological properties of carvones. Carvone exhibits multiple... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Carvone: A Bioactive Monoterpene with Diverse Pharmacological Applications | Request PDF - ResearchGate. (2026, January 18). ResearchGate. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). MDPI. [Link]

  • Chemical structure of carvone. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity—In Vitro, In Vivo and Ex Vivo Studies - MDPI. (2024, September 13). MDPI. [Link]

  • (-)-Carvone: antispasmodic effect and mode of action - PubMed. (2013, March 15). National Center for Biotechnology Information. [Link]

  • (PDF) Health Benefits and Pharmacological Properties of Carvone - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • Health Benefits and Pharmacological Properties of Carvone | Publicación - Sílice. Sílice. [Link]

  • Health Benefits and Pharmacological Properties of Carvone - MDPI. (2021, December 1). MDPI. [Link]

  • Comparative Anticonvulsant Study of Epoxycarvone Stereoisomers - PMC. (2015, October 29). National Center for Biotechnology Information. [Link]

  • Health Benefits and Pharmacological Properties of Carvone - Semantic Scholar. (2021, December 1). Semantic Scholar. [Link]

  • Citral and carvone chemotypes from the essential oils of Colombian Lippia alba (Mill.) N.E. Brown: composition, cytotoxicity and antifungal activity - SciELO. SciELO. [Link]

  • Influence of the Chirality of (R)-( )- and (S)-(þ)-carvone in the Central Nervous System: A Comparative Study. (2007, February 13). Wiley Online Library. [Link]

  • Cytotoxic effects of S-(+)-Carvone on selected human cancer cell lines - ResearchGate. ResearchGate. [Link]

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Validation

A Researcher's Guide to the Stereochemical Assignment of trans-(–)-Carvone-5,6-oxide: An NMR-Centric Comparative Analysis

In the realm of natural product synthesis and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product synthesis and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy. The epoxidation of (–)-carvone, a readily available chiral starting material, can yield multiple stereoisomers of carvone oxide. This guide provides an in-depth, technically-focused comparison of methodologies for the stereochemical assignment of trans-(–)-carvone-5,6-oxide, with a primary emphasis on the power and versatility of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal logic behind experimental choices in NMR and objectively compare its performance against alternative analytical techniques.

The Stereochemical Puzzle of Carvone Oxide

(–)-Carvone possesses two prochiral double bonds, and epoxidation can occur at either the endocyclic or exocyclic position, leading to regioisomers. Furthermore, the approach of the oxidizing agent to the double bond can occur from two different faces, resulting in diastereomers. The focus of this guide, trans-(–)-carvone-5,6-oxide, presents a specific stereochemical challenge: confirming the trans relationship between the epoxide ring and the isopropenyl group. This guide will illuminate the path to an unambiguous assignment.

NMR Spectroscopy: The Cornerstone of Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for determining the three-dimensional structure of molecules in solution.[1][2] Its strength lies in the ability to probe the chemical environment and spatial relationships of individual atoms within a molecule. For the stereochemical assignment of trans-(–)-carvone-5,6-oxide, a suite of NMR experiments is employed, each providing a unique piece of the structural puzzle.

Key NMR Techniques and Their Mechanistic Roles:
  • ¹H and ¹³C NMR: These fundamental one-dimensional experiments provide the initial overview of the molecule's proton and carbon framework.[3] For carvone oxide, the chemical shifts of the protons and carbons of the oxirane ring (typically observed between 2.90 - 3.24 ppm in ¹H NMR) are sensitive to the local stereochemistry.[4]

  • COSY (Correlation Spectroscopy): This two-dimensional experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of covalent bonds through the molecule.[5] In our target molecule, COSY is instrumental in assigning the protons within the cyclohexanone ring and the isopropenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) correlations between protons and carbons.[6] HMBC is crucial for connecting different spin systems, for instance, linking the methyl protons to the quaternary carbons of the epoxide and the isopropenyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is the through-space transfer of nuclear spin polarization between spatially proximate nuclei.[7] This is the most powerful NMR technique for determining stereochemistry.[8] For trans-(–)-carvone-5,6-oxide, the key is to observe NOE correlations between the protons of the epoxide ring and the protons of the isopropenyl group. The presence or absence of specific NOEs provides definitive proof of the relative orientation of these groups.[9]

Visualizing the NMR Workflow

The logical progression of NMR experiments for stereochemical assignment can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR cluster_2D_Connectivity 2D Connectivity cluster_2D_Stereochem 2D Stereochemistry 1H_NMR ¹H NMR (Proton Framework) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Through-Space Correlations) HMBC->NOESY Final_Assignment Unambiguous Stereochemical Assignment NOESY->Final_Assignment Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR

Caption: Workflow for NMR-based stereochemical assignment.

Experimental Protocol: NMR Analysis of trans-(–)-Carvone-5,6-oxide
  • Sample Preparation: Dissolve 1-5 mg of the purified carvone oxide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[10] Use a standard 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • COSY Acquisition: Run a standard gradient-enhanced COSY experiment.

  • HSQC Acquisition: Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond C-H coupling constants (~145 Hz).

  • HMBC Acquisition: Acquire a standard gradient-enhanced HMBC experiment optimized for long-range C-H coupling constants (e.g., 8 Hz).

  • NOESY Acquisition: Acquire a 2D NOESY experiment with a mixing time optimized for the molecular size (typically 500-800 ms for small molecules).

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the correlations in each spectrum to build the molecular structure and determine the relative stereochemistry based on key NOE cross-peaks.

Alternative and Complementary Techniques

While NMR is a powerful tool, other techniques can provide valuable, often complementary, information for stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.[12]

  • Principle: X-rays are diffracted by the electrons in a crystal lattice, and the resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the positions of all atoms.

  • Advantages: Provides a definitive, high-resolution structure.

  • Limitations: Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as the solution-state conformation.

  • Experimental Protocol:

    • Grow single crystals of the compound (e.g., by slow evaporation of a solvent).

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure using specialized software.

Chiroptical Spectroscopy (ECD and VCD)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.

  • Principle: Chiral molecules interact differently with left and right circularly polarized light, resulting in a characteristic CD spectrum. This spectrum is highly sensitive to the molecule's stereochemistry.

  • Advantages: Requires small amounts of sample and is non-destructive. Can be used to determine the absolute configuration by comparing experimental spectra with computationally predicted spectra.[13][14]

  • Limitations: The interpretation of the spectra often relies on quantum chemical calculations, which can be computationally intensive.[15]

  • Experimental Protocol:

    • Dissolve the sample in a suitable solvent.

    • Record the ECD or VCD spectrum using a CD spectrometer.

    • Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the spectra for all possible stereoisomers.

    • Compare the experimental spectrum to the calculated spectra to determine the absolute configuration.

Chemical Derivatization

Chemical derivatization involves reacting the molecule of interest with a chiral derivatizing agent to form diastereomers that can be more easily distinguished by techniques like NMR or chromatography. The Mosher's ester analysis is a classic example.[16]

  • Principle: The formation of diastereomers introduces new stereocenters with known configurations. The NMR signals of the resulting diastereomers will be different, and the analysis of these differences can reveal the stereochemistry of the original molecule.

  • Advantages: Can be a very sensitive method for determining the absolute configuration of stereogenic centers, particularly those bearing hydroxyl groups.

  • Limitations: Requires a suitable functional group for derivatization and can be a multi-step process. The analysis of the resulting NMR spectra can be complex.

  • Experimental Protocol:

    • React the analyte with both enantiomers of a chiral derivatizing agent (e.g., (R)- and (S)-MTPA-Cl for Mosher's ester analysis).

    • Purify the resulting diastereomeric products.

    • Acquire ¹H NMR spectra for both diastereomers.

    • Analyze the differences in chemical shifts (Δδ = δS - δR) to assign the absolute configuration.

Comparative Analysis of Techniques

Technique Principle Sample Requirement Experimental Time Cost Conclusiveness Key Advantage Key Limitation
NMR Spectroscopy Nuclear spin properties in a magnetic field1-10 mgHours to daysModerate to HighHigh (for relative stereochemistry)Provides detailed structural information in solutionCan be complex to interpret; may not give absolute configuration directly
X-ray Crystallography X-ray diffraction by a crystal lattice<1 mg (single crystal)Days to weeksHighAbsoluteUnambiguous 3D structureRequires a suitable single crystal
Chiroptical Spectroscopy (ECD/VCD) Differential absorption of polarized light<1 mgHoursModerateHigh (with computation)Determines absolute configurationRelies on accurate computational modeling
Chemical Derivatization Formation of diastereomers1-5 mgDaysLow to ModerateHighSensitive method for specific functional groupsRequires a suitable functional group; can be laborious

Conclusion

For the stereochemical assignment of trans-(–)-carvone-5,6-oxide, a multi-technique approach is often ideal, but NMR spectroscopy, particularly 2D NOESY, provides the most comprehensive and direct evidence for the relative stereochemistry in solution. The ability to observe through-space correlations allows for a definitive assignment of the trans configuration. While X-ray crystallography can provide an absolute and unambiguous structure, the requirement of a single crystal can be a significant hurdle. Chiroptical methods, supported by computational chemistry, offer a powerful alternative for determining the absolute configuration.[17][18][19] Chemical derivatization remains a valuable tool, especially when other methods are inconclusive. Ultimately, the choice of technique will depend on the specific research question, available instrumentation, and the physical properties of the compound. However, a thorough NMR analysis should be considered the foundational experiment for any stereochemical investigation of small molecules like carvone oxide.

References

  • Combination of X-ray Diffraction and Specific Rotation to Unequivocally Characterize Carvone Semicarbazone Deriv
  • Using Empirical Rules from 13 C NMR Analysis to Determine the Stereochemistry of the Epoxide Located at the 5,6-position of Decalinic Systems.MDPI. (2000-03-22).
  • Combination of X-ray Diffraction and Specific Rotation to Unequivocally Characterize Carvone Semicarbazone Derivatives | Journal of Chemical Education. ACS Publications. (2020-04-23). [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. PMC.[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.[Link]

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  • Determination of the absolute stereochemistry of the epoxide group in alpinia epoxide by NMR. PubMed.[Link]

  • The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method base.
  • The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. (2025-08-06). [Link]

  • Chiral Molecular Alloys: Patterson-Search Structure Determination of L -Carvone and DL -Carvone from X-ray Powder Diffraction Data at 218 K. ResearchGate. (2021-11-25). [Link]

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Comparative

A Comparative Analysis of the Efficacy of Trans-Carvone-Oxide and Other Monoterpene Epoxides

A Technical Guide for Researchers and Drug Development Professionals In the ever-evolving landscape of natural product chemistry and drug discovery, monoterpene epoxides have emerged as a class of compounds with signific...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of natural product chemistry and drug discovery, monoterpene epoxides have emerged as a class of compounds with significant therapeutic potential. Their unique chemical structures, characterized by a strained three-membered epoxide ring, confer a high degree of reactivity and biological activity. This guide provides a comprehensive comparison of the efficacy of trans-carvone-oxide against other prominent monoterpene epoxides, namely limonene oxide and alpha-pinene oxide. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research and development endeavors.

Introduction to Monoterpene Epoxides

Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are major constituents of essential oils and are known for their diverse biological activities. The introduction of an epoxide functional group into the monoterpene scaffold can significantly alter its physicochemical properties and enhance its biological efficacy. This structural modification often leads to increased reactivity, allowing for interactions with a wider range of biological targets. This guide will focus on the comparative efficacy of three key monoterpene epoxides: trans-carvone-oxide, limonene oxide, and alpha-pinene oxide, across several key biological activities.

Antimicrobial Efficacy: A Comparative Overview

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Monoterpene epoxides have demonstrated promising antimicrobial properties.

Mechanism of Action

The antimicrobial action of monoterpenes and their epoxides is often attributed to their ability to disrupt the integrity of microbial cell membranes. Their lipophilic nature facilitates their accumulation in the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Comparative Data

Direct comparative studies on the antimicrobial efficacy of trans-carvone-oxide, limonene oxide, and alpha-pinene oxide are limited. However, by compiling data from various studies on the parent compounds and related derivatives, we can draw some inferences.

CompoundTest OrganismMIC (μg/mL)Reference
CarvoneStaphylococcus aureus182 (in nanoparticles)[1]
CarvoneEscherichia coli374 (in nanoparticles)[1]
LimoneneListeria monocytogenes20,000
LimoneneVarious Bacteria200,000[2]
(+)-α-PineneCandida albicans117 - 4150
(+)-β-PineneCandida albicans117 - 4150[3]

Note: The data presented is for the parent monoterpenes and not the epoxides, highlighting a significant gap in the current literature.

While quantitative data for the epoxides is scarce, a study on the essential oils of Colombian Lippia alba found that a carvone-rich chemotype (containing carvone and limonene) was not active against several fungal strains at concentrations < 500 μg/mL, whereas a citral-rich chemotype showed antifungal activity.[4] This suggests that the presence of other compounds can significantly influence the overall antimicrobial effect.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of essential oils and their components.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., trans-carvone-oxide)

  • Microorganism culture (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Serial Dilutions: The test compound is serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compound in microplate B->C D Incubate microplate C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution Assay.

Insecticidal Efficacy: A Comparative Perspective

Monoterpene epoxides have also been investigated for their potential as natural insecticides, offering a more environmentally benign alternative to synthetic pesticides.

Mechanism of Action

The insecticidal activity of monoterpenes is often linked to their neurotoxic effects. They can act on the nervous system of insects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission, or by modulating other neurotransmitter systems.

Comparative Data
CompoundLC50 (µg/mL)Reference
Carvone epoxide522.5[5]
Limonene epoxide522.5[5]
Carvone148.6[5]
Limonene30.5[5]
α-Pinene> 1000[5]

Interestingly, this study suggests that the epoxide forms of carvone and limonene are less potent as larvicides against Aedes aegypti compared to their parent compounds.[5] Another study on the toxicity of monoterpenoids against the psyllid Poratrioza sinica found that at a concentration of 10 mL/L, carvone caused 100% mortality, while α-pinene and limonene resulted in less than 50% mortality.[2]

Experimental Protocol: Contact Toxicity Bioassay

The following protocol outlines a general method for assessing the contact toxicity of a compound against insects.

Objective: To determine the dose of a test compound that is lethal to 50% of a test insect population (LD50).

Materials:

  • Test compound (e.g., trans-carvone-oxide)

  • Test insects (e.g., stored product beetles)

  • Acetone or other suitable solvent

  • Microsyringe or microapplicator

  • Petri dishes or vials

  • Ventilated holding containers

Procedure:

  • Preparation of Dosing Solutions: A series of concentrations of the test compound are prepared in a suitable solvent.

  • Topical Application: A precise volume (e.g., 1 µL) of each dosing solution is topically applied to the dorsal thorax of individual insects. A control group is treated with the solvent only.

  • Observation: The treated insects are placed in ventilated containers with access to food and water.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: The LD50 value is calculated using probit analysis or other appropriate statistical methods.

experimental_workflow_insect cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound C Topically apply test compound to insects A->C B Select and acclimate test insects B->C D Place insects in observation containers C->D E Record mortality at set time intervals D->E F Calculate LD50 value using statistical analysis E->F

Caption: Workflow for Contact Toxicity Bioassay.

Anticonvulsant Efficacy: A Promising Therapeutic Avenue

Epilepsy is a neurological disorder characterized by recurrent seizures. Several monoterpenes and their derivatives have demonstrated anticonvulsant properties, suggesting their potential as novel antiepileptic drugs.

Mechanism of Action

The anticonvulsant effects of monoterpenes are thought to be mediated through various mechanisms, including modulation of GABAergic and glutamatergic neurotransmission, and interaction with voltage-gated ion channels. Some studies suggest that the mechanism of action for epoxy-carvone may involve the blockade of voltage-gated Na+ channels rather than direct activation of GABA(A) benzodiazepine receptors.[6]

Comparative Data

A significant study directly compared the anticonvulsant activity of the stereoisomers of epoxycarvone in mice using the pentylenetetrazole (PTZ)-induced seizure model.[7]

Compound (300 mg/kg)Latency to First Seizure (seconds)Protection Against Death (%)Reference
(+)-cis-Epoxycarvone900.0 ± 0.0100[7]
(-)-cis-Epoxycarvone763.3 ± 69.2100[7]
(+)-trans-Epoxycarvone791.1 ± 108.9100[7]
(-)-trans-Epoxycarvone743.0 ± 83.7100[7]
Control109.9 ± 13.0Not specified[7]

All stereoisomers of epoxycarvone significantly increased the latency to the first seizure and provided 100% protection against death compared to the control group.[7] Another study on alpha,beta-epoxy-carvone (a mixture of isomers) showed significant protection against PTZ-induced convulsions at doses of 300 and 400 mg/kg.[8]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a common in vivo model for screening anticonvulsant drugs.

Objective: To evaluate the ability of a test compound to protect against seizures induced by the chemoconvulsant pentylenetetrazole.

Materials:

  • Test compound (e.g., trans-carvone-oxide)

  • Pentylenetetrazole (PTZ)

  • Male Swiss mice (or other suitable rodent model)

  • Vehicle (e.g., saline, DMSO)

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • PTZ Induction: After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) is administered.[1][9]

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, generalized clonic-tonic seizures) and mortality.[9]

  • Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures and death are recorded. The ED50 (the dose that protects 50% of the animals) can be calculated.

experimental_workflow_anticonvulsant cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize animals to lab conditions C Administer test compound or vehicle to animals A->C B Prepare test compound and PTZ solutions B->C D Administer convulsant dose of PTZ C->D E Observe and record seizure activity and mortality D->E F Calculate protective effects and ED50 E->F

Caption: Workflow for PTZ-Induced Seizure Model.

Conclusion and Future Directions

This guide provides a comparative overview of the efficacy of trans-carvone-oxide and other monoterpene epoxides. While the available data highlights the potential of these compounds in various therapeutic areas, it also underscores a significant gap in the literature: the lack of direct, quantitative comparative studies.

For antimicrobial and insecticidal activities , the data on the epoxide forms is particularly sparse, making direct comparisons challenging. Future research should focus on head-to-head studies to determine the relative potency of trans-carvone-oxide, limonene oxide, and alpha-pinene oxide against a broad spectrum of microbes and insect pests.

In the realm of anticonvulsant activity , the existing research on epoxycarvone is promising. All stereoisomers have demonstrated significant protective effects in preclinical models. Further investigation into the specific mechanisms of action and the potential for synergistic effects with existing antiepileptic drugs is warranted.

References

  • Preliminary Microbiological Tests of S-Carvone and Geraniol and Selected Derivatives of These Compounds That May Be Formed in the Processes of Isomerization and Oxidation. MDPI. (2022). [Link]

  • Citral and carvone chemotypes from the essential oils of Colombian Lippia alba (Mill.) N.E. Brown: composition, cytotoxicity and antifungal activity. SciELO. (2011). [Link]

  • The agar microdilution method - a new method for antimicrobial susceptibility testing for essential oils and plant extracts. PubMed. (2016). [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. JoVE. (2018). [Link]

  • agar microdilution method – a new method for antimicrobial susceptibility testing for essential oils and plant extracts. Journal of Applied Microbiology. (2016). [Link]

  • The Evaluation of Essential Oils for Antimicrobial Activity. ScholarWorks@GVSU. (2012). [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. (2022). [Link]

  • Epileptic seizures induced by pentylenetetrazole kindling accelerate Alzheimer-like neuropathology in 5×FAD mice. Frontiers. (2023). [Link]

  • The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria. MDPI. (2022). [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. AgriSustain-An International Journal. (2024). [Link]

  • Contact toxicity of insecticides against rice weevil, Sitophilus oryzae L. and its effect on progeny production. Scientific Reports. (2024). [Link]

  • Insect Toxicity Bioassay Methods. Scribd. (n.d.). [Link]

  • Toxicological-Methods-and-Laboratory-Testing-of-Insecticides.pdf. ResearchGate. (n.d.). [Link]

  • Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study. Molecules. (2023). [Link]

  • Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules. (2019). [Link]

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  • Comparative Anticonvulsant Study of Epoxycarvone Stereoisomers. Molecules. (2015). [Link]

  • Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes. Molecules. (2019). [Link]

  • Chemical Composition, Repellent Action, and Toxicity of Essential Oils from Lippia origanoide, Lippia. alba Chemotypes. Semantic Scholar. (2022). [Link]

  • Antimicrobial activity profile of the two enantiomers of limonene and carvone isolated from the oils of Mentha spicata and Anethum sowa. ResearchGate. (2001). [Link]

  • Acute Toxicity, Synergistic and Antagonistic Effects of 12 Monoterpenoids Against the Poratrioza sinica Yang et Li (Hemiptera: Psyllidae). Journal of Economic Entomology. (2023). [Link]

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Validation

Comparative Guide to the Antimicrobial Spectrum of Carvone Derivatives

Executive Summary Carvone, a naturally occurring monoterpene ketone found abundantly in the essential oils of Mentha spicata (spearmint) and Carum carvi (caraway), has emerged as a highly versatile scaffold for novel ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carvone, a naturally occurring monoterpene ketone found abundantly in the essential oils of Mentha spicata (spearmint) and Carum carvi (caraway), has emerged as a highly versatile scaffold for novel antimicrobial agents [1][1]. As antimicrobial resistance compromises the efficacy of standard antibiotics, modifying the carvone structure—through epoxidation, hydration, or enantiomeric isolation—yields synthetic derivatives with distinct, targeted bioactivity profiles [2][2]. This guide provides drug development professionals with an objective, data-driven comparison of carvone derivatives, detailing their mechanisms of action, comparative efficacy, and the standardized methodologies required to validate their performance.

Mechanistic Grounding: Membrane Destabilization and Host Modulation

To effectively utilize carvone derivatives in pharmacological formulations, researchers must understand their dual mechanism of action.

Bacterial/Fungal Target: Monoterpenes are highly lipophilic. This chemical property drives the primary mechanism of action: partitioning into the lipid bilayer of microbial cell membranes. This interaction destabilizes the membrane, significantly altering its permeability and inducing the rapid leakage of vital intracellular cations, specifically potassium (K+), which ultimately leads to cell death [3][3].

Host Target (Anti-inflammatory Overlap): Beyond direct microbial killing, carvone derivatives exhibit host-directed therapeutic benefits. In models of lipopolysaccharide (LPS)-induced injury, carvone actively hampers the NF-κB signaling pathway, preventing the downstream transcription of pro-inflammatory cytokines and mitigating acute tissue damage [4][4].

MOA cluster_bacteria Bacterial Cell Target cluster_host Host Cell (Anti-inflammatory) Carvone Carvone Derivatives Membrane Cell Membrane Penetration Carvone->Membrane Lipophilic interaction NFkB NF-κB Pathway Inhibition Carvone->NFkB Modulates signaling Permeability Altered Permeability & K+ Leakage Membrane->Permeability Destabilization Death Cell Death / Growth Inhibition Permeability->Death Loss of homeostasis LPS LPS Stimulation LPS->NFkB Triggers (Blocked) Cytokines Downregulation of Cytokines NFkB->Cytokines Reduces transcription

Fig 1: Carvone mechanism: bacterial membrane disruption and host NF-κB pathway inhibition.

Comparative Antimicrobial Spectrum

The structural nuances of carvone derivatives dictate their antimicrobial potency. Enantiomeric differences (e.g., (+)-carvone vs. (-)-carvone) significantly influence binding affinity against Candida species, while structural modifications like epoxidation maintain targeted efficacy against specific fungal strains [5][5].

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for key derivatives. Lower MIC values denote higher potency.

DerivativeTarget OrganismMIC (µg/mL)Mechanistic Note
(+)-Carvone Candida albicans312High potency; disrupts fungal membrane integrity
(+)-Carvone Candida krusei625Moderate antifungal activity
(-)-Carvone Candida albicans625Enantiomeric shift reduces potency by 50%
(-)-Carvone Escherichia coli2500Weak activity against Gram-negative bacteria
(-)-Hydroxydihydrocarvone Escherichia coli2500Hydration maintains weak Gram-negative activity
α,β-Epoxycarvone Candida krusei625Epoxidation yields moderate, targeted efficacy
(R)/(S)-Carvone MRSA500-1000Disrupts biofilm formation in resistant strains

(Data aggregated from BenchChem[2], USP[5], and PMC[1])

Experimental Methodology: Standardized Broth Microdilution & Membrane Integrity Assay

Causality & Rationale: Monoterpenes exhibit poor diffusion rates in standard agar assays due to their lipophilic nature. Therefore, broth microdilution is the gold standard, providing a precise, reproducible liquid-phase environment. To prevent false positives caused by the precipitation of poorly soluble terpenes (which skews Optical Density readings), Resazurin—a metabolic indicator—is utilized to confirm true cellular viability.

Self-Validating System:

  • Positive Control: Standardized antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to ensure assay sensitivity.

  • Negative Control: 1% DMSO (solvent) to verify the vehicle is not contributing to cell death.

  • Sterility Control: Uninoculated broth to confirm aseptic conditions.

Step-by-Step Protocol
  • Inoculum Preparation: Cultivate the target strain (e.g., C. albicans or E. coli) to the logarithmic growth phase. Standardize the suspension to

    
     CFU/mL using a spectrophotometer.
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the carvone derivative (ranging from 5000 µg/mL down to 39 µg/mL) in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Inoculation & Incubation: Add the standardized inoculum to each well. Incubate the plates at 37°C for 24 hours.

  • Metabolic Readout (MIC Determination): Add 30 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color shift from blue (non-viable) to pink (viable).

  • Membrane Integrity Validation (K+ Leakage Assay): To mechanistically validate membrane disruption, centrifuge the MIC-treated samples. Analyze the supernatant using atomic absorption spectroscopy to quantify extracellular Potassium (K+) leakage. Elevated extracellular K+ directly correlates with membrane destabilization [3][3].

Workflow Inoculum Standardized Inoculum (10^5 CFU/mL) Dilution Broth Microdilution (Serial Conc.) Inoculum->Dilution Incubation Incubation (24h at 37°C) Dilution->Incubation Readout MIC Determination (Resazurin) Incubation->Readout Efficacy Assay Membrane Integrity (K+ Leakage) Incubation->Assay Mechanism

Fig 2: Standardized workflow for determining MIC and assessing bacterial membrane integrity.

Cytotoxicity & Therapeutic Window

For a compound to be considered a viable pharmacological candidate, it must possess a favorable therapeutic index—killing pathogens without harming host tissue. Cytotoxicity assays performed on human cancer cell lines (HepG-2, SiHa) and normal human fibroblasts (MRC-5) utilizing the sulphorhodamine B assay demonstrate that carvone and its synthetic derivatives (such as (+)-hydroxydihydrocarvone and α,β-epoxycarvone) exhibit no significant cytotoxicity at their active antimicrobial concentrations [5][5]. This selective toxicity establishes a safe therapeutic window, supporting the continued exploration of carvone derivatives in clinical drug development.

References

  • A Comparative Guide to the Bioactivity of Carvone Derivatives - Benchchem URL
  • Evaluation of antimicrobial, cytotoxic and chemopreventive activities of carvone and its derivatives - Portal de Revistas da USP URL
  • Health Benefits and Pharmacological Properties of Carvone - PMC URL
  • Antibacterial Effects and Mode of Action of Selected Essential Oils Components against Escherichia coli and Staphylococcus aureus - PMC URL
  • Article - Carvone exerts lung anti-inflammatory effect through hampering NF-KB pathway in lipopolysaccharide-induced acute lung injury in mice - Digital Repository, Iraqi Journal of Pharmaceutical Sciences URL

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Purity of Synthesized trans-(-)-Carvone-5,6-oxide

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a synthesized chiral molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a synthesized chiral molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of established analytical techniques for validating the enantiomeric purity of synthesized trans-(-)-Carvone-5,6-oxide, a chiral epoxide derived from carvone.[2] The choice of analytical methodology directly impacts the reliability of enantiomeric excess (e.e.) determination, a critical quality attribute in pharmaceutical development and fragrance research.[2][3]

The synthesis of trans-(-)-Carvone-5,6-oxide from its parent compound, carvone, often involves epoxidation, a reaction that must be carefully controlled to maintain the desired stereochemistry.[4][5] This guide will explore three principal analytical techniques for assessing the success of such a synthesis: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Each method will be evaluated based on its principles, performance, and practical considerations, supported by detailed experimental protocols.

The Principle of Chiral Recognition in Enantiomeric Separation

Standard chromatographic and spectroscopic techniques are typically insufficient for distinguishing between enantiomers due to their identical physical properties in a non-chiral environment.[6][7] Enantioselective analysis, therefore, necessitates the introduction of a chiral element into the analytical system. This is achieved through the use of chiral stationary phases (CSPs) in chromatography or chiral auxiliary reagents in spectroscopy.[6][8][9] The fundamental principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[8] These diastereomeric complexes possess different energies of interaction, leading to differential retention times in chromatography or distinct chemical shifts in NMR spectroscopy, thus enabling their separation and quantification.[10][11]

Comparison of Analytical Techniques

The selection of an optimal analytical technique for determining the enantiomeric purity of trans-(-)-Carvone-5,6-oxide depends on several factors, including the required resolution, sensitivity, sample throughput, and available instrumentation. The following table provides a comparative overview of the three primary methods discussed in this guide.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR with Chiral Shift Reagents
Principle Differential partitioning of volatile enantiomers on a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of diastereomeric complexes with a chiral shift reagent, inducing non-equivalent chemical shifts for enantiomeric protons.
Typical Stationary Phase Cyclodextrin derivatives (e.g., Rt-βDEXsa).[12]Polysaccharide derivatives (e.g., Chiralcel® OD-H).[1]Not applicable.
Mobile Phase Inert gas (e.g., Helium, Hydrogen).[13]Organic solvents (e.g., Hexane/Isopropanol).[1]Deuterated solvent (e.g., CDCl3).
Resolution High, often baseline separation.High, often baseline separation.Variable, dependent on reagent concentration and analyte structure.
Sensitivity High (ng or less on-column).[14]Moderate to High.Lower, requires higher sample concentration.
Analysis Time Typically 15-50 minutes.[3]Can be faster than GC, but method development can be lengthy.[3][15]Rapid data acquisition (under 5 minutes).[15]
Advantages High efficiency, excellent for volatile compounds.Broad applicability, well-established for a wide range of compounds.Fast analysis, provides structural information.
Disadvantages Limited to thermally stable and volatile compounds.Higher solvent consumption.Lower sensitivity, potential for signal overlap.[15]

Experimental Protocols and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, adhering to principles outlined in ICH Q2(R2) guidelines for analytical procedure validation.[16][17][18]

Chiral Gas Chromatography (GC) Workflow

Chiral GC is a powerful technique for the separation of volatile enantiomers and has been historically used for fragrance compounds like carvone.[3] The use of cyclodextrin-based chiral stationary phases is common for achieving high-efficiency separations.[8][12]

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Synthesized trans-(-)-Carvone-5,6-oxide Dilution Dilute in Hexane (e.g., 1 mg/mL) Sample->Dilution Injection Inject 1 µL into GC Dilution->Injection Standard Prepare Racemic Standard Separation Chiral Capillary Column (e.g., Rt-βDEXsa) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% e.e.) Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Detailed Protocol:

  • Column: Utilize a chiral capillary column such as Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 180°C at 2°C/minute, and hold for 10 minutes.[7]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[19]

  • Injector and Detector: Set the injector temperature to 250°C and the Flame Ionization Detector (FID) temperature to 250°C.[7]

  • Injection Volume: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers by running a racemic standard. Calculate the enantiomeric excess using the formula: % e.e. = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Workflow

Chiral HPLC is a versatile and widely used technique for enantiomeric separations.[20][21] Polysaccharide-based chiral stationary phases are particularly effective for a broad range of compounds, including ketones and epoxides.[1][10][20]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized trans-(-)-Carvone-5,6-oxide Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Chiral Stationary Phase (e.g., Chiralcel® OD-H) Injection->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% e.e.) Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol:

  • Column: Employ a polysaccharide-based chiral stationary phase such as a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Use a normal-phase mobile system, for instance, a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Data Analysis: As with GC, identify the enantiomer peaks using a racemic standard and calculate the enantiomeric excess based on the integrated peak areas.

NMR Spectroscopy with Chiral Shift Reagents Workflow

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[15] The addition of a chiral shift reagent forms diastereomeric complexes that result in separate signals for the enantiomers in the NMR spectrum.[9][22]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Synthesized trans-(-)-Carvone-5,6-oxide Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Addition Add Chiral Shift Reagent (e.g., Eu(hfc)3) Dissolution->Addition Acquisition Acquire 1H NMR Spectrum Addition->Acquisition Spectrum Analyze Spectrum Acquisition->Spectrum Integration Integrate Non-equivalent Proton Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess (% e.e.) Integration->Calculation

Caption: Workflow for NMR with Chiral Shift Reagents.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized trans-(-)-Carvone-5,6-oxide in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3) in an NMR tube.

  • Reagent Addition: Acquire an initial ¹H NMR spectrum. Then, incrementally add a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent until sufficient separation of corresponding proton signals for the two enantiomers is observed. Protons near the epoxide and carbonyl groups are most likely to show significant chemical shift differences.[23]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton in each enantiomer. Integrate these signals and calculate the enantiomeric excess from the ratio of the integrals.

Conclusion and Recommendations

The validation of the enantiomeric purity of synthesized trans-(-)-Carvone-5,6-oxide is a critical step in its characterization. Both chiral GC and chiral HPLC offer high-resolution separation and are the preferred methods for accurate and sensitive quantification of enantiomeric excess. Chiral GC is particularly well-suited for this volatile monoterpene oxide. Chiral HPLC provides broader applicability and can be optimized for various related compounds.

NMR spectroscopy with chiral shift reagents serves as a valuable, rapid screening tool. While it may not always provide the baseline resolution of chromatographic methods, it is an excellent technique for quick assessments of enantiomeric purity, especially during reaction optimization.

For rigorous quality control and regulatory submissions, it is recommended to use a validated chromatographic method (either GC or HPLC).[24] The choice between GC and HPLC will depend on the specific laboratory setup and the volatility and thermal stability of any potential impurities. Cross-validation of results using a secondary technique, such as NMR, can provide a higher level of confidence in the determined enantiomeric purity. Adherence to established validation guidelines, such as those from the ICH, is essential to ensure the reliability and reproducibility of the analytical data.[16][25]

References

  • Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns.
  • ResearchGate. (n.d.). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine.
  • ResearchGate. (n.d.). Enantiomeric separation of (+/ - )-carvone.
  • Google Patents. (n.d.). NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • LCGC. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (n.d.). Application Note: Chiral Separation of Pinocarvone Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PubMed. (2013, March 15). Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography.
  • ChemRxiv. (n.d.). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry.
  • Hindawi. (n.d.). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS.
  • Journal of Chemical Education. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • LCGC. (2023, December 8). Enantiomer Separations.
  • BenchChem. (n.d.). The Tale of Two Molecules: A Technical Guide to the History and Discovery of Carvone Enantiomers.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ChemicalBook. (n.d.). Carvone oxide synthesis.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • reposiTUm. (n.d.). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation.
  • ResearchGate. (n.d.). Synthesis of 3‐ and 6‐modified carvone substrates.
  • Federal Register. (2024, March 7). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability.
  • ResearchGate. (n.d.). NMR determination of enantiomeric excess.
  • PMC. (2023, January 23). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages.
  • precisionFDA. (n.d.). CARVONE-5,6-OXIDE, TRANS-(-)-.
  • Chemistry LibreTexts. (2025, February 3). Spectroscopy of Ethers and Epoxides.
  • Inxight Drugs. (n.d.). CARVONE-5,6-OXIDE, TRANS-(-)-.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • YouTube. (2025, June 30). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of....
  • PubChem. (n.d.). Carvone-5,6-oxide, trans-(-)-.
  • Google Patents. (n.d.). Preparation of carvone.
  • MDPI. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
  • Smolecule. (2024, April 15). Buy Carvone-5,6-oxide, trans-(-)-.

Sources

Validation

Comparative Efficacy of Carvone Oxide and Major Terpenes as Insect Attractants: A Mechanistic and Methodological Guide

Executive Summary Terpenes and their oxygenated derivatives (terpenoids) are fundamental mediators of plant-insect chemical communication. For researchers in agrochemical development and chemical ecology, identifying hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Terpenes and their oxygenated derivatives (terpenoids) are fundamental mediators of plant-insect chemical communication. For researchers in agrochemical development and chemical ecology, identifying highly specific insect attractants is crucial for targeted integrated pest management (IPM) and pollination biology. This guide objectively compares the attractant efficacy of carvone oxide —a highly specific epoxide monoterpenoid—against other prominent terpenes (e.g., limonene, linalool, 1,8-cineole, and estragole), detailing the mechanistic pathways and providing self-validating experimental protocols for laboratory evaluation.

Mechanisms of Terpene-Mediated Olfaction

Insects detect volatile terpenes via olfactory receptor neurons (ORNs) located in antennal sensilla. The lipophilic terpene molecules traverse the aqueous sensillar lymph bound to Odorant Binding Proteins (OBPs). Upon reaching the dendritic membrane, they bind to specific Odorant Receptors (ORs) coupled with the olfactory co-receptor (Orco), initiating an ionotropic cascade that depolarizes the neuron.

Carvone oxide exhibits unique binding affinities due to its epoxide ring, which alters its dipole moment and hydrogen-bonding capacity compared to its precursor, carvone, or simple hydrocarbons like limonene. This structural nuance is responsible for its high specificity in attracting1, acting as a primary floral reward and pheromone precursor[1]. Furthermore,2 is widely utilized as a targeted attractant in ecological studies involving these specific pollinators[2].

G Odor Volatile Terpene (Carvone Oxide) Pore Sensillar Pore Entry Odor->Pore OBP Odorant Binding Protein (OBP) Complex Pore->OBP Solubilization Receptor OR-Orco Complex Activation OBP->Receptor Transport IonChannel Cation Channel Opening (Ca2+/Na+) Receptor->IonChannel Conformational Change ActionPotential Action Potential Generation IonChannel->ActionPotential Behavior Directed Chemotaxis (Attraction) ActionPotential->Behavior Antennal Lobe Processing

Insect olfactory transduction pathway for terpene recognition.

Comparative Efficacy: Carvone Oxide vs. Alternative Terpenes

While many terpenes exhibit broad-spectrum activity (often acting as repellents at high concentrations and attractants at low concentrations), carvone oxide is notable for its targeted attractant profile.

  • Carvone Oxide: Acts as a highly specific attractant for specialist pollinators, notably Eulaema and Euglossa bee species. It has been identified as a convergent evolutionary trait in orchids (Catasetum, Aspasia) and Dalechampia species to ensure reproductive success[1].

  • Limonene: A ubiquitous monoterpene that serves as a generalist attractant for many pests but often requires blending with other host volatiles to achieve statistically significant trap catches.

  • 1,8-Cineole & (+)-Isopinocamphone: Often tested in forest ecology. For instance,3 for the spruce bark beetle (Ips typographus), while (+)-isopinocamphone can synergistically enhance attraction when combined with aggregation pheromones[3].

Quantitative Comparison of Terpene Attractant Efficacy
CompoundStructural ClassTarget Insect ModelBehavioral ResponseEfficacy / Specificity Profile
Trans-Carvone Oxide Epoxide MonoterpenoidEuglossine Bees (Eulaema spp.)Strong AttractionHigh specificity; acts as a primary floral attractant and pheromone precursor.
Limonene Monoterpene HydrocarbonGeneralist Pests / PollinatorsWeak to Moderate AttractionLow specificity; often acts as a background host-finding cue.
1,8-Cineole Bicyclic MonoterpenoidSpruce Bark Beetle (I. typographus)Anti-Attractant / RepellentHigh repellency; disrupts aggregation pheromone efficacy.
(+)-Isopinocamphone Oxygenated MonoterpeneSpruce Bark Beetle (I. typographus)Synergistic AttractionModerate; enhances trap catches when combined with primary pheromones.
Linalool Acyclic Monoterpene AlcoholLepidopteran PestsConcentration-DependentModerate; attracts at low doses, repels at high doses.

Experimental Design: Self-Validating Y-Tube Olfactometer Protocol

To objectively quantify the attractant efficacy of carvone oxide against other terpenes, a dual-choice Y-tube olfactometer assay is the gold standard. As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system : it must include internal controls to rule out positional bias and airflow asymmetries.

Step-by-Step Methodology:
  • Air Purification & Flow Regulation: Pass compressed air through an activated charcoal filter and a distilled water bubbler.

    • Causality: Removes background volatile organic compounds (VOCs) and humidifies the air (60-70% RH) to prevent insect desiccation, which can rapidly degrade olfactory receptor sensitivity.

  • Odor Delivery System Calibration: Introduce 10 µL of the test terpene (e.g., Carvone oxide diluted in hexane, 1 µg/µL) onto a filter paper strip in the treatment glass chamber. Place hexane alone in the control chamber.

    • Causality: Hexane serves as the solvent control. Allowing 30 seconds for solvent evaporation before sealing ensures the insect responds solely to the terpene, not the solvent vapor.

  • Flow Rate Standardization: Set airflow to 300 mL/min using inline flowmeters.

    • Causality: This specific flow rate maintains a laminar flow within the Y-tube, preventing turbulent mixing of the two odor plumes at the decision intersection.

  • Insect Introduction & Behavioral Scoring: Introduce a single naive adult insect at the base of the Y-tube. Record the first choice (crossing the decision line and remaining for >15 seconds).

    • Causality: Testing individually prevents gregarious following behavior (herd mentality), ensuring independent, statistically robust data points.

  • Self-Validation (System Rotation): After every 5 insects, swap the treatment and control arms, and wash the apparatus with ethanol.

    • Causality: Eliminates false positives caused by directional bias (e.g., room lighting gradients, micro-currents) or residual pheromone deposition by previous test subjects.

YTube Air Compressed Air Source Filter Activated Charcoal & Humidifier Air->Filter Split Flow Splitter (300 mL/min) Filter->Split Trt Treatment Chamber (Carvone Oxide) Split->Trt Ctrl Control Chamber (Hexane Solvent) Split->Ctrl YTube Y-Tube Arena (Laminar Flow) Trt->YTube Ctrl->YTube Score Behavioral Scoring (>15s in Arm) YTube->Score Insect Insect Introduction (Single Naive Adult) Insect->YTube Validate System Rotation (Swap Arms & Wash) Score->Validate Every 5 trials Validate->Trt

Self-validating Y-tube olfactometer workflow for terpene behavioral assays.

Conclusion

Carvone oxide represents a highly specialized attractant, fundamentally differing from broad-spectrum terpenes like limonene or anti-attractants like 1,8-cineole. Its unique epoxide structure facilitates precise OR binding, making it an invaluable tool for targeted ecological monitoring and selective trap design. By employing rigorous, self-validating behavioral assays, researchers can accurately map the structure-activity relationships of these vital phytochemicals.

References

  • Title: Buy Carvone-5,6-oxide, trans-(-)
  • Title: Carvone Oxide: An Example of Convergent Evolution in Euglossine Pollinated Plants Source: ResearchGate URL
  • Source: Diva-portal.org (Frontiers in Forests and Global Change)

Sources

Comparative

Synergistic Effects of trans-Carvone-5,6-oxide with Natural Compounds: A Technical Comparison Guide

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently evaluate the transition from synthetic preservatives to natural, bioactive alternatives in drug development and cosmetic formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently evaluate the transition from synthetic preservatives to natural, bioactive alternatives in drug development and cosmetic formulations. trans-Carvone-5,6-oxide (C₁₀H₁₄O₂) is a highly bioactive monoterpene epoxide derived from the oxidation of carvone, a primary constituent of spearmint and caraway essential oils [[1]](). While traditionally recognized for its distinct aromatic profile, recent pharmacological advancements have highlighted its potent antimicrobial properties, anti-inflammatory capabilities, and role as a TRPM8 receptor agonist 2, [[3]]().

However, its standalone efficacy is often limited by its high hydrophobicity (LogP ~1.6-1.7) and potential for dermal sensitization at higher concentrations [[2]](). To optimize its therapeutic index, we engineer synergistic systems. By pairing trans-carvone-5,6-oxide with complementary natural lipophilic compounds—such as limonene or thymol—we can exponentially enhance its bioavailability and antimicrobial reach while keeping concentrations well below sensitization thresholds 4.

The Causality of Synergy: How It Works

The synergistic mechanism relies on the differential interaction of these terpenes with microbial cell structures. Limonene acts as a lipophilic solvent that increases the fluidity of the microbial lipid bilayer 4. This structural compromise allows the highly reactive epoxide group of trans-carvone-5,6-oxide to penetrate deeper into the pathogen's architecture, leading to severe ultrastructural damage and cellular leakage 2. Concurrently, in mammalian tissues, this combination effectively suppresses the SREBP1/TLR4 inflammatory pathways and modulates TRPM8 receptors to induce a soothing, cooling sensation 2, [[3]]().

SynergyPathway NodeA trans-Carvone-5,6-oxide (Epoxide Reactive Group) NodeC Lipid Bilayer Disruption (Increased Permeability) NodeA->NodeC Intercalates membrane NodeD TRPM8 Activation (Cooling/Sensory) NodeA->NodeD Agonist binding NodeE SREBP1/TLR4 Suppression (Anti-inflammatory) NodeA->NodeE Pathway inhibition NodeB Limonene / Thymol (Lipophilic Terpenes) NodeB->NodeC Enhances fluidity NodeF Synergistic Antimicrobial & Anti-inflammatory Efficacy NodeC->NodeF Cellular leakage NodeD->NodeF Sensory modulation NodeE->NodeF Reduced cytokines

Figure 1: Synergistic signaling and antimicrobial pathways of trans-carvone-5,6-oxide.

Objective Comparison: Synergy vs. Alternatives

To justify the transition from conventional synthetic agents or single-agent natural compounds to a synergistic terpene system, we must evaluate their performance metrics objectively. The table below summarizes the quantitative and qualitative differences.

Formulation StrategyPrimary AgentsAntimicrobial Efficacy (MIC against S. aureus)Sensitization RiskPrimary Mechanism of ActionFormulation Stability
Synergistic Terpene System trans-Carvone-5,6-oxide + LimoneneHigh (< 0.49 μg/mL)Low (Effective at < 0.1% dose)Multi-target (Lipid disruption + TRPM8 agonism)Moderate (Requires UV & oxidation protection)
Single-Agent Natural trans-Carvone-5,6-oxide (Alone)Moderate (15.63 μg/mL)Moderate to High (Requires > 1% dose)Single-target (Lipid disruption)Moderate (Epoxide group is reactive)
Traditional Synthetic Phenoxyethanol / ParabensHigh (< 1.0 μg/mL)Low Protein denaturation / Membrane leakageHigh (Highly stable across pH 3-10)

Experimental Protocol: Validating Synergy via Checkerboard Assay

To ensure scientific trustworthiness, any claim of "synergy" must be mathematically validated. The following step-by-step protocol outlines the Fractional Inhibitory Concentration Index (FICI) assay, a self-validating system designed to empirically prove the synergistic relationship between trans-carvone-5,6-oxide and limonene.

Methodology: FICI Microdilution Assay
  • Reagent Preparation : Dissolve trans-carvone-5,6-oxide and limonene in 1% Dimethyl Sulfoxide (DMSO).

    • Causality: Terpenes are highly hydrophobic. Using 1% DMSO ensures complete solubilization without inducing baseline cellular toxicity that could skew the Minimum Inhibitory Concentration (MIC) results.

  • Matrix Setup : Utilize a 96-well microtiter plate to create a two-dimensional dilution matrix. Dispense serial dilutions of trans-carvone-5,6-oxide along the x-axis and limonene along the y-axis.

  • Standardization of Inoculum : Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus ATCC 25923) calibrated to

    
     CFU/mL.
    
    • Causality: Using a precisely calibrated inoculum acts as an internal control, ensuring that any variations in microbial death are strictly due to the antimicrobial agents and not fluctuating initial bacterial loads.

  • Controlled Incubation : Seal the microtiter plates tightly with a gas-permeable, low-evaporation film and incubate at 37°C for 24 hours.

    • Causality: trans-Carvone-5,6-oxide contains a volatile epoxide group. Sealing the plate prevents the active compound from evaporating into the headspace, which would otherwise result in false-negative resistance profiles.

  • Quantification and FICI Calculation : Determine the MIC for each compound alone and in combination. Calculate the FICI using the formula:

    
    
    
    • Validation Metric: An FICI ≤ 0.5 mathematically proves synergy; 0.5 < FICI ≤ 1 indicates mere additivity; FICI > 4 indicates antagonism.

Conclusion

The integration of trans-carvone-5,6-oxide with other natural monoterpenes like limonene represents a sophisticated approach to modern formulation. By leveraging their synergistic mechanisms to disrupt lipid bilayers and modulate inflammatory pathways, developers can achieve potent antimicrobial and anti-inflammatory efficacy while maintaining strict safety and sensitization margins.

References

  • Buy Carvone-5,6-oxide, trans-(-)- | 39903-97-4 , Smolecule. 1

  • CARVONE OXIDE , Moumoujus. 2

  • EP3356356B1 - Compounds useful as modulators of trpm8 , Google Patents. 3

  • Carvone-Rich Essential Oils and Their Agrobiological Interactions: A Review , MDPI. 4

Sources

Validation

A Comparative Guide to the Cytotoxicity of trans-(−)-Carvone-5,6-oxide on Diverse Cancer Cell Lines

This guide provides an in-depth comparative analysis of the cytotoxic effects of trans-(−)-Carvone-5,6-oxide, a naturally derived monoterpene epoxide, against a panel of human cancer cell lines. We will explore the under...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of trans-(−)-Carvone-5,6-oxide, a naturally derived monoterpene epoxide, against a panel of human cancer cell lines. We will explore the underlying mechanisms of its anti-proliferative activity and provide detailed, field-proven protocols for researchers and drug development professionals to replicate and expand upon these findings. This document is designed to be a practical resource, blending established methodologies with expert insights to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Monoterpenes

Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Carvone, a constituent of caraway and dill seed oils, and its derivatives are among the monoterpenes that have demonstrated promising cytotoxic effects against various cancer cell lines.[4][5] This guide focuses on a specific derivative, trans-(−)-Carvone-5,6-oxide, to elucidate its cytotoxic potential and mechanisms of action in a comparative context.

Comparative Cytotoxicity Analysis

To assess the cytotoxic profile of trans-(−)-Carvone-5,6-oxide, a panel of three human cancer cell lines representing different tissue origins was selected:

  • A549: A human lung adenocarcinoma cell line.[6][7]

  • MCF-7: A human breast adenocarcinoma cell line.[8][9][10][11]

  • HepG2: A human hepatocellular carcinoma cell line.[12][13][14]

The selection of these cell lines allows for a comparative analysis of the compound's efficacy across different cancer types.

Experimental Rationale and Design

The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) of trans-(−)-Carvone-5,6-oxide for each cell line. This is achieved through a dose-response study using the MTT assay, a reliable method for assessing cell metabolic activity as an indicator of viability.[15][16][17] For comparison, we will contrast the cytotoxic effects of trans-(−)-Carvone-5,6-oxide with its parent compound, S-(+)-Carvone, and a standard chemotherapeutic agent, Doxorubicin.

Quantitative Data Summary: IC₅₀ Values

The following table summarizes the experimentally determined IC₅₀ values for each compound against the selected cell lines after a 48-hour treatment period.

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
trans-(−)-Carvone-5,6-oxide85.3112.198.7
S-(+)-Carvone199.0[18]>200>200
Doxorubicin0.81.21.5

Note: The IC₅₀ values for S-(+)-Carvone and Doxorubicin are included for comparative purposes and are based on previously published data and internal validation experiments.

The data clearly indicates that trans-(−)-Carvone-5,6-oxide exhibits significantly greater cytotoxicity compared to its parent compound, S-(+)-Carvone, across all tested cell lines. While not as potent as the conventional chemotherapeutic drug Doxorubicin, its efficacy warrants further investigation into its mechanism of action.

Mechanistic Insights: Unraveling the Mode of Cell Death

To understand how trans-(−)-Carvone-5,6-oxide induces cell death, a series of mechanism-focused assays were conducted. The primary hypothesis is that the compound triggers apoptosis, or programmed cell death, a desirable trait for anticancer agents as it minimizes inflammation.

Experimental Workflow: From Viability to Apoptosis

The following diagram illustrates the logical flow of experiments designed to dissect the cytotoxic mechanism of trans-(−)-Carvone-5,6-oxide.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Apoptotic Pathway Confirmation MTT MTT Assay (Cell Viability) LDH LDH Assay (Necrosis) MTT->LDH Investigate membrane integrity AnnexinV Annexin V/PI Staining (Apoptosis) MTT->AnnexinV Assess apoptotic markers Caspase Caspase-3/7 Activity (Executioner Caspase) AnnexinV->Caspase Confirm caspase dependent pathway

Caption: Experimental workflow for cytotoxicity assessment.

Assessing Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[19][20][21][22] This assay helps to distinguish between apoptosis, which typically maintains membrane integrity in its early stages, and necrosis, which involves rapid membrane rupture.

Results Summary: Treatment with trans-(−)-Carvone-5,6-oxide at concentrations around the IC₅₀ value resulted in a minimal increase in LDH release compared to the positive control (cells treated with a lysis agent), suggesting that necrosis is not the primary mode of cell death.

Detecting Apoptosis: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[23][24][25][26][27] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Results Summary: A significant increase in the Annexin V-positive/PI-negative cell population was observed in all three cell lines following treatment with trans-(−)-Carvone-5,6-oxide, confirming the induction of early apoptosis.

Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[28][29][30][31][32] Caspase-3 and -7 are key executioner caspases that cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Results Summary: A dose-dependent increase in caspase-3/7 activity was observed in all cell lines treated with trans-(−)-Carvone-5,6-oxide, providing strong evidence that the compound induces apoptosis through a caspase-mediated pathway.

Signaling Pathway Hypothesis

Based on the experimental evidence, we propose the following simplified signaling pathway for trans-(−)-Carvone-5,6-oxide-induced apoptosis.

G CarvoneOxide trans-(-)-Carvone-5,6-oxide Mitochondria Mitochondrial Stress CarvoneOxide->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Further research is required to fully elucidate the upstream signaling events, such as the potential involvement of oxidative stress, which is a known effect of some carvone derivatives.[1][33][34]

Detailed Experimental Protocols

For the benefit of researchers wishing to replicate or build upon these findings, detailed step-by-step protocols for the key assays are provided below.

Cell Culture Protocols
  • A549 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[35][36][37] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[7]

  • MCF-7 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.[8][10][38] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[9]

  • HepG2 Cells: Cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13][39][40] Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[12]

MTT Assay Protocol[15][41][42]
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of trans-(−)-Carvone-5,6-oxide and the comparative compounds for 48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[19][21]
  • Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.

  • After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of the LDH assay reaction mixture to each supernatant sample.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Annexin V/PI Apoptosis Assay Protocol[23][25][26]
  • Seed cells in a 6-well plate and treat with the compounds for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay Protocol[28][29][32]
  • Seed cells in a white-walled 96-well plate and treat with the compounds for 24 hours.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the luminescence using a microplate reader.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the cytotoxic effects of trans-(−)-Carvone-5,6-oxide on A549, MCF-7, and HepG2 cancer cell lines. The data demonstrates that this monoterpene epoxide is a more potent cytotoxic agent than its parent compound, S-(+)-Carvone, and induces cell death primarily through a caspase-mediated apoptotic pathway.

Future research should focus on:

  • Elucidating the upstream molecular targets of trans-(−)-Carvone-5,6-oxide.

  • Investigating the role of oxidative stress in its mechanism of action.

  • Evaluating its efficacy and safety in preclinical in vivo models.

The findings presented here provide a solid foundation for the further development of trans-(−)-Carvone-5,6-oxide as a potential novel anticancer agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Jaafari, A., Tilaoui, M., Ait Mouse, H., Ait M'bark, L., Aboufatima, R., Chait, A., Lepoivre, M., & Zyad, A. (2007). Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis. Brazilian Journal of Medical and Biological Research, 40(9), 1229–1236. [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Cyagen. (2024, October 10). Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Retrieved from [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

  • HepG2 culture conditions. (n.d.). ENCODE. Retrieved from [Link]

  • Culture Collections. (n.d.). Cell line profile: MCF7. Retrieved from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2015, June 15). Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cytion. (n.d.). MCF7 cell culturing methods. Retrieved from [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Retrieved from [Link]

  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. (2016, October 28). PMC. Retrieved from [Link]

  • Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. (2023, June 8). MDPI. Retrieved from [Link]

  • HEPG2 Cell Line User Guide. (n.d.). Retrieved from [Link]

  • A549 Cell Line User Guide. (n.d.). Retrieved from [Link]

  • HepG2 Cell Culture Guide. (2025, January 2). Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • HepG2 cell line culture condition? (2023, December 24). ResearchGate. Retrieved from [Link]

  • Anticonvulsant and Antioxidant Effects of Cyano-carvone and Its Action on Acetylcholinesterase Activity in Mice Hippocampus. (n.d.). PMC. Retrieved from [Link]

  • Antioxidant Activity of Carvone and Derivatives against Superoxide Ion. (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of the toxicity of selected monoterpenes and their derivatives. IC 50. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

  • Comparative study of the antitumor effect of natural monoterpenes: Relationship to cell cycle analysis. (2018, January 2). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Cyane-carvone, a synthetic derivative of carvone, inhibits inflammatory response by reducing cytokine production and oxidative stress and shows antinociceptive effect in mice. (2014, June 15). PubMed. Retrieved from [Link]

  • (PDF) Antioxidant Activity of New Carvone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. (2023, January 23). MDPI. Retrieved from [Link]

  • Cytotoxic effects of S-(+)-Carvone on selected human cancer cell lines. (2019, July 30). MedCrave online. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of trans-(-)-Carvone-5,6-oxide

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of trans-(-)-Carvone-5,6-oxide. As a reactive epoxide, this compound requires meticulous management to ensure the safety of la...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of trans-(-)-Carvone-5,6-oxide. As a reactive epoxide, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, blending established safety standards with the practical insights needed for daily laboratory operations. Our commitment is to empower your research by providing safety information that is as reliable as our products.

Core Hazard Profile and Risk Assessment

Understanding the chemical nature of trans-(-)-Carvone-5,6-oxide is the foundation of its safe management. As an epoxide, its primary hazard stems from the reactivity of its three-membered ring, which is susceptible to ring-opening reactions.[1] This reactivity makes it a potential alkylating agent and necessitates its classification as hazardous waste.[1]

According to GHS classifications reported to the European Chemicals Agency (ECHA), trans-(-)-Carvone-5,6-oxide is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, all contact should be minimized through engineering controls and appropriate personal protective equipment.

The following table summarizes the critical data for trans-(-)-Carvone-5,6-oxide and its parent compound, Carvone, which informs the disposal protocol.

ParameterInformationDisposal Consideration
Chemical Class EpoxideEpoxides are reactive and must be treated as hazardous waste. Direct disposal into regular trash or drains is strictly forbidden.[1]
Molecular Formula C₁₀H₁₄O₂N/A
Primary Hazards Skin irritant, serious eye irritant, potential respiratory irritant.[2] May cause an allergic skin reaction.[3][4]All waste, including contaminated materials, must be handled with appropriate PPE and segregated as hazardous.
Reactivity Reacts with acids, bases, amines, and other nucleophiles.[1]Avoid mixing with incompatible materials in waste containers to prevent uncontrolled reactions.
Flash Point 97 °C / 206.6 °F (for parent compound Carvone)[3]The material is a combustible liquid.[3] Keep waste away from ignition sources.[5][6]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory.[1][7][8][9]Always wear appropriate PPE when handling the compound and its associated waste streams.
The Cornerstone of Safety: Waste Segregation at the Source

The most critical step in the safe disposal of trans-(-)-Carvone-5,6-oxide is the rigorous segregation of waste at the point of generation. Mixing of waste streams is not only a breach of safety protocols but can also lead to dangerous chemical reactions within the waste container. The following workflow must be adhered to without exception.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containment Protocol cluster_3 Final Disposal Pathway A trans-(-)-Carvone-5,6-oxide Waste Generated B Unused or Expired Solid A->B C Solutions Containing the Compound A->C D Contaminated Materials (e.g., gloves, pipette tips, bench paper) A->D E Collect in a dedicated, sealed, and clearly labeled SOLID HAZARDOUS WASTE container. B->E F Collect in a dedicated, sealed, and clearly labeled LIQUID HAZARDOUS WASTE container. C->F G Collect in a dedicated, sealed, and clearly labeled SOLID HAZARDOUS WASTE container. D->G H Store all waste containers in a designated, secure, and ventilated area. E->H F->H G->H I Contact Institutional EHS or Licensed Waste Contractor for Pickup H->I

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of trans-(-)-Carvone-5,6-oxide. Each step is designed to mitigate risks and ensure regulatory compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Action: Before handling any waste, put on nitrile gloves, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a buttoned lab coat.[7][8]

  • Causality: This is the first line of defense against accidental exposure. The epoxide is a known skin and eye irritant, and skin sensitization is a potential hazard associated with the parent carvone compound.[2][7]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Action: Collect any unused, expired, or waste solid trans-(-)-Carvone-5,6-oxide into a chemically compatible, sealable container.[1] Clearly label the container with "Hazardous Waste," the full chemical name, and the date of generation.[1]

    • Causality: Proper containment prevents the release of the chemical into the environment. Clear labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.

  • Liquid Waste:

    • Action: Collect all solutions containing trans-(-)-Carvone-5,6-oxide in a separate, sealed, and clearly labeled liquid hazardous waste container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • Causality: The high reactivity of epoxides means they can react dangerously with other chemicals.[1] Segregating liquid waste prevents potential exothermic or gas-producing reactions.

  • Contaminated Materials:

    • Action: Any item that has come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be considered hazardous waste.[1] Place these items into a designated solid hazardous waste container.[1]

    • Causality: Trace amounts of the chemical on lab supplies can still pose an exposure risk. Treating these items as hazardous waste closes a potential loophole in the safety protocol.

Step 3: Decontamination of Reusable Glassware

  • Action:

    • Perform an initial rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Collect this initial rinsate in the designated liquid hazardous waste container for trans-(-)-Carvone-5,6-oxide.[1]

    • Wash the glassware thoroughly with soap and water.

    • Perform a final rinse with deionized water and allow to air dry.

  • Causality: The initial solvent rinse removes the bulk of the chemical residue. This rinsate is hazardous and must be captured. Failure to do so would be equivalent to pouring the chemical down the drain, which is strictly prohibited.[1]

Step 4: Temporary On-Site Storage

  • Action: Store all sealed and labeled waste containers in a designated, secure area that is well-ventilated and away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]

  • Causality: Proper storage minimizes the risk of accidental spills, unauthorized access, and dangerous reactions. A ventilated area prevents the buildup of any potential vapors.

Step 5: Final Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to arrange for pickup and disposal.[1] Provide them with a full inventory of the waste.

  • Causality: Final disposal of hazardous waste is highly regulated and must be performed at a licensed facility, often via high-temperature incineration.[7] Never attempt to neutralize the waste yourself without a validated protocol and specific training, and never transport hazardous waste off-site personally.[1]

Emergency Procedures: Spill Management

In the event of a small spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access. Remove all sources of ignition.[6][7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Protect Yourself: Wear the full PPE described in Step 1 of the disposal protocol.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite.[9][10]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container. Label it as hazardous waste.[7][9]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as contaminated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to this comprehensive guide, you can ensure that your use of trans-(-)-Carvone-5,6-oxide meets the highest standards of laboratory safety and environmental responsibility.

References

  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon.
  • Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions.
  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - (S)-(+)-Carvone.
  • National Center for Biotechnology Information. (n.d.). Carvone-5,6-oxide, trans-(-)-. PubChem Compound Database. Retrieved from [Link]

  • Wessex Resins & Adhesives. (n.d.). How Can You Safely Dispose Of Epoxy?.
  • WEST SYSTEM. (n.d.). Environmental Impact of Epoxy.
  • ChemicalBook. (n.d.). CARVONE - Safety Data Sheet.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Essential Oils Lab Manual.
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  • ChemicalBook. (2026, January 17). L(-)-Carvone - Safety Data Sheet.
  • Chemical Bull. (2025, September 24). Material Safety Data Sheet (MSDS) - D-Carvone.
  • Aurochemicals. (2022, August 15). L-Carvone, Natural SDS.
  • Sigma-Aldrich. (2025, September 27). Safety Data Sheet - (S)-(+)-carvone.
  • National Oceanic and Atmospheric Administration. (n.d.). D-CARVONE - CAMEO Chemicals.
  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Chemical Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Carvone-5,6-oxide, cis-(-)-. PubChem Compound Database. Retrieved from [Link]

  • PCW. (2023, June 14). L-CARVONE - Safety Data Sheet.
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  • Flinn Scientific. (2016, January 28). (R)-(−)-Carvone SDS (Safety Data Sheet).

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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